2-Amidinothiophene hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
thiophene-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGJMBGNVOIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381850 | |
| Record name | Thiophene-2-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54610-70-7 | |
| Record name | Thiophene-2-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amidinothiophene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the 2-aminopyridine fragment, the thiophene-2-carboximidamide scaffold has been investigated for its potential to interact with various biological targets, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological activity data for this compound and its derivatives is presented below.
| Property | Value | Reference |
| Chemical Name | Thiophene-2-carboximidamide hydrochloride | |
| Synonyms | This compound, 2-Thiophenecarboxamidine HCl | |
| CAS Number | 54610-70-7 | |
| Molecular Formula | C₅H₇ClN₂S | |
| Molecular Weight | 162.64 g/mol | |
| Appearance | Off-white solid | [1] |
| Melting Point | 172-175 °C | [2] |
| Boiling Point | 220.8 °C at 760 mmHg | [2] |
| Flash Point | 87.3 °C | [2] |
| nNOS Inhibition (Kᵢ) | ~0.005 µM (for a potent derivative) | [3] |
| uPA Inhibition (IC₅₀) | 70-320 nM (for various derivatives) | [4] |
| uPA Inhibition (Kᵢ) | 0.16 - 0.53 µM (for benzo[b]thiophene derivatives) | [2][5] |
Synthesis
The primary method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which is then converted to the amidine.
Synthesis Workflow
Caption: Synthesis of this compound via the Pinner reaction.
Experimental Protocol: Pinner Reaction
Objective: To synthesize this compound from thiophene-2-carbonitrile.
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ammonia (gas)
Procedure:
-
A solution of thiophene-2-carbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the stirred solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the nitrile), the excess HCl is removed by bubbling dry nitrogen through the solution.
-
The solvent is removed under reduced pressure to yield the crude ethyl thiophene-2-carboximidate hydrochloride (Pinner salt).
-
The crude Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C.
-
A stream of dry ammonia gas is passed through the solution until saturation.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting solid is triturated with anhydrous diethyl ether, filtered, washed with diethyl ether, and dried under vacuum to yield this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives have been identified as potent inhibitors of two key enzymes: neuronal nitric oxide synthase (nNOS) and urokinase-type plasminogen activator (uPA).
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Mechanism of Action: Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases. This compound acts as a competitive inhibitor of nNOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and NO.[6] This inhibition is a potential therapeutic strategy for conditions associated with excessive NO production in the nervous system.
Signaling Pathway:
Caption: Inhibition of the nNOS signaling pathway by this compound.
Experimental Protocol: nNOS Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on nNOS activity.
Materials:
-
Recombinant human nNOS
-
L-Arginine
-
NADPH
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
Griess Reagent (for nitrite determination)
-
This compound (test compound)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl₂.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding recombinant nNOS to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., an enzyme inhibitor or by depleting NADPH).
-
Measure the production of nitric oxide indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)
Mechanism of Action: uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[7] this compound and its derivatives act as competitive inhibitors of uPA, blocking its proteolytic activity and thereby potentially inhibiting tumor progression.[2][5]
Signaling Pathway:
Caption: Inhibition of the uPA signaling pathway by this compound.
Experimental Protocol: uPA Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound on uPA activity.
Materials:
-
Human urokinase (high molecular weight)
-
Chromogenic uPA substrate (e.g., S-2444)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.8)
Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add a solution of human urokinase to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
The rate of substrate hydrolysis is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated inhibitory activity against nNOS and uPA. Its synthesis via the Pinner reaction is well-established, and various derivatives have been explored to optimize potency and selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of 2-amidinothiophene derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Regulation of neuronal nitric oxide synthase and identification of novel nitric oxide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide signaling | Abcam [abcam.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride (Thiophene-2-carboximidamide hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride, chemically known as Thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound belonging to the thiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presented in a format tailored for researchers and professionals in drug development.
Chemical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Thiophene-2-carboximidamide hydrochloride | |
| Synonyms | This compound, 2-Carbamimidoylthiophene hydrochloride | |
| CAS Number | 54610-70-7 | [1] |
| Molecular Formula | C₅H₆N₂S·HCl | [1] |
| Molecular Weight | 162.64 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 172-175 °C | [2] |
| Boiling Point | 220.8 °C at 760 mmHg (for the free base) | [2] |
| Flash Point | 87.3 °C (for the free base) | [2] |
| Purity | Typically available at ≥95% | [1] |
| Solubility | No data available | |
| pKa | No data available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines.[3]
Pinner Reaction for the Synthesis of this compound
This reaction proceeds in two main steps: the formation of an imino ester hydrochloride (Pinner salt) from the corresponding nitrile, followed by aminolysis to yield the amidine hydrochloride.
Experimental Workflow:
Figure 1: General workflow for the synthesis of this compound via the Pinner reaction.
Detailed Methodology:
Step 1: Preparation of Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt)
-
A solution of thiophene-2-carbonitrile in a mixture of anhydrous chloroform and anhydrous ethanol is prepared in a flask equipped with a gas inlet tube and a drying tube.
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation.[4]
-
The reaction mixture is allowed to stand at a low temperature to facilitate the precipitation of the Pinner salt.
-
The resulting solid, ethyl thiophene-2-carboximidate hydrochloride, is collected by filtration, washed with anhydrous ether, and dried under vacuum.
Step 2: Conversion to this compound
-
The dried Pinner salt is suspended in anhydrous ethanol.
-
A solution of anhydrous ammonia in ethanol is added to the suspension.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.
Analytical Methodologies
The characterization of this compound and its intermediates can be performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the protons of the amidinium group. The chemical shifts and coupling constants of the thiophene protons will be indicative of the 2-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the thiophene ring carbons and the amidinium carbon.
Infrared (IR) Spectroscopy:
-
The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching frequencies for the amidinium group, C=N stretching of the iminium moiety, and characteristic vibrations of the thiophene ring. For related thiophene compounds, C-S stretching modes have been observed between 687 and 710 cm⁻¹.[5]
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) would be a suitable technique to observe the protonated molecular ion of the free base.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the broader class of thiophene-2-carboxamidines has been investigated for its therapeutic potential.
Urokinase Inhibition:
Substituted benzo[b]thiophene-2-carboxamidines have been identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[6][7] uPA is a serine protease implicated in cancer metastasis and invasion.[6][7][8] The inhibition is competitive, suggesting that these compounds may bind to the active site of the enzyme.[6] For instance, certain 4-substituted benzo[b]thiophene-2-carboxamidines have shown IC₅₀ values in the nanomolar range for the inhibition of human uPA.[6]
Signaling Pathway:
The inhibition of urokinase by these compounds suggests a potential role in modulating the extracellular proteolysis cascade.
References
- 1. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Amidinothiophene hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the primary synthetic route, presents key quantitative data, and includes a schematic representation of the synthesis workflow.
Chemical Structure and Properties
This compound, also known as thiophene-2-carboximidamide hydrochloride, is a salt of the corresponding amidine. The hydrochloride form enhances its stability and solubility in polar solvents, making it convenient for use in various chemical reactions.
The chemical structure of this compound is characterized by a thiophene ring substituted at the 2-position with an amidinium group.
Structure of this compound
Caption: Chemical Structure of this compound
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₇ClN₂S |
| Molecular Weight | 162.64 g/mol |
| Appearance | White to off-white crystalline solid (typical) |
| Melting Point | Not consistently reported in literature |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Pinner reaction . This two-step process begins with the formation of an intermediate Pinner salt from 2-thiophenecarbonitrile, which is subsequently converted to the desired amidine hydrochloride upon treatment with ammonia.
Pinner Reaction Workflow for this compound Synthesis
Caption: Pinner Reaction Workflow for this compound Synthesis
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound via the Pinner reaction. Researchers should consult specific literature for precise quantities and optimized reaction conditions.
Step 1: Formation of Ethyl 2-thiophenecarboximidate hydrochloride (Pinner Salt)
-
A solution of 2-thiophenecarbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled in an ice bath to 0°C.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0°C. The reaction is typically continued until the solution is saturated with HCl.
-
The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt.
-
The precipitated ethyl 2-thiophenecarboximidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Step 2: Ammonolysis to this compound
-
The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.
-
The suspension is cooled in an ice bath.
-
Anhydrous ammonia gas is passed through the stirred suspension. The reaction is monitored until the starting Pinner salt is consumed.
-
Alternatively, the Pinner salt can be added to a solution of ammonia in ethanol.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent system such as ethanol/diethyl ether.
Quantitative Data from a Representative Synthesis
| Parameter | Typical Value Range | Notes |
| Yield | 70-90% | Dependent on the purity of reagents and reaction conditions. |
| Purity | >95% | Achievable with proper purification techniques like recrystallization. |
Biological Significance and Applications
While many 2-aminothiophene derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, there is currently a lack of specific information in the scientific literature regarding the biological activity and signaling pathways of this compound itself. Its primary role appears to be that of a chemical intermediate, providing a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Researchers in drug development can utilize this compound to introduce the 2-amidinothiophene moiety into larger molecules to explore structure-activity relationships.
Conclusion
This compound is a key synthetic intermediate whose structure is well-defined. Its synthesis is reliably achieved through the Pinner reaction, a classic method for the preparation of amidines from nitriles. This technical guide provides researchers and scientists with the foundational knowledge of its structure and a detailed workflow for its synthesis, facilitating its use in the development of novel chemical entities for various research applications, particularly in the field of medicinal chemistry. Further investigation into the potential biological activities of this compound and its derivatives is a promising area for future research.
Unraveling the Therapeutic Potential of 2-Amidinothiophene Hydrochloride: A Review of Available Scientific Evidence
Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action of 2-Amidinothiophene hydrochloride remains elusive. Publicly available research predominantly focuses on a closely related class of compounds, 2-aminothiophene derivatives, which have demonstrated a wide range of pharmacological activities. This technical guide will summarize the known biological effects of these related compounds to provide a contextual understanding, while clearly noting the absence of specific data for this compound.
The compound "this compound" appears to be a niche chemical, with its presence primarily noted in the catalogs of chemical suppliers rather than in peer-reviewed pharmacological studies. A potential synonym, "Thiophene-2-carboximidamide hydrochloride," also lacks associated biological activity data in the surveyed literature.
In contrast, the broader family of 2-aminothiophene derivatives has been the subject of extensive research, revealing a versatile scaffold for drug discovery. These compounds have been investigated for their potential in treating a variety of conditions, including metabolic disorders, infectious diseases, and cancer.
The Diverse Pharmacological Landscape of 2-Aminothiophene Derivatives
2-Aminothiophene and its derivatives have been shown to interact with various biological targets, leading to a spectrum of therapeutic effects.[1][2][3] The core thiophene ring serves as a bioisosteric replacement for a phenyl group, a common motif in many active drugs, which contributes to its favorable pharmacological properties.[3] The key mechanisms of action identified for different 2-aminothiophene derivatives are outlined below.
Positive Allosteric Modulation of GLP-1R
Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[4][5] This receptor is a key target in the treatment of type 2 diabetes and obesity.
Signaling Pathway of GLP-1R Modulation by 2-Aminothiophene Derivatives
Caption: GLP-1R signaling enhanced by a 2-aminothiophene PAM.
One study reported a 2-aminothiophene-3-arylketone analogue that, at a concentration of 5 µM in combination with 10 nM of the GLP-1 peptide, resulted in an approximate 2-fold increase in insulin secretion.[4] In vivo studies in mice demonstrated a 50% reduction in blood plasma glucose levels 60 minutes after administration of a 10 mg/kg dose.[4]
Enzyme Inhibition
Various 2-aminothiophene derivatives have been investigated as inhibitors of different enzymes, playing a role in the management of a range of diseases.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Thiophene-2-carboximidamide derivatives, which share a structural similarity with 2-amidinothiophene, have been identified as potent and selective inhibitors of nNOS.[6] Overproduction of nitric oxide by nNOS is associated with neurodegenerative diseases. The inhibitory mechanism involves the thiophene-2-carboximidamide moiety acting as a mimic of the guanidinium group of the natural substrate, L-arginine, and binding to the enzyme's active site.[6]
-
Efflux Pump Inhibition in Bacteria: Certain 2-aminothiophene derivatives have been shown to act as efflux pump inhibitors in resistant strains of Staphylococcus aureus. This action restores the efficacy of antibiotics like ciprofloxacin and erythromycin.
Experimental Workflow for Efflux Pump Inhibition Assay
Caption: Workflow for determining efflux pump inhibition by 2-AT derivatives.
Anti-Infective and Anti-Inflammatory Properties
The 2-aminothiophene scaffold is a common feature in compounds with a wide array of biological activities, including:
-
Antileishmanial Activity: Derivatives have shown promise as new drug candidates against Leishmaniasis, with some compounds exhibiting IC50 values below 10 µM against L. amazonensis.[7] The proposed mechanism for some of these compounds involves an immunomodulatory effect.[7]
-
Antimicrobial and Anti-inflammatory Effects: The 2-aminothiophene core is present in molecules with demonstrated antimicrobial, anti-inflammatory, analgesic, and antiproliferative properties.[1][3] Some thiophene derivatives exert their anti-inflammatory effects by reducing the expression of pro-inflammatory genes such as TNF-α and IL-6.[8]
Quantitative Data Summary
While no quantitative data is available for this compound, the following table summarizes key findings for various 2-aminothiophene derivatives from the literature.
| Compound Class/Derivative | Target/Activity | Quantitative Data | Reference |
| 2-Aminothiophene-3-arylketone analogue | GLP-1R PAM | ~2-fold increase in insulin secretion at 5 µM (with 10 nM GLP-1) | [4] |
| 2-Aminothiophene-3-arylketone analogue | In vivo glucose lowering | 50% reduction in blood glucose at 10 mg/kg after 60 min | [4] |
| Various 2-Aminothiophene derivatives | Antileishmanial | IC50 < 10 µM against L. amazonensis | [7] |
| Thiophene derivative (Compound 11) | PPAR inhibitor | IC50 = 93 nM | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiophene derivatives are described in the cited literature. A general overview of the methods used is provided below.
Synthesis: The Gewald reaction is a common and versatile method for the synthesis of substituted 2-aminothiophenes.[3]
In Vitro Assays:
-
Enzyme Inhibition Assays: These are typically performed using purified enzymes and specific substrates. The inhibitory activity is determined by measuring the reduction in product formation or substrate consumption in the presence of the test compound.
-
Cell-Based Assays: For activities like GLP-1R modulation, cell lines overexpressing the receptor are used. Downstream signaling events, such as cAMP production or CREB phosphorylation, are measured to quantify the compound's effect.[5]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods according to established guidelines.
In Vivo Models:
-
Animal models, such as mice, are used to evaluate the efficacy and pharmacokinetic properties of the compounds. For example, in the study of GLP-1R PAMs, CD1 mice were used to assess the effect on blood glucose levels.[4]
Conclusion
While a detailed technical guide on the mechanism of action of this compound cannot be provided due to a lack of specific scientific literature, the extensive research on the broader class of 2-aminothiophene derivatives offers valuable insights into the potential biological activities of this chemical family. These compounds have demonstrated significant therapeutic potential across various disease areas, primarily through mechanisms involving receptor modulation and enzyme inhibition. Further research is warranted to determine if this compound shares any of the pharmacological properties of its 2-amino analogues. For researchers and drug development professionals, the 2-aminothiophene scaffold remains a promising starting point for the design of novel therapeutics.
References
- 1. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thiophene-2-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thiophene-2-carboximidamide hydrochloride (CAS Number: 54610-70-7), a pivotal compound in medicinal chemistry and drug discovery. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and insights into its biological significance, particularly as a modulator of key signaling pathways.
Compound Identification and Properties
Thiophene-2-carboximidamide hydrochloride, also known as 2-Amidinothiophene hydrochloride, is a thiophene derivative with significant potential in pharmacological research. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 54610-70-7 | [1] |
| Molecular Formula | C₅H₇ClN₂S | [2] |
| Molecular Weight | 162.64 g/mol | [3][4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 172-175°C | [2] |
| Boiling Point | 220.8°C at 760 mmHg | [2] |
| Flash Point | 87.3°C | [2] |
| Purity | Typically >95% | |
| Solubility | No information available |
Synthesis of Thiophene-2-carboximidamide Hydrochloride
The synthesis of Thiophene-2-carboximidamide hydrochloride is most effectively achieved via the Pinner reaction, a well-established method for converting nitriles into imidates, which are then readily converted to amidines.[5][6][7]
Experimental Protocol: Pinner Reaction
This protocol outlines the synthesis of Thiophene-2-carboximidamide hydrochloride from 2-cyanothiophene.
Materials:
-
2-Cyanothiophene
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Ammonia (gas) or Ammonium Carbonate
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Formation of the Imidate Salt (Pinner Salt):
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 2-cyanothiophene in a mixture of anhydrous ethanol and anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 0°C.
-
Continue the addition of HCl until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The ethyl 2-thiophenecarboximidate hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to the Amidine:
-
Suspend the dried ethyl 2-thiophenecarboximidate hydrochloride in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the reaction is complete (monitor by TLC). Alternatively, the imidate salt can be treated with ammonium carbonate.[8]
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude Thiophene-2-carboximidamide hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Synthesis Workflow
Caption: Synthesis of Thiophene-2-carboximidamide HCl via the Pinner Reaction.
Biological Activity and Signaling Pathways
Thiophene-2-carboximidamide and its derivatives have emerged as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[9][10][11][12] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases and certain cancers, making nNOS a significant therapeutic target.[9][12]
Mechanism of Action: nNOS Inhibition
Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[13] NO is a critical signaling molecule in the nervous system. Thiophene-2-carboximidamide acts as a competitive inhibitor of nNOS, likely by mimicking the guanidinium group of the natural substrate L-arginine and binding to the active site of the enzyme.[9] This inhibition reduces the overproduction of NO, thereby mitigating its downstream pathological effects.
Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway
The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by Thiophene-2-carboximidamide hydrochloride.
Caption: Inhibition of the nNOS signaling pathway by Thiophene-2-carboximidamide HCl.
Safety Information
Thiophene-2-carboximidamide hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.[3][4]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
For detailed safety information, please refer to the Safety Data Sheet (SDS).
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Nitric oxide signaling | Abcam [abcam.com]
- 4. fishersci.ie [fishersci.ie]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
physical and chemical properties of 2-Amidinothiophene hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of growing interest in medicinal chemistry. Its structural motif, featuring a thiophene ring coupled with an amidinium group, positions it as a versatile scaffold for the design of pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and known biological activities of this compound, with a focus on its role as a neuronal nitric oxide synthase (nNOS) inhibitor.
Physical and Chemical Properties
Quantitative physical and chemical data for this compound are summarized in Table 1. While experimental data for some properties are limited, predicted values from computational models are provided where available.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | thiophene-2-carboximidamide hydrochloride | |
| Synonyms | This compound, 2-Thenamidine hydrochloride | |
| CAS Number | 54610-70-7 | |
| Molecular Formula | C₅H₇ClN₂S | |
| Molecular Weight | 162.64 g/mol | [1] |
| Appearance | Off-white to white crystalline solid | [1] |
| Melting Point | 172-175 °C | [1] |
| Boiling Point | 220.8 °C at 760 mmHg (Predicted) | [1] |
| Solubility | No experimental data available. Expected to be soluble in polar solvents like water and methanol due to its salt nature. | |
| pKa | No experimental data available. The amidinium group is strongly basic, with a predicted pKa > 10. | |
| Stability | Stable under normal storage conditions. | [1] |
| XLogP3 | 2.634 (Predicted for the free base) | [1] |
Experimental Protocols
Synthesis via the Pinner Reaction
A common and effective method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[2][3][4][5][6][7] The following is a generalized protocol for the synthesis of this compound from thiophene-2-carbonitrile.
Reaction Scheme:
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt): A solution of thiophene-2-carbonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for several hours to allow for the precipitation of the ethyl thiophene-2-imidate hydrochloride (Pinner salt). The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis to the Amidine Hydrochloride: The dried Pinner salt is suspended in anhydrous ethanol. The suspension is cooled in an ice bath and saturated with anhydrous ammonia gas. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate of this compound is collected by filtration, washed with cold anhydrous ethanol and then diethyl ether, and dried under vacuum.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
References
- 1. hplc.eu [hplc.eu]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of 2-Amidinothiophene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amidinothiophene hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide outlines the expected physicochemical properties of this compound, provides detailed protocols for its experimental determination, and discusses the underlying chemical principles governing its behavior in various environments. While quantitative data is not available, this document serves as a foundational resource for researchers.
Predicted Physicochemical Properties
The structure of this compound suggests a compound with moderate to good aqueous solubility, primarily due to the presence of the hydrophilic amidine group and its formulation as a hydrochloride salt. The thiophene ring contributes to its lipophilic character.
Predicted Solubility Profile
The solubility of this compound is expected to be significantly influenced by the pH of the medium due to the basic nature of the amidine group. As a hydrochloride salt, it is anticipated to be more soluble in aqueous and polar protic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | pH-dependent | The amidine group is basic and will be protonated at acidic to neutral pH, increasing aqueous solubility. At higher pH, the free base may precipitate. |
| Polar Protic Solvents | ||
| Water | Good (as hydrochloride salt) | The hydrochloride salt form enhances solubility in water.[1] |
| Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can solvate both the ionic and organic parts of the molecule.[2] |
| Polar Aprotic Solvents | ||
| DMSO, DMF | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Acetonitrile | Sparingly Soluble to Insoluble | Less polar than DMSO and DMF, may have limited capacity to dissolve the salt form. |
| Nonpolar Solvents | ||
| Toluene, Hexane | Likely Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |
Predicted Stability Profile
The stability of this compound is a critical parameter for its handling, formulation, and storage. The primary degradation pathways are anticipated to be hydrolysis of the amidine group and potential photodegradation of the thiophene ring.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH | Most stable at slightly acidic pH. Unstable at high and low pH. | Acid-catalyzed hydrolysis: Protonation of the amidine nitrogen followed by nucleophilic attack of water. Base-catalyzed hydrolysis: Direct nucleophilic attack of hydroxide ions on the amidine carbon.[3][4] |
| Temperature | Thermally labile at elevated temperatures. | Degradation rates generally increase with temperature. The specific degradation pathway would need experimental determination. |
| Light | Potentially photosensitive. | Thiophene-containing compounds can be susceptible to photodegradation upon exposure to UV light.[5][6] |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents and aqueous buffers of varying pH.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in units of mg/mL or mol/L.
Workflow for shake-flask solubility determination.
Stability Assessment: HPLC-Based Degradation Study
This protocol allows for the determination of the degradation kinetics of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions:
-
pH: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
Temperature: Store solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).
-
Light: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and compare with samples protected from light.
-
-
Time-Point Sampling: At specified time intervals, withdraw samples from each vial.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation rate constant and half-life under each condition.
Workflow for HPLC-based stability assessment.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or established experimental workflows. As research on this compound progresses, it is anticipated that its biological targets and mechanisms of action will be elucidated, leading to the identification of relevant pathways.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational models can provide valuable estimates of key physicochemical properties.
-
pKa Prediction: The pKa of the amidinium ion is crucial for predicting pH-dependent solubility. Various software packages and online tools can predict pKa values based on the chemical structure. The amidine group is known to be a strong base.[7]
-
Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the aqueous solubility of this compound. These models utilize molecular descriptors to correlate the chemical structure with solubility.[8]
It is imperative to treat computationally predicted values as estimates that require experimental validation.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of its expected solubility and stability can be inferred from fundamental chemical principles and the behavior of related compounds. The hydrochloride salt form is anticipated to confer good aqueous solubility, particularly at acidic to neutral pH. The primary stability concerns are likely to be hydrolysis of the amidine functional group and potential photodegradation of the thiophene ring. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize these critical properties, thereby facilitating the advancement of this compound in the drug development pipeline.
References
- 1. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. Amidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Potential Research Applications of 2-Amidinothiophene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amidinothiophene hydrochloride, a member of the thiophene-2-carboxamidine class of compounds, holds significant promise as a scaffold for the development of novel therapeutics, particularly as a serine protease inhibitor. This technical guide provides an in-depth overview of the potential research applications of this compound and its derivatives, with a focus on their synthesis, biological activity, and mechanism of action. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic motif. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar structural properties with altered electronic and metabolic characteristics. The introduction of an amidine group at the 2-position of the thiophene ring creates a potent pharmacophore for the inhibition of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer metastasis. This compound, as the parent compound of this series, serves as a valuable starting point for the design and synthesis of more complex and selective enzyme inhibitors.
Synthesis of this compound
The synthesis of this compound is typically achieved from the corresponding thiophene-2-carbonitrile via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.
General Experimental Protocol: Pinner Reaction for Amidine Synthesis
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
A solution of thiophene-2-carbonitrile in a suitable anhydrous alcohol (e.g., ethanol or methanol) is prepared in a flask equipped with a drying tube.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen chloride (HCl) gas is bubbled through the cooled solution until saturation.
-
The reaction mixture is then sealed and allowed to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours).
-
The resulting precipitate, the ethyl or methyl thiophene-2-carboximidate hydrochloride (Pinner salt), is collected by filtration, washed with a cold, anhydrous solvent (e.g., diethyl ether), and dried under vacuum.
Step 2: Ammonolysis to the Amidine Hydrochloride
-
The dried Pinner salt is suspended in a solution of anhydrous alcohol (e.g., ethanol).
-
The suspension is cooled in an ice bath.
-
Ammonia gas is bubbled through the suspension until saturation.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid, this compound, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Biological Activity and Research Applications
The primary research application of 2-amidinothiophene derivatives lies in their potent and often selective inhibition of serine proteases. This activity makes them attractive candidates for the development of drugs targeting diseases where these enzymes are dysregulated.
Inhibition of Serine Proteases
Serine proteases are characterized by a highly conserved catalytic triad featuring a serine residue at the active site. This serine plays a crucial role in the hydrolysis of peptide bonds. The amidine group of 2-amidinothiophene derivatives can form strong interactions with the aspartate residue in the S1 pocket of many serine proteases, leading to competitive inhibition.
Urokinase-type plasminogen activator (uPA) is a key enzyme in the plasminogen activation system, which is involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[1][2] Overexpression of uPA is strongly associated with cancer invasion and metastasis.[3] Thiophene-2-carboxamidine derivatives have been shown to be potent inhibitors of uPA.
Quantitative Data for Urokinase Inhibition by Thiophene-2-Carboxamidine Derivatives:
While specific data for the parent this compound is not available, studies on substituted benzo[b]thiophene-2-carboxamidines demonstrate the high potency of this class of compounds.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| B428 | Human uPA | 0.32 | 0.53 | Competitive | [4] |
| B623 | Human uPA | 0.07 | 0.16 | Competitive | [4] |
Thrombin is a critical enzyme in the coagulation cascade, while trypsin is a key digestive enzyme. Both are important targets for drug discovery. While specific quantitative data for the inhibition of thrombin and trypsin by the parent this compound is scarce in the literature, the general structural motif of an amidine group suggests potential inhibitory activity.
Signaling Pathways
The inhibition of uPA by 2-amidinothiophene derivatives can modulate downstream signaling pathways involved in cancer progression.
The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the ECM, a crucial step in cancer cell invasion and metastasis.[1][3]
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The A-Z Guide to Protein Modification with 2-Iminothiolane Hydrochloride (Traut's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of protein conjugates with enhanced therapeutic properties, novel functionalities, and tailored characteristics for a myriad of research applications. One of the key strategies in protein modification is the targeting of primary amines, predominantly the ε-amino group of lysine residues, due to their surface accessibility and nucleophilicity. This guide provides an in-depth exploration of protein modification through the introduction of sulfhydryl groups via amidination, with a focus on the widely used reagent, 2-iminothiolane hydrochloride, also known as Traut's Reagent. While the specific compound "2-Amidinothiophene hydrochloride" is not prominently documented in scientific literature as a protein modification agent, the underlying principle of amidination it suggests is a well-established chemical transformation. 2-Iminothiolane serves as an exemplary reagent for this purpose, reacting with primary amines to form a stable amidine linkage while introducing a reactive thiol group. This technical document will detail the reaction chemistry, provide comprehensive experimental protocols, summarize key quantitative data, and present visual workflows to empower researchers in their protein modification endeavors.
Chemical Principles of Amidination with 2-Iminothiolane
2-Iminothiolane (2-IT), or Traut's Reagent, is a cyclic thioimidate that reacts readily with primary amines in aqueous solutions at physiological to slightly alkaline pH (typically 7-9).[1] The reaction involves the nucleophilic attack of the amine on the iminothiolane ring, leading to the opening of the ring and the formation of a 4-mercaptobutyramidine derivative. This modification effectively converts a primary amine into an amidine, which retains a positive charge at physiological pH, thus preserving the overall charge of the modified protein.[1] The key outcome of this reaction is the introduction of a free sulfhydryl (-SH) group, which can then be used for subsequent conjugation with other molecules, such as drugs, labels, or polymers.[1][2]
It is important to note that the initial thiol adduct formed can be unstable under certain conditions and may undergo intramolecular cyclization to form an N-substituted 2-iminothiolane with the loss of ammonia.[3] This side reaction is more prominent with amines of lower pKa and can be mitigated by performing the reaction at lower temperatures or by immediate capping of the newly introduced thiol group.[3][4]
Quantitative Data on Protein Thiolation
The efficiency of protein modification with 2-iminothiolane is dependent on several factors, including the molar excess of the reagent, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for the thiolation of Immunoglobulin G (IgG) as a model protein.
| Parameter | Value | Outcome | Reference |
| Molar Excess of 2-IT | 10-fold | 3-7 sulfhydryl groups per IgG | [1] |
| Molar Excess of 2-IT | 50-fold | Near-complete thiolation of available primary amines (~20 per IgG) | [1] |
| pH Range | 7-9 | Efficient reaction with primary amines | [1] |
| Reaction Time | 1 hour | Sufficient for significant thiolation at room temperature | [1] |
| Stability of Thiol Adduct (t1/2 at pH 8, 23°C) | 0.3 - 3 hours (low pKa amines) | Highlights the need for prompt subsequent steps | [3] |
| Stability of Thiol Adduct (t1/2 at pH 8, 23°C) | 3 - 44 hours (high pKa amines) | Greater stability for lysine modification | [3] |
Experimental Protocols
Protocol 1: General Thiolation of a Protein with 2-Iminothiolane
This protocol provides a general procedure for introducing sulfhydryl groups into a protein using 2-iminothiolane hydrochloride.
Materials:
-
Protein of interest
-
2-Iminothiolane hydrochloride (Traut's Reagent)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[5]
-
Desalting columns
-
Ellman's Reagent (DTNB) for sulfhydryl quantification
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines.[6]
-
Reagent Preparation: Immediately before use, prepare a stock solution of 2-iminothiolane hydrochloride in the Reaction Buffer (e.g., 10 mM).
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution.[1] Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[5]
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[1]
-
Quantification of Sulfhydryl Groups: Determine the concentration of incorporated sulfhydryl groups using Ellman's Reagent according to standard protocols.
Protocol 2: Two-Step Antibody-Drug Conjugation via Lysine Modification
This protocol outlines a two-step process for creating an antibody-drug conjugate (ADC) by first introducing thiols onto the antibody via 2-iminothiolane and then conjugating a maleimide-activated drug.
Materials:
-
Monoclonal antibody (mAb)
-
2-Iminothiolane hydrochloride
-
Maleimide-activated drug
-
Buffer 1: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[5]
-
Buffer 2: 10 mM phosphate, 140 mM NaCl, pH 6.5[5]
-
Tangential Flow Filtration (TFF) system with a 10 kDa cutoff cassette[5]
Procedure: Step 1: Antibody Thiolation
-
Dilute the mAb solution to >5 mg/mL in Buffer 1.[5]
-
Add a 10-fold molar excess of 2-iminothiolane and stir at room temperature for 1 hour.[5]
-
Purify the thiolated antibody using a TFF system with Buffer 2 to remove excess reagent.[5]
-
Determine the degree of thiolation using Ellman's Reagent.
Step 2: Conjugation with Maleimide-Activated Drug
-
Adjust the concentration of the thiolated mAb to 2.5 mg/mL in Buffer 2.[5]
-
Add a molar excess of the maleimide-activated drug to the thiolated antibody solution. The exact molar ratio should be optimized based on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting ADC using size-exclusion chromatography or other appropriate chromatographic techniques to remove unconjugated drug and antibody.
Analytical Characterization of Modified Proteins
The successful modification of proteins with 2-iminothiolane and subsequent conjugation must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To determine the mass shift corresponding to the number of incorporated sulfhydryl groups or conjugated molecules.[7][8] |
| Tandem Mass Spectrometry (MS/MS) | To identify the specific lysine residues that have been modified.[7] |
| UV-Vis Spectroscopy | To quantify the concentration of incorporated sulfhydryl groups (using Ellman's Reagent) or the conjugated molecule if it has a chromophore. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the modified protein and separate different conjugated species (e.g., different DARs).[8] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight upon modification and conjugation. |
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical reaction and experimental workflows.
Conclusion
Protein modification through amidination of lysine residues is a powerful and versatile strategy for creating novel bioconjugates. While the specific reagent "this compound" remains elusive in the context of protein chemistry, the principles of amidine formation are well-established with reagents like 2-iminothiolane (Traut's Reagent). This guide has provided a comprehensive overview of the chemical basis, quantitative aspects, detailed experimental protocols, and analytical considerations for this important bioconjugation technique. By leveraging the information and workflows presented, researchers can confidently design and execute protein modification experiments to advance their scientific and therapeutic objectives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Proteomics Analysis of α-Amidated Peptides - Creative Proteomics [creative-proteomics.com]
- 8. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Safety and Handling of 2-Amidinothiophene Hydrochloride
Disclaimer: Information on the specific compound 2-Amidinothiophene hydrochloride is limited. This guide has been compiled using data from structurally similar compounds, including thiophene derivatives and amidine hydrochlorides. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
This technical guide provides a comprehensive overview of the safety, handling, and potential experimental protocols related to this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties (Inferred)
| Property | Inferred Value/Information | Source Analogy |
| Appearance | Off-white to beige solid | 2-Aminoacetophenone hydrochloride[1] |
| Melting Point | >150 °C (decomposition may occur) | Methyl 3-aminothiophene-2-carboxylate: 66-67 °C[2], 2-Aminoacetophenone hydrochloride: 194 °C (dec.)[3] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General solubility of hydrochloride salts. |
| Stability | Stable under normal laboratory conditions. May be sensitive to moisture and strong bases. Amidine hydrochlorides are generally stable but can hydrolyze under certain pH conditions.[4] | General stability of amidine hydrochlorides and thiophene derivatives.[5] |
| Hygroscopicity | Likely hygroscopic. | 2-Aminoethanethiol hydrochloride |
Safety and Handling
Due to the lack of specific toxicological data for this compound, a cautious approach based on the known hazards of thiophene and amidine functional groups is essential. Thiophene-containing compounds can be irritating and may have toxic effects on the liver and nervous system.[6][7][8] Amidine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[9][10][11]
Hazard Identification (Inferred)
| Hazard | Description |
| Acute Oral Toxicity | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Chronic Exposure | Potential for liver and nervous system effects with prolonged or repeated exposure, based on thiophene toxicology.[7][12] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:[2][13][14]
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.[13]
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Handling and Storage
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably a fume hood.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Metal containers used for transfer should be grounded and bonded.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protect from moisture. Store away from strong oxidizing agents, strong acids, and strong bases.[5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] For fires involving sulfur-containing compounds, a water fog is recommended to cool the material and prevent the spread of burning material.
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release and Disposal
-
Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
Experimental Protocols
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of a 2-aminothiophene precursor, followed by the conversion of the amino group to an amidine.
Synthesis of 2-Aminothiophene Precursor via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of substituted 2-aminothiophenes.
Reaction: Condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
Example Protocol:
-
To a solution of a suitable ketone (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol), add elemental sulfur (1.1 eq).
-
Add a basic catalyst (e.g., morpholine or triethylamine) (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.
Conversion of 2-Aminothiophene to this compound
The Pinner reaction is a classic method for converting nitriles to amidines, but a more direct approach from an amine involves reaction with a nitrile or an imidate.
Reaction: Nucleophilic addition of the 2-aminothiophene to an activated species, followed by salt formation.
Example Protocol (from an amine and a nitrile):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-aminothiophene precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).
-
Add a strong base (e.g., n-butyllithium) (1.1 eq) dropwise at a low temperature (e.g., -78 °C) to deprotonate the amine.
-
To this solution, add a suitable nitrile (e.g., acetonitrile) (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amidine by column chromatography.
-
To form the hydrochloride salt, dissolve the purified amidine in a suitable anhydrous solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.
-
Filter the resulting precipitate, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Potential Biological Activity and Screening
While the specific biological activity of this compound is not documented, both thiophene and amidine moieties are present in numerous biologically active compounds. Thiophene derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6] Amidines are known to interact with various biological targets, including enzymes and nucleic acids, and have been investigated for antimicrobial and antiparasitic applications.[3]
The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.
Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.
This guide provides a starting point for the safe handling and investigation of this compound. Researchers should always consult multiple sources and perform a thorough risk assessment before commencing any experimental work.
References
- 1. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Amidine synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 13. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amidine synthesis by imidoylation [organic-chemistry.org]
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity and Properties
2-Amidinothiophene hydrochloride, systematically known as Thiophene-2-carboximidamide hydrochloride, is a specialty chemical with significant potential in proteomics research and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its biological activities and potential signaling pathway interactions.
Chemical Identifiers and Molecular Characteristics
| Property | Value | Reference |
| Chemical Name | Thiophene-2-carboximidamide hydrochloride | [1] |
| Synonyms | This compound, Thiophene-2-carboxamidine hydrochloride | [2] |
| CAS Number | 54610-70-7 | [1] |
| Molecular Formula | C₅H₆N₂S·HCl | [1] |
| Molecular Weight | 162.64 g/mol | [1] |
| Melting Point | 172-175°C | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, followed by treatment with ammonia.[3]
Experimental Protocol: Pinner Reaction
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (gas)
-
Anhydrous ether
-
Ammonia (gas or solution in anhydrous ethanol)
Procedure:
-
Formation of the Pinner Salt: A solution of thiophene-2-carbonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature to facilitate the precipitation of the ethyl thiophene-2-imidate hydrochloride (Pinner salt).[3][4][5] The precipitate is collected by filtration, washed with anhydrous ether, and dried under vacuum.
-
Ammonolysis to the Amidine: The isolated Pinner salt is suspended in anhydrous ethanol and treated with a stream of ammonia gas or a saturated solution of ammonia in anhydrous ethanol.[4] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.
Caption: Synthesis of this compound via the Pinner reaction.
Physicochemical Data
A comprehensive summary of the available physicochemical data for this compound is presented below.
| Parameter | Data | Reference |
| Appearance | Crystalline solid | |
| Solubility | No specific data available for the hydrochloride salt. Thiophene and its derivatives are generally soluble in organic solvents.[6] | |
| 1H NMR (DMSO-d6) | Expected signals for thiophene ring protons and amidinium protons. Specific spectral data for the hydrochloride salt is not readily available in the searched literature. | [7] |
| 13C NMR (DMSO-d6) | Expected signals for thiophene ring carbons and the amidinium carbon. Specific spectral data for the hydrochloride salt is not readily available in the searched literature. | [8] |
| FT-IR (KBr, cm-1) | Characteristic peaks for N-H, C=N, and C-S stretching, as well as aromatic C-H and C=C vibrations of the thiophene ring.[9][10] |
Biological Activity and Signaling Pathways
Thiophene-2-carboxamidine derivatives have emerged as a significant class of compounds with diverse biological activities, primarily as enzyme inhibitors.
Urokinase Inhibition
A prominent area of research for thiophene-2-carboxamidine derivatives is their potent and selective inhibition of urokinase-type plasminogen activator (uPA).[11][12][13][14][15] uPA is a serine protease implicated in cancer metastasis and invasion through its role in the degradation of the extracellular matrix.
Signaling Pathway:
Caption: Inhibition of the uPA-mediated proteolytic cascade by this compound.
Derivatives of 2-Amidinothiophene have been shown to be competitive inhibitors of uPA, binding to its active site and preventing the conversion of plasminogen to plasmin.[12][13] This inhibition of plasmin activation leads to a downstream reduction in the degradation of the extracellular matrix, thereby impeding cancer cell invasion and metastasis.[11][15]
Antimicrobial Activity
Thiophene derivatives, including those with carboxamide and related functionalities, have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[16][17][18][19][20] The proposed mechanism of action for some thiophene derivatives involves the disruption of the bacterial cell membrane and interaction with outer membrane proteins (OMPs).[20]
Experimental Workflow for Antimicrobial Testing:
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Studies on related thiophene compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[16][20] The presence of the thiophene ring and the amide/amidine group appears to be crucial for their interaction with bacterial targets.[20]
Safety and Handling
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat.[21] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable research compound with established biological activities, particularly as a urokinase inhibitor and a potential antimicrobial agent. This guide provides the foundational knowledge for researchers to synthesize, handle, and further investigate the therapeutic potential of this and related thiophene-based molecules. Further studies are warranted to fully elucidate its mechanism of action in various biological systems and to explore its full therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 21. fishersci.ie [fishersci.ie]
Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the theoretical foundation for the use of 2-amidinothiophene hydrochloride, a heterocyclic compound with significant potential in drug discovery. The core of its utility is hypothesized to stem from its role as a potent inhibitor of specific proteases, a class of enzymes implicated in a wide range of diseases. This document will delve into the mechanism of action, supported by quantitative data, detailed experimental protocols for its synthesis, and visual representations of the relevant biological pathways and chemical transformations.
While direct research on this compound itself is limited in publicly available literature, this guide will build a strong theoretical case based on the well-documented activities of closely related analogues, particularly in the context of protease inhibition. The hydrochloride salt form of the compound is primarily utilized to enhance its solubility and stability, a common practice in pharmaceutical development.
Core Theoretical Basis: Protease Inhibition
The amidine group is a key functional moiety in many enzyme inhibitors due to its basicity and ability to form strong interactions with negatively charged amino acid residues in the active sites of enzymes like proteases. When incorporated into a thiophene scaffold, a privileged structure in medicinal chemistry, it can lead to potent and selective inhibitors.[1][2]
A compelling line of evidence for the therapeutic potential of amidinothiophenes comes from studies on inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain, a zinc metalloprotease.[3] This protease is responsible for the paralytic effects of botulism by cleaving the SNAP-25 protein, which is essential for the release of neurotransmitters at the neuromuscular junction.[1][4][5][6][7][8]
Mechanism of Action: Inhibition of BoNT/A Light Chain
The light chain of BoNT/A acts as a metalloprotease, utilizing a zinc ion in its active site to catalyze the cleavage of the SNAP-25 protein.[6][7] The inhibition of this process by amidinothiophene derivatives is believed to occur through the coordination of the amidine groups to the active site of the protease, thereby preventing the binding and cleavage of its natural substrate.
Below is a diagram illustrating the proposed inhibitory action of a 2-amidinothiophene derivative on the BoNT/A light chain.
Quantitative Data on Amidinothiophene Derivatives
Research on 2,5-bis(4-amidinophenyl)thiophene, a direct analogue of the core structure, has provided quantitative data on its inhibitory activity against the BoNT/A light chain. This data is crucial for understanding the potential potency of this class of compounds.
| Compound | Target | Assay | Ki (µM) | Reference |
| 2,5-bis(4-amidinophenyl)thiophene | BoNT/A Light Chain | Enzymatic Inhibition | 10.88 ± 0.90 | [3] |
| Derivative 4a | BoNT/A Light Chain | Enzymatic Inhibition | 0.889 ± 0.11 | [3] |
| Derivative 4b | BoNT/A Light Chain | Enzymatic Inhibition | 0.302 ± 0.03 | [3] |
| Derivative 4c | BoNT/A Light Chain | Enzymatic Inhibition | 0.451 ± 0.06 | [3] |
| Derivative 4d | BoNT/A Light Chain | Enzymatic Inhibition | 0.415 ± 0.04 | [3] |
Ki (Inhibition constant) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
Experimental Protocols
The synthesis of this compound can be conceptually broken down into two key stages: the formation of the 2-aminothiophene core and the subsequent conversion of a nitrile precursor to the amidine.
Synthesis of the 2-Aminothiophene Core via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[3][9][10]
Detailed Methodology (Hypothetical for a 2-amino-3-cyanothiophene precursor):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting ketone or aldehyde (1.0 eq.), the activated nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Base: Add a catalytic amount of a base, such as morpholine or piperidine (0.2-0.5 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis of the Amidine from a Nitrile Precursor (Pinner Reaction)
The Pinner reaction is a classic method for converting nitriles into amidines via an imidate intermediate.[11][12][13]
Detailed Methodology:
-
Formation of the Pinner Salt: Dissolve the 2-cyano-thiophene derivative (1.0 eq.) in a mixture of an anhydrous alcohol (e.g., ethanol) and an inert solvent (e.g., diethyl ether or dichloromethane) under a dry, inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution until saturation. Allow the mixture to stand at a low temperature (0-4 °C) until the Pinner salt (the imidate hydrochloride) precipitates. Collect the solid by filtration and wash with a dry, non-polar solvent.
-
Conversion to Amidine: Suspend the isolated Pinner salt in a solution of the desired amine or ammonia (e.g., a solution of ammonia in ethanol) at room temperature. Stir the mixture until the reaction is complete, as monitored by TLC or LC-MS.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or other appropriate chromatographic techniques.
Conclusion
The theoretical basis for the use of this compound in a therapeutic context is strongly supported by the established role of the amidine functional group in enzyme inhibition and the proven activity of its close analogues as potent protease inhibitors. The thiophene scaffold provides a robust and versatile platform for the development of new drug candidates. The synthetic routes, primarily the Gewald and Pinner reactions, are well-established and adaptable, allowing for the generation of a diverse library of derivatives for further biological evaluation. Future research should focus on the direct synthesis and evaluation of this compound and its simpler derivatives to fully elucidate their therapeutic potential.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Identification of Slow-Binding Inhibitors of the BoNT/A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocation of Botulinum neurotoxin light chain protease by the heavy chain protein-conducting channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Light Chain Separated from the Rest of the Type A Botulinum Neurotoxin Molecule Is the Most Catalytically Active Form | PLOS One [journals.plos.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Pinner reaction - Wikipedia [en.wikipedia.org]
- 12. Pinner Reaction [organic-chemistry.org]
- 13. Pinner Reaction [drugfuture.com]
The Discovery and Enduring Legacy of Thiophene: A Technical Guide
An in-depth exploration of the history, synthesis, and evolving applications of thiophene compounds for researchers, scientists, and drug development professionals.
Introduction
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, represents a cornerstone in the field of organic and medicinal chemistry. Its discovery in the late 19th century as an impurity in benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene, a concept known as bioisosterism, has made it a privileged scaffold in drug discovery, allowing for the modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides a comprehensive overview of the discovery and history of thiophene research, detailing key synthetic methodologies and their evolution, and highlighting its impactful journey from a coal tar contaminant to a critical component in modern pharmaceuticals and materials science.
The Serendipitous Discovery of Thiophene
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[1] At the time, a common lecture demonstration for the presence of benzene involved the "indophenin test," where the addition of isatin and concentrated sulfuric acid to crude benzene produced a deep blue color.[1][2] To Meyer's surprise, when he performed the test with highly purified benzene, the color reaction failed.[3] This led him to correctly deduce that the blue color was not a reaction of benzene itself, but of an unknown contaminant.[1][3] Through meticulous investigation, Meyer successfully isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phainein" (to shine or appear), alluding to its discovery.[2] This serendipitous event not only introduced a new class of heterocyclic compounds but also underscored the importance of purity in chemical research.
The Indophenin Test: A Historical Protocol
The indophenin test, pivotal to thiophene's discovery, is a classic example of an electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample to be tested (e.g., crude benzene) is placed in a test tube.
-
Reagent Addition: A crystal of isatin is added to the sample, followed by the careful addition of concentrated sulfuric acid.
-
Observation: The mixture is gently agitated. The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives.
The underlying chemistry involves the electrophilic attack of the protonated isatin molecule on the electron-rich thiophene ring, leading to the formation of the colored indophenin dye.
A Chronology of Thiophene Chemistry
The discovery of thiophene spurred immediate interest in its synthesis and reactivity. The timeline below highlights key milestones in the historical development of thiophene chemistry.
References
2-Amidinothiophene Hydrochloride: A Versatile Scaffold for Biochemical Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride and its derivatives represent a class of small molecules with significant potential in biochemical research and drug discovery. The thiophene ring serves as a bioisosteric replacement for a phenyl group, a common moiety in many active drugs. The addition of an amidine group, a strong base that is protonated at physiological pH, allows for specific interactions with the active sites of various enzymes, particularly proteases. This guide provides a comprehensive overview of the application of the 2-amidinothiophene core structure as a biochemical probe, with a primary focus on its well-documented role in the inhibition of urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. Further applications in inhibiting other enzymes like nitric oxide synthase and VEGFR-2 will also be discussed.
Core Application: Inhibition of Urokinase-type Plasminogen Activator (uPA)
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in tissue remodeling, cell migration, and invasion.[1] Its overexpression is implicated in the progression of various cancers, making it an attractive therapeutic target.[1] 4-Substituted benzo[b]thiophene-2-carboxamidines, which feature the core 2-amidinothiophene structure, have emerged as a potent and selective class of uPA inhibitors.[2]
Mechanism of Action
These compounds act as competitive inhibitors of uPA. The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of the enzyme, which has a negatively charged aspartate residue at its base. This interaction blocks the active site and prevents the binding and cleavage of its natural substrate, plasminogen. By inhibiting uPA, these probes can effectively block the downstream proteolytic cascade that leads to the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.[1][2]
Signaling Pathway of uPA in Cellular Invasion
Caption: The uPA signaling cascade in cancer cell invasion and its inhibition by 2-amidinothiophene derivatives.
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory potency of representative 4-substituted benzo[b]thiophene-2-carboxamidines against uPA and other related serine proteases. The data highlights their high potency and selectivity for uPA.
| Compound | uPA IC50 (µM) | uPA Ki (µM) | tPA IC50 (µM) | Plasmin IC50 (µM) | Selectivity (uPA vs. tPA) | Selectivity (uPA vs. Plasmin) | Reference |
| B428 | 0.32 | 0.53 | >100 | >300 | >312-fold | >937-fold | [2] |
| B623 | 0.07 | 0.16 | >100 | >300 | >1428-fold | >4285-fold | [2] |
| Amiloride | ~7 | N/A | N/A | N/A | N/A | N/A | [2] |
Data extracted from literature. N/A: Not Available.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of 2-amidinothiophene derivatives as enzyme inhibitors.
Urokinase Activity Assay (Chromogenic Substrate)
This assay measures the ability of a compound to inhibit the catalytic activity of uPA in a purified system.
-
Reagents and Materials:
-
Purified human high-molecular-weight uPA
-
Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5
-
Test compounds (2-amidinothiophene derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 2 µL of test compound at various concentrations (typically a serial dilution) to the wells. For control wells, add 2 µL of DMSO.
-
Add 25 µL of a uPA solution (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate (e.g., 0.5 mM final concentration).
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of the inhibitors to block cancer cell invasion through a basement membrane matrix.
-
Reagents and Materials:
-
Invasive cancer cell line (e.g., HT1080 human fibrosarcoma)
-
Boyden chamber inserts with an 8 µm pore size polycarbonate membrane
-
Matrigel (or other basement membrane extract)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Test compounds
-
Calcein-AM or other fluorescent dye for cell labeling
-
-
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the test compound at various concentrations.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of the insert.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM and quantify the number of invading cells by measuring the fluorescence in the lower chamber.
-
Calculate the percent inhibition of invasion for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Experimental Workflow for Inhibitor Characterization
Caption: A typical experimental workflow for the discovery and characterization of 2-amidinothiophene-based uPA inhibitors.
Other Potential Applications
The 2-amidinothiophene scaffold is not limited to uPA inhibition. Its ability to interact with negatively charged residues in enzyme active sites makes it a versatile probe for other targets.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Thiophene-2-carboximidamides (T2Cs), which are structurally analogous to 2-amidinothiophenes, have been investigated as selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is associated with neurodegenerative diseases. The selectivity of these inhibitors for nNOS over endothelial NOS (eNOS) is crucial, as eNOS plays a vital role in maintaining cardiovascular health.[3] The selectivity is primarily driven by an interaction with a key aspartate residue in the nNOS active site, which is an asparagine in eNOS.[3]
VEGFR-2 Inhibition
Derivatives of 2-aminothiophene carboxamide have been designed and screened as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[4] Compounds from this class have shown potent inhibition of VEGFR-2 and have demonstrated cytotoxic effects against cancer cell lines like HepG-2.[4]
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship of the 2-amidinothiophene scaffold and its modifications to target enzyme binding.
Conclusion
This compound provides a valuable and versatile scaffold for the development of potent and selective biochemical probes. Its derivatives have been successfully employed as competitive inhibitors for enzymes with negatively charged specificity pockets, most notably urokinase-type plasminogen activator. The detailed experimental protocols and quantitative data presented in this guide demonstrate their utility in studying enzyme function and in the early stages of drug discovery, particularly in the context of anti-cancer and neuroprotective therapies. Further exploration of this chemical scaffold is warranted to uncover new probes for a wider range of biological targets.
References
- 1. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Amidine Group: A Pivotal Player in Biochemical Reactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a cornerstone of many biochemical interactions and a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties, particularly its basicity and ability to participate in multiple hydrogen bonds, allow it to engage in a wide array of biological processes, from enzyme catalysis and inhibition to receptor binding and signal transduction. This technical guide provides a comprehensive overview of the reactivity of the amidine group in biochemical contexts, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Core Principles of Amidine Reactivity in a Biochemical Milieu
The reactivity of the amidine group is fundamentally governed by its basicity and the resonance stabilization of its protonated form, the amidinium ion. This inherent property dictates its behavior in the physiological environment of the cell.
Basicity and pKa
Amidines are significantly more basic than amides and are among the strongest uncharged organic bases.[1] Protonation occurs at the sp²-hybridized imino nitrogen, leading to a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms.[1][2] This delocalization results in identical C-N bond lengths in the protonated state. The pKa of amidines can vary widely, typically ranging from 5 to 12, depending on the electronic nature of their substituents.[2][3] This tunable basicity is a key feature exploited in drug design, as it allows for the modulation of a molecule's charge state at physiological pH, influencing its solubility, membrane permeability, and interaction with biological targets. For instance, the well-known alkyl amidine, Distamycin A, has a pKa of 11.6 in water and DMSO.[4]
| Compound/Class | pKa Range/Value | Context |
| General Amidines | 5 - 12 | Dependent on substituents.[2][3] |
| Distamycin A | 11.6 | DNA minor groove binder.[4] |
| Formamidine | ~8.5 (estimated) | Minimal structure for nitric oxide synthase inhibition.[5] |
Table 1: Representative pKa Values of Biochemically Relevant Amidines.
The Amidine Group as a Pharmacophore in Enzyme Inhibition
The ability of the amidine group to mimic the protonated state of arginine and lysine side chains makes it a powerful pharmacophore for targeting enzymes that recognize these residues. Its positive charge at physiological pH allows for strong electrostatic interactions and hydrogen bonding with negatively charged pockets in enzyme active sites.
Serine Protease Inhibition
A prime example of amidine-based enzyme inhibition is seen with serine proteases like trypsin, which preferentially cleaves peptide chains after arginine or lysine residues. The amidinium group of inhibitors like benzamidine effectively mimics the guanidinium group of arginine, leading to potent competitive inhibition.[6]
Nitric Oxide Synthase (NOS) Inhibition
Amidines are also prominent inhibitors of nitric oxide synthase (NOS), an enzyme that converts L-arginine to nitric oxide. N(5)-(1-Iminoethyl)-L-ornithine (L-NIO), an amidine-containing natural product, is a known inactivator of inducible NOS (iNOS).[7] The minimal structural requirement for NOS inhibition has been identified as the formamidine group.[5] Formamidine acts as a competitive inhibitor with respect to arginine, with a reported Ki of approximately 800 μM.[5]
Protein Arginine Deiminase (PAD) Inhibition
Haloacetamidine-based compounds, such as Cl-amidine, are potent irreversible inhibitors of Protein Arginine Deiminases (PADs).[8] These enzymes are involved in the citrullination of arginine residues, a post-translational modification implicated in various diseases. Cl-amidine covalently modifies a critical active site cysteine residue.[8]
| Inhibitor | Target Enzyme | Inhibition Type | Kinetic Parameters |
| Benzamidine | Trypsin | Competitive | - |
| Amidine-containing phosphonofluoridate | Trypsin | Irreversible | kobs/[I] = 2.6 x 105 M-1s-1 |
| Amidine-containing phosphonofluoridate | Thrombin | Irreversible | kobs/[I] = 1.0 x 105 M-1s-1 |
| Formamidine | Nitric Oxide Synthase (NOS) | Competitive | Ki ≈ 800 μM |
| Cl-amidine | Protein Arginine Deiminases (PADs) | Irreversible (covalent) | kinact/KI = 13,000 M-1min-1 for PAD4 |
| BB-F-amidine | PAD2 | Irreversible | - |
| BB-Cl-amidine | PAD2 | Irreversible | - |
Table 2: Quantitative Data on Amidine-Based Enzyme Inhibitors.
Amidine Interactions with Other Biomolecules
Beyond enzyme inhibition, the amidine group's ability to form strong non-covalent interactions makes it a versatile functional group for targeting other biomolecules.
DNA Binding
The cationic nature of the amidinium group facilitates binding to the negatively charged phosphate backbone of DNA. Diamidine compounds, in particular, are known to bind to the minor groove of DNA, a property leveraged in the design of antimicrobial and anticancer agents.[9]
Receptor and Ion Channel Modulation
Amidine-containing compounds have been developed as ligands for various receptors and ion channels. For instance, amidine and guanidine derivatives have been identified as inhibitors of acid-sensing ion channels (ASICs), which are implicated in pain signaling pathways.[10]
Experimental Protocols for Studying Amidine Reactivity
A variety of experimental techniques are employed to characterize the biochemical reactivity of amidines.
Synthesis of Amidine-Containing Compounds
The Pinner reaction is a classic method for synthesizing amidines from nitriles and alcohols in the presence of an acid catalyst.[1] More contemporary methods involve the direct amination of nitriles promoted by Lewis acids or the reaction of amines with imidoyl chlorides.[3][11] For solid-phase peptide synthesis, strategies have been developed to install amidine functionalities into the peptide backbone, often utilizing thioamide precursors.[12]
Enzyme Inhibition Assays
To determine the inhibitory potency of amidine-containing compounds, standard enzyme kinetic assays are performed.[13][14]
General Protocol for Competitive Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and amidine inhibitor in a suitable buffer at the optimal pH for enzyme activity.
-
Assay Setup: In a multi-well plate or cuvettes, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, prepare a series of reactions with different concentrations of the amidine inhibitor. Include control reactions with no inhibitor.
-
Initiation and Monitoring: Initiate the reaction by adding the substrate. Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction velocities (V₀) for each condition. Plot V₀ against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots. Use these plots or their linear transformations (e.g., Lineweaver-Burk plots) to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) can then be calculated from these values.[15]
Biophysical Characterization of Binding Interactions
Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the binding affinity (Kd) and thermodynamics of amidine-ligand interactions with their biological targets.[16][17]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in biochemical systems is crucial for understanding the role of the amidine group.
Caption: Workflow for determining the inhibition constant (Ki) of an amidine compound.
Caption: Simplified signaling pathway of an acid-sensing ion channel (ASIC) and its inhibition by an amidine-based drug.
Conclusion
The amidine group's unique combination of basicity, hydrogen bonding capability, and structural mimicry of key amino acid side chains solidifies its importance in biochemistry and drug discovery. A thorough understanding of its reactivity, quantified through kinetic and binding studies, is paramount for the rational design of novel therapeutics. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to harness the potential of the amidine pharmacophore in their scientific endeavors. By continuing to explore the nuances of amidine biochemistry, the scientific community can further unlock its potential to address a wide range of biological questions and unmet medical needs.
References
- 1. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic studies of an amidine-containing phosphonofluoridate: a novel potent inhibitor of trypsin-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fig.if.usp.br [fig.if.usp.br]
- 10. Putative binding sites, and pathways to them, for amidine and guanidine current inhibitors on acid-sensing ion channels (ASIC). A theoretical approach with hASIC1a homology model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Khan Academy [khanacademy.org]
- 16. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 17. Structural characterization of the interaction between αMI-domain of the integrin Mac-1 (αMβ2) and the cytokine pleiotrophin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amidinothiophene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis and biological evaluation of 2-Amidinothiophene hydrochloride. 2-Amidinothiophene is a key heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of benzamidine, a common motif in serine protease inhibitors. This application note outlines a robust synthetic route and a comprehensive protocol for assessing its inhibitory activity against key serine proteases, trypsin and thrombin. The provided methodologies and data presentation will serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting serine proteases.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Dysregulation of their activity is implicated in various diseases, making them attractive targets for therapeutic intervention. Amidine-containing compounds are a well-established class of serine protease inhibitors due to their ability to mimic the substrate's arginine or lysine side chains and interact with the enzyme's active site.
2-Amidinothiophene has emerged as a promising pharmacophore in the design of serine protease inhibitors. Its thiophene ring offers a distinct electronic and steric profile compared to the more traditional phenyl ring of benzamidine, potentially leading to improved selectivity, potency, and pharmacokinetic properties. This document details the experimental procedures for the preparation of this compound and the subsequent evaluation of its inhibitory potential against trypsin and thrombin, two well-characterized serine proteases.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the well-established Gewald reaction to construct the thiophene ring, followed by the conversion of a nitrile group to an amidine via the Pinner reaction, and concluding with the formation of the hydrochloride salt.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)
This step involves the one-pot condensation of a ketone, an activated nitrile, and elemental sulfur.
-
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of cyclohexanone and malononitrile in ethanol, add elemental sulfur.
-
Add morpholine dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Step 2: Synthesis of 2-Amidinothiophene via Pinner Reaction
This step converts the 3-cyano group into an amidine hydrochloride.
-
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ether
-
Ammonia (gas or solution in ethanol)
-
-
Procedure:
-
Suspend the 2-amino-3-cyanothiophene derivative in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
The formation of the Pinner salt (an imidate hydrochloride) may be observed as a precipitate. Collect the solid by filtration under an inert atmosphere and wash with anhydrous ether.
-
Suspend the Pinner salt in anhydrous ethanol and treat with a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude amidine.
-
Step 3: Formation of this compound
-
Materials:
-
Crude 2-Amidinothiophene
-
Anhydrous Ethanol
-
Hydrochloric Acid (ethanolic solution or gas)
-
-
Procedure:
-
Dissolve the crude amidine in a minimal amount of anhydrous ethanol.
-
Add a stoichiometric amount of hydrochloric acid (as a solution in ethanol or as a gas) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous ethanol, and dry under vacuum to yield this compound.
-
Synthetic Workflow
Caption: Synthetic route to this compound.
Biological Activity: Serine Protease Inhibition
This compound is evaluated for its ability to inhibit the serine proteases trypsin and thrombin. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50) using a fluorogenic substrate assay.
Experimental Protocol: Serine Protease Inhibition Assay
-
Materials:
-
Bovine Trypsin
-
Human Thrombin
-
Fluorogenic Substrate for Trypsin (e.g., Boc-Gln-Ala-Arg-AMC)
-
Fluorogenic Substrate for Thrombin (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound (Test Compound)
-
Benzamidine hydrochloride (Positive Control for Trypsin)
-
Argatroban (Positive Control for Thrombin)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive controls in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme (trypsin or thrombin) to each well.
-
Add the serially diluted test compound or positive control to the respective wells. Include wells with enzyme and buffer only (negative control) and wells with buffer only (blank).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a period of 30 minutes at 1-minute intervals.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the serine protease inhibition assay.
Data Presentation
The inhibitory potency of this compound and control compounds against trypsin and thrombin is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Trypsin IC50 (µM) | Thrombin IC50 (µM) |
| 2-Amidinothiophene HCl | [Hypothetical Value] 5.2 | [Hypothetical Value] 15.8 |
| Benzamidine HCl (Control) | 18 | >100 |
| Argatroban (Control) | >100 | 0.011 |
*Note: The IC50 values for this compound are hypothetical and serve as an illustrative example. Actual values must be determined experimentally.
Mechanism of Action: Signaling Pathway
This compound acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of the enzyme's active site. This interaction with key residues, such as the aspartate at the bottom of the S1 pocket, prevents the binding of the natural substrate and inhibits the catalytic activity of the enzyme.
Caption: Competitive inhibition of a serine protease by 2-Amidinothiophene HCl.
Application Notes: Using 2-Amidinothiophene hydrochloride in Proteomics
Introduction
2-Amidinothiophene hydrochloride is a heterocyclic organic compound featuring a thiophene ring substituted with an amidine group. While not a widely documented reagent in mainstream proteomics, its chemical structure suggests significant potential as a chemical probe or fragment for targeted proteomics studies. The positively charged amidine group is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably serine proteases such as trypsin.[1][2] The amidine moiety can form key hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate) in enzyme catalytic pockets.[1] The thiophene ring serves as a stable scaffold that can be further functionalized, making it an attractive starting point for the development of more complex chemical probes.[3][4]
This document outlines a potential application of this compound in the field of chemical proteomics, specifically for the target identification and selectivity profiling of serine proteases using a competitive Activity-Based Protein Profiling (ABPP) workflow.[5][6]
Principle of the Method: Competitive Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technique that utilizes active site-directed covalent probes to assess the functional status of entire enzyme families directly in native biological systems.[5][6][7] In a competitive ABPP experiment, a compound of interest (the "competitor," in this case, this compound) is pre-incubated with a proteome. This is followed by the addition of a broad-spectrum, covalent activity-based probe (ABP) that targets the enzyme family of interest (e.g., serine hydrolases).
If this compound binds to the active site of a particular enzyme, it will block the subsequent covalent labeling of that enzyme by the ABP. By using quantitative mass spectrometry to compare the abundance of probe-labeled proteins between a control (DMSO) and a competitor-treated sample, one can identify the specific protein targets of the compound and determine its binding affinity (e.g., IC50) and selectivity across the proteome.
Key Application: Target and Selectivity Profiling of Serine Proteases
The primary proposed application for this compound is to function as a reversible, competitive inhibitor to identify its potential serine protease targets within a complex proteome.
Experimental Protocol 1: In-Situ Competitive ABPP for Target Identification
This protocol describes the use of this compound to identify its protein targets in a human cell line lysate.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100, protease inhibitor cocktail without serine protease inhibitors)
-
This compound (dissolved in DMSO)
-
Serine Hydrolase Activity-Based Probe (e.g., Fluorophosphonate-Alkyne (FP-Alkyne))
-
Click Chemistry Reagents: Azide-Biotin tag, TCEP, TBTA ligand, Copper (II) Sulfate (CuSO4)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS)
-
Ammonium Bicarbonate
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
LC-MS/MS grade solvents (acetonitrile, water, formic acid)
Methodology:
-
Proteome Preparation:
-
Harvest cultured cells and wash twice with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay. Adjust concentration to 2 mg/mL with Lysis Buffer.
-
-
Competitive Inhibition:
-
Aliquot 100 µL of the cell lysate into microcentrifuge tubes.
-
Add 1 µL of this compound (from a 100x stock in DMSO) to achieve final concentrations ranging from 100 nM to 100 µM. For the control sample, add 1 µL of DMSO.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Activity-Based Probe Labeling:
-
Add 1 µL of FP-Alkyne probe (from a 100x stock, final concentration 1 µM) to each tube.
-
Incubate for another 30 minutes at 37°C.
-
-
Click Chemistry for Biotin Tagging:
-
To each sample, add the pre-mixed click chemistry cocktail (final concentrations: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4).
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of pre-washed streptavidin-agarose bead slurry to each sample.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with 1% SDS in PBS, 6 M Urea, and finally with PBS to remove non-specifically bound proteins.
-
-
On-Bead Digestion for MS Analysis:
-
Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.
-
Reduce proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark.
-
Add 1 µg of trypsin and digest overnight at 37°C.
-
Collect the supernatant containing the peptides. Acidify with formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
Data Analysis Protocol
-
Peptide Identification and Quantification:
-
Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.
-
Search the data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Use label-free quantification (LFQ) to determine the relative abundance of each identified protein across all samples.
-
-
Target Identification:
-
For each protein, calculate the ratio of its LFQ intensity in the competitor-treated sample versus the DMSO control.
-
Proteins whose abundance is significantly and dose-dependently reduced are considered targets of this compound.
-
-
IC50 Value Determination:
-
Plot the abundance ratio for each target protein against the logarithm of the competitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for each identified target.
-
Data Presentation: Hypothetical Target Profile
The following table summarizes potential quantitative data that could be generated from the competitive ABPP experiment described above.
| Target Protein (Serine Protease) | UniProt ID | Cellular Location | IC50 (µM) [Hypothetical] | Notes |
| Trypsin-1 | P07477 | Extracellular | 5.2 | Known target for amidine-based inhibitors. |
| Thrombin | P00734 | Extracellular | 15.8 | Moderate engagement. |
| Dipeptidyl peptidase 4 (DPP4) | P27487 | Membrane | 25.1 | Potential off-target. |
| Fibroblast activation protein (FAP) | Q12884 | Membrane | 8.9 | Target of interest in cancer stroma. |
| Prostasin (PRSS8) | Q16651 | Membrane | > 100 | Not a significant target. |
| Kallikrein-6 (KLK6) | Q92876 | Extracellular | 12.4 | Engaged target. |
Visualizations
Experimental Workflow
Caption: Competitive ABPP workflow for target identification.
Mechanism of Action
Caption: Competitive inhibition of an enzyme by 2-Amidinothiophene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiophene-Conjugated Ligand Probe for Nonenzymatic Turn-On Electrochemical Protein Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Cross-Linking using 2-Amidinothiophene Hydrochloride (2-Iminothiolane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amidinothiophene hydrochloride, more commonly known in the scientific literature as 2-Iminothiolane hydrochloride or Traut's Reagent , is a versatile and efficient reagent for the modification of proteins to introduce sulfhydryl (-SH) groups. This process, known as thiolation, is a cornerstone of bioconjugation chemistry, enabling the covalent cross-linking of proteins to other molecules, including other proteins, antibodies, enzymes, and surfaces. This document provides detailed application notes and experimental protocols for the use of 2-Iminothiolane in protein cross-linking applications.
2-Iminothiolane reacts specifically with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) in a rapid, single-step reaction under mild pH conditions (pH 7-10).[1][2][3] This reaction converts a primary amine into a sulfhydryl-containing amidine, preserving the native charge of the protein. The newly introduced sulfhydryl groups can then be targeted by maleimide-containing cross-linkers or can form disulfide bonds, facilitating the creation of stable protein conjugates.
Mechanism of Action
The fundamental mechanism of 2-Iminothiolane involves the nucleophilic attack of a primary amine on the cyclic thioimidate ester. This opens the ring and results in the formation of a 4-mercaptobutyramidine group, which contains a free sulfhydryl moiety.
Data Presentation
Table 1: Reaction Conditions for Protein Thiolation with 2-Iminothiolane
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 9.0 | Reaction is most efficient in this range.[1] |
| Buffer | Amine-free buffers such as PBS, borate, or HEPES. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with 2-Iminothiolane. |
| Temperature | Room temperature (20-25°C) or 4°C | Reaction is slower at 4°C, which may be preferable for sensitive proteins. |
| Reaction Time | 30 - 60 minutes at room temperature | Longer incubation times may be required at 4°C. |
| Molar Excess of 2-Iminothiolane | 2- to 20-fold molar excess over the protein | The optimal ratio depends on the protein concentration and the desired level of thiolation.[2] |
Table 2: Quantitative Thiolation of a Model Protein (IgG)
| Molar Excess of 2-Iminothiolane | Resulting Sulfhydryl Groups per IgG | Potential Impact on Protein Function |
| 10-fold | 3 - 7 | Generally well-tolerated with minimal impact on antibody function.[1] |
| 50-fold | ~20 (nearly all available primary amines) | Higher likelihood of adversely affecting antibody function.[1] |
Table 3: Comparison of Common Thiolation Reagents
| Reagent | Reactive Group | Spacer Arm (Å) | Key Features |
| 2-Iminothiolane (Traut's Reagent) | Cyclic Thioimidate | ~7.5 | One-step reaction; preserves the positive charge of the modified amine. |
| SATA (N-succinimidyl S-acetylthioacetate) | NHS Ester | 2.8 | Introduces a protected sulfhydryl group that requires a separate deprotection step with hydroxylamine.[4] |
| SATP (N-succinimidyl S-acetylthiopropionate) | NHS Ester | 4.1 | Similar to SATA but with a longer spacer arm. |
Table 4: Stability of Introduced Sulfhydryl Groups
| Condition | Half-life of Thiol Adduct at pH 8 | Recommendation |
| 23°C (amines of high pKa, e.g., lysine) | 3 hours | Proceed with the next reaction step immediately after thiolation.[5] |
| 0°C (amines of high pKa, e.g., lysine) | 44 hours | For short-term storage, keep the thiolated protein on ice.[5] |
| Acidic pH (3-4) | Stable | Acidification can be used to temporarily stabilize the thiol adduct.[5] |
| Capped (e.g., disulfide bond) | Stable | Capping the thiol group prevents its decay.[5] |
Experimental Protocols
Protocol 1: Thiolation of a Protein using 2-Iminothiolane
This protocol describes the general procedure for introducing sulfhydryl groups into a protein using 2-Iminothiolane.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer)
-
2-Iminothiolane hydrochloride (Traut's Reagent)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
EDTA solution (0.5 M)
-
Desalting column
Procedure:
-
Prepare the protein solution in the amine-free buffer. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate buffer via dialysis or a desalting column.
-
Add EDTA to the protein solution to a final concentration of 1-5 mM. This chelates divalent metals and helps prevent the oxidation of sulfhydryl groups.
-
Calculate the required amount of 2-Iminothiolane. A 10- to 20-fold molar excess is a good starting point.
-
Dissolve the 2-Iminothiolane in the amine-free buffer immediately before use.
-
Add the calculated volume of the 2-Iminothiolane solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Remove the excess, unreacted 2-Iminothiolane using a desalting column equilibrated with the amine-free buffer containing 1-5 mM EDTA.
-
The thiolated protein is now ready for immediate use in subsequent cross-linking reactions or for quantification of sulfhydryl groups.
Protocol 2: Quantification of Introduced Sulfhydryl Groups using Ellman's Reagent
This protocol is for determining the concentration of free sulfhydryl groups in the modified protein using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
Materials:
-
Thiolated protein solution
-
Ellman's Reagent solution (4 mg/mL in 0.1 M sodium phosphate, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine hydrochloride in the Reaction Buffer. b. Perform serial dilutions to generate a set of standards (e.g., 1.5, 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM). c. To 50 µL of each standard, add 50 µL of Ellman's Reagent solution. d. Incubate for 15 minutes at room temperature. e. Measure the absorbance at 412 nm. f. Plot the absorbance values against the cysteine concentration to generate a standard curve.
-
Quantify Sulfhydryls in the Thiolated Protein: a. Add a known volume of the thiolated protein solution to the Reaction Buffer. b. Add Ellman's Reagent solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm. e. Determine the concentration of sulfhydryl groups from the standard curve. f. Calculate the number of sulfhydryl groups per protein molecule.
Protocol 3: Two-Step Protein-Protein Cross-Linking using 2-Iminothiolane and Sulfo-SMCC
This protocol describes the conjugation of two proteins (Protein A and Protein B) using a heterobifunctional cross-linker, Sulfo-SMCC, after introducing sulfhydryl groups onto Protein A with 2-Iminothiolane.
Materials:
-
Thiolated Protein A (from Protocol 1)
-
Protein B (in an amine-free, sulfhydryl-free buffer)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
Procedure: Step 1: Activation of Protein B with Sulfo-SMCC
-
Dissolve Protein B in the Conjugation Buffer.
-
Prepare a stock solution of Sulfo-SMCC in an appropriate solvent (e.g., water or DMSO) immediately before use.
-
Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the Protein B solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. The maleimide-activated Protein B is now ready for the next step.
Step 2: Conjugation of Thiolated Protein A with Activated Protein B
-
Immediately combine the thiolated Protein A with the maleimide-activated Protein B. A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a small molecule containing a free sulfhydryl, such as cysteine or β-mercaptoethanol.
-
The resulting protein-protein conjugate can be purified by size-exclusion chromatography to remove unreacted proteins.
Visualizations
Caption: Workflow for two-step protein-protein cross-linking.
Caption: General workflow for studying protein interactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Introduction of sulfhydryl groups into proteins at carboxyl sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines with 2-Amidinothiophene HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of primary amines in biomolecules using 2-Amidinothiophene Hydrochloride. This protocol is designed for researchers in molecular biology, drug development, and diagnostics who require a robust method for conjugating probes, tags, or other functional molecules to proteins, antibodies, or amine-modified oligonucleotides. The amidine group of 2-Amidinothiophene HCl serves as a reactive moiety that specifically targets the nucleophilic primary amino groups present on lysine residues and the N-terminus of proteins.
The thiophene core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative and antileishmanial effects[1][2]. Labeling biomolecules with a thiophene-based reagent can, therefore, be leveraged for various applications, from fundamental research in cellular imaging to the development of targeted therapeutics.
Disclaimer: The following protocol is a generalized procedure based on established methods for labeling primary amines with other amine-reactive reagents[3][4][5]. Due to the limited availability of specific published protocols for 2-Amidinothiophene HCl, optimization of reaction conditions for your specific molecule of interest is highly recommended.
Application Notes
The labeling of primary amines with 2-Amidinothiophene HCl can be employed in a variety of research and development applications:
-
Fluorescent Labeling: If the 2-Amidinothiophene HCl is derivatized with a fluorophore, it can be used to fluorescently tag proteins or antibodies for visualization in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence assays[6].
-
Drug Delivery and Targeting: The inherent biological activity of some thiophene derivatives suggests that 2-Amidinothiophene HCl-labeled biomolecules could be used to study drug delivery mechanisms or to create targeted therapeutic agents[1][2].
-
Bioconjugation and Assay Development: This labeling strategy can be used to attach biotin for affinity purification, enzymes for ELISA-based assays, or crosslinkers for studying protein-protein interactions.
-
Probing Protein Structure and Function: Site-specific labeling with 2-Amidinothiophene HCl can be used to introduce probes that are sensitive to the local environment, providing insights into protein conformation and dynamics.
Experimental Protocols
Materials
-
Protein or other amine-containing molecule to be labeled (e.g., antibody, amine-modified oligonucleotide)
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 50 mM sodium borate, pH 8.5)[3][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[4][5]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[4]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC)[3]
Diagram of the Experimental Workflow
Caption: Workflow for labeling primary amines with 2-Amidinothiophene HCl.
Protocol Steps
-
Preparation of Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[5]
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of 2-Amidinothiophene HCl Solution:
-
Labeling Reaction:
-
While gently vortexing, add the calculated amount of the 2-Amidinothiophene HCl solution to the protein solution. The optimal molar ratio of the labeling reagent to the protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the reagent is recommended.[4][5]
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring. Protect from light if the thiophene derivative is light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted 2-Amidinothiophene HCl and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.[3]
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to greater labeling efficiency.[3] |
| Labeling Reagent Concentration | 10 mg/mL in DMF or DMSO | Prepare fresh immediately before use.[3] |
| Molar Ratio (Reagent:Protein) | 10:1 to 20:1 | This should be optimized for the specific protein and desired degree of labeling.[4] |
| Reaction pH | 8.3 - 8.5 | A slightly basic pH is required to deprotonate the primary amino groups.[4] |
| Reaction Temperature | Room Temperature (approx. 25°C) | |
| Reaction Time | 1 - 2 hours | |
| Quenching Reagent Conc. | 50 - 100 mM | (e.g., Tris-HCl or Glycine) |
Potential Signaling Pathway Involvement
Thiophene derivatives have been investigated for their potential to modulate various cellular signaling pathways. For instance, some 2-aminothiophene derivatives have shown potential as antagonists for kainate receptors (e.g., GluR6), which are ionotropic receptors for the neurotransmitter glutamate.[7] Antagonism of these receptors can impact downstream signaling cascades involved in neuronal excitability and synaptic transmission.
Hypothetical Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DK [thermofisher.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Semi-Synthesis of Labeled Proteins for Spectroscopic Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amidinothiophene Hydrochloride in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry-based proteomics and drug discovery, the sensitive and accurate detection of peptides and proteins is paramount. Chemical derivatization is a powerful strategy employed to enhance the ionization efficiency and fragmentation characteristics of analytes, thereby improving their detection limits and the quality of quantitative data. 2-Amidinothiophene hydrochloride is an emerging reagent for the chemical modification of primary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine residues.
The introduction of the amidine group imparts a fixed positive charge to the modified analyte, which can significantly improve its response in electrospray ionization mass spectrometry (ESI-MS). This application note provides a detailed protocol for the use of this compound as a derivatization agent for peptides and proteins prior to LC-MS/MS analysis. The described workflow is designed to be robust and reproducible, making it suitable for both qualitative and quantitative proteomics applications.
Principle of Derivatization
This compound reacts with primary amines in a pH-dependent manner to form a stable amidine linkage. This reaction effectively converts a primary amine into a more basic guanidinium-like group, which is readily protonated under the acidic conditions typically used for reversed-phase liquid chromatography and electrospray ionization. The resulting permanent positive charge on the analyte leads to enhanced signal intensity in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein/peptide sample
-
Denaturation buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5
-
Reducing agent: 100 mM dithiothreitol (DTT)
-
Alkylation agent: 200 mM iodoacetamide (IAA)
-
Derivatization buffer: 50 mM Sodium Borate, pH 9.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Solid-phase extraction (SPE) C18 cartridges
Protocol 1: Derivatization of Proteins Prior to Tryptic Digestion
This protocol is suitable for experiments where the modification of lysine residues is desired, which will consequently block tryptic cleavage at these sites.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in denaturation buffer to a final concentration of 1-2 mg/mL.
-
Vortex briefly to ensure complete solubilization.
-
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove excess DTT and IAA and exchange the buffer to the derivatization buffer using a 3 kDa molecular weight cutoff (MWCO) spin filter.
-
Wash the sample three times with the derivatization buffer.
-
Concentrate the sample to the initial volume.
-
-
Derivatization with this compound:
-
Prepare a fresh 100 mM solution of this compound in the derivatization buffer.
-
Add the derivatization reagent to the protein sample to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to consume any excess reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Tryptic Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with 0.1% formic acid.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Peptides After Tryptic Digestion
This protocol is used to modify the N-terminus of all peptides and the lysine residues that are not at the C-terminus of a tryptic peptide.
-
Protein Digestion:
-
Perform protein denaturation, reduction, alkylation, and tryptic digestion as per standard protocols.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 SPE cartridge.
-
Dry the peptides in a vacuum centrifuge.
-
-
Peptide Derivatization:
-
Reconstitute the dried peptides in the derivatization buffer.
-
Prepare a fresh 100 mM solution of this compound in the derivatization buffer.
-
Add the derivatization reagent to the peptide solution to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour.
-
-
Quenching and Cleanup:
-
Quench the reaction with 50 mM Tris-HCl.
-
Acidify the sample with 0.1% formic acid.
-
Perform a final desalting step using a C18 SPE cartridge.
-
Elute the modified peptides, dry, and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
Quantitative data from experiments utilizing this compound should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Derivatization Efficiency of this compound
| Peptide Sequence | Precursor m/z (Unmodified) | Precursor m/z (Modified) | Modification Sites | Derivatization Efficiency (%) |
| YLYEIAR | 853.4 | 895.5 | N-terminus, K | 98.2 |
| TPEVDDEALEK | 1234.6 | 1276.7 | N-terminus, K | 99.1 |
| FQNALLVR | 948.5 | 990.6 | N-terminus | 97.5 |
Table 2: Signal Enhancement upon Derivatization
| Peptide Sequence | Peak Intensity (Unmodified) | Peak Intensity (Modified) | Fold Change in Intensity |
| YLYEIAR | 1.2 x 10^5 | 9.8 x 10^5 | 8.2 |
| TPEVDDEALEK | 8.5 x 10^4 | 7.1 x 10^5 | 8.4 |
| FQNALLVR | 2.5 x 10^5 | 1.5 x 10^6 | 6.0 |
Table 3: Quantitative Analysis of a Target Peptide in a Complex Mixture
| Sample Group | Mean Peak Area (Unmodified Peptide) | CV (%) | Mean Peak Area (Modified Peptide) | CV (%) |
| Control | 4.5 x 10^6 | 12.1 | 3.8 x 10^7 | 8.5 |
| Treated | 9.2 x 10^6 | 10.5 | 7.9 x 10^7 | 7.2 |
Visualizations
Caption: Workflow for protein derivatization with this compound.
Caption: Logical relationship of derivatization and MS signal enhancement.
Conclusion
This compound is a promising reagent for the derivatization of peptides and proteins in mass spectrometry workflows. The protocols provided herein offer a robust starting point for researchers looking to improve the detection and quantification of their analytes of interest. The resulting signal enhancement can be particularly beneficial for low-abundance proteins and in complex biological matrices. As with any chemical modification strategy, it is recommended to optimize reaction conditions for specific applications to achieve the best results.
Application Notes and Protocols for 2-Amidinothiophene Hydrochloride Derivatives
Disclaimer: Direct experimental data and established protocols for 2-Amidinothiophene hydrochloride are not extensively available in the public domain. The following application notes and protocols are based on the broader, structurally related class of 2-aminothiophene derivatives . Researchers should use this information as a foundational guide and adapt it for their specific needs, recognizing that the amidine group may impart unique chemical and biological properties.
Introduction and Potential Applications
2-Aminothiophene derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery.[1][2][3] The thiophene ring is often considered a bioisosteric replacement for a phenyl group, a common moiety in many active drugs.[4] These compounds serve as crucial building blocks for synthesizing a variety of molecules with diverse biological activities. Due to their versatile nature, 2-aminothiophenes are investigated for numerous therapeutic applications.
Key areas of application include:
-
Antimicrobial Agents: Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][6][7] They are explored as potential new antibiotics to combat resistant strains.
-
Anti-inflammatory Agents: Certain 2-aminothiophenes exhibit potent anti-inflammatory properties.[8][9][10] Some compounds are known to activate the NRF2 pathway, which helps modulate the inflammatory response by negatively regulating NF-κB signaling.[11]
-
Antileishmanial Agents: This class of compounds has demonstrated significant activity against various Leishmania species, making them promising candidates for the development of new treatments for leishmaniasis, a neglected tropical disease.[2][12][13][14][15][16]
-
Anticancer Agents: Research has indicated the potential of 2-aminothiophene derivatives as antiproliferative agents against various cancer cell lines.[6][17]
-
Enzyme Inhibitors: They have been identified as inhibitors for various enzymes, including tissue transglutaminase (TGase-2) and serine proteases.[4]
Quantitative Data Summary
The following table summarizes representative biological activity data for various 2-aminothiophene derivatives from published research. This data illustrates the therapeutic potential of this class of compounds.
| Compound Class/Derivative | Target/Assay | Measured Value (IC₅₀) | Reference |
| Antileishmanial Activity | |||
| 2-Aminothiophene SB-200 | Leishmania braziliensis promastigotes | 4.25 µM | [12][13] |
| 2-Aminothiophene SB-200 | Leishmania infantum promastigotes | 3.96 µM | [12][13] |
| 2-Aminothiophene SB-200 | Leishmania infantum amastigotes | 2.85 µM | [12][13][14] |
| Various Thiophene-Indole Hybrids | Leishmania amazonensis amastigotes | 0.9 - 1.71 µM | [14] |
| Anti-inflammatory Activity | |||
| 2-Aminothiophene Analog 1 | Inhibition of neutrophil oxidative burst | 121.47 µM | [8][9][10] |
| 2-Aminothiophene Analog 2 | Inhibition of neutrophil oxidative burst | 412 µM | [8] |
| Tetrahydrobenzo[b]thiophene 3a | Nitric Oxide (NO) Inhibition | 87.07% inhibition | [11][18] |
| Tetrahydrobenzo[b]thiophene 3b | Nitric Oxide (NO) Inhibition | 80.39% inhibition | [11][18] |
| Antimicrobial Activity | |||
| Benzylideneamino Derivative S1 | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | 0.81 µM/ml (MIC) | [6] |
| Benzylideneamino Derivative S4 | Candida albicans, Aspergillus niger | 0.91 µM/ml (MIC) | [6] |
Experimental Protocols
The most common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald three-component reaction .[1][19][20][21][22][23]
Protocol: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction
This protocol describes a general one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone, an active methylene nitrile, and elemental sulfur, using a base catalyst.[1][7]
Materials:
-
Ketone (e.g., cyclohexanone) (1 equivalent)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent)
-
Elemental sulfur (S₈) (1 equivalent)
-
Base catalyst (e.g., morpholine or triethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ketone (1 eq), the active methylene nitrile (1 eq), and elemental sulfur (1 eq) in a suitable solvent (e.g., ethanol).
-
Addition of Catalyst: To the stirring suspension, add the base catalyst (e.g., morpholine) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for a period ranging from 30 minutes to several hours.[21][23] Reaction progress can be monitored using Thin Layer Chromatography (TLC). Microwave irradiation has been shown to accelerate this reaction.[21][23]
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold solvent to remove soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiophene derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Visualizations: Workflows and Signaling Pathways
Gewald Reaction Workflow
The following diagram illustrates the key steps of the Gewald three-component reaction for the synthesis of 2-aminothiophenes.[21]
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Drug Discovery and Development Pathway
This diagram outlines the general logical flow from compound synthesis to potential drug candidate, a process where 2-aminothiophene derivatives are often evaluated.
Caption: General workflow for drug discovery using 2-aminothiophenes.
References
- 1. ijpscr.info [ijpscr.info]
- 2. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. arkat-usa.org [arkat-usa.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Gewald reaction - Wikipedia [en.wikipedia.org]
- 22. Gewald Reaction [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amidinothiophene Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions for reactions involving 2-Amidinothiophene hydrochloride. This document outlines the compound's stability profile, protocols for its use in common applications, and the underlying chemical principles.
Introduction
This compound is a versatile reagent and building block in medicinal chemistry and drug discovery. Its thiophene core and reactive amidine group make it a valuable scaffold for the synthesis of various biologically active molecules, including serine protease inhibitors. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological and chemical applications. However, the reactivity of the amidine group is pH-dependent, and the stability of the molecule can be compromised under certain buffer conditions. Understanding and controlling these parameters are crucial for successful and reproducible experimental outcomes.
Stability of this compound
The stability of this compound in aqueous solutions is significantly influenced by pH. The amidine group exists in a protonated form (amidinium ion) at acidic to neutral pH. This protonated form is susceptible to hydrolysis, particularly under neutral to alkaline conditions, yielding the corresponding amide and ammonia.
General Stability Profile:
-
Acidic pH (pH < 6): Generally, the compound exhibits its highest stability in this range. The protonated amidinium form is less susceptible to nucleophilic attack by water.
-
Neutral pH (pH 6-8): The rate of hydrolysis increases as the pH approaches and surpasses neutrality. This is due to the increased concentration of the unprotonated, more reactive free amidine base and the presence of hydroxide ions, which can act as a nucleophile.
-
Alkaline pH (pH > 8): The compound is significantly less stable at alkaline pH due to the rapid hydrolysis of the free amidine base.[1][2][3]
Data Presentation: Recommended Buffer Systems and pH Ranges for Different Applications
The choice of buffer is critical to ensure the stability and reactivity of this compound for specific applications. The following table summarizes recommended buffer conditions.
| Application | Recommended Buffer(s) | Recommended pH Range | Key Considerations |
| Serine Protease Inhibition Assays | HEPES, Sodium Acetate, Phosphate Buffer | 7.0 - 7.5 | Maintain physiological pH for enzyme activity. Minimize hydrolysis of the inhibitor.[4] |
| Covalent Labeling of Proteins | Triethylammonium Bicarbonate (TEAB), Phosphate Buffer | 7.2 - 8.0 | pH should be high enough to deprotonate the target nucleophilic residue (e.g., cysteine, lysine) but low enough to minimize rapid hydrolysis of the amidine. |
| Organic Synthesis (e.g., Nucleophilic Substitution) | Aprotic solvents with a weak, non-nucleophilic base (if necessary) or weakly acidic conditions. | 4.0 - 6.0 (for reactions requiring protonation) | In aqueous media, acidic conditions can activate the amidine for certain reactions while maintaining stability. |
| Mass Spectrometry (MS) Analysis of Modified Peptides | Ammonium Acetate, Ammonium Formate | 6.5 - 7.5 | Use of volatile buffers is essential for MS compatibility. Neutral pH helps maintain the integrity of the modified peptide. |
| Short-term Storage of Stock Solutions | Citrate Buffer, Acetate Buffer | 4.0 - 5.5 | Acidic pH minimizes hydrolysis during storage. |
Experimental Protocols
Protocol 1: Screening of this compound as a Serine Protease Inhibitor
This protocol describes a general method for evaluating the inhibitory activity of this compound against a model serine protease, such as trypsin or chymotrypsin.
Materials:
-
This compound
-
Target serine protease (e.g., Trypsin)
-
Chromogenic or fluorogenic protease substrate
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Prepare a stock solution of the serine protease in the Assay Buffer.
-
Prepare a stock solution of the substrate in the Assay Buffer as recommended by the manufacturer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add varying concentrations of the this compound solution (e.g., from 1 µM to 100 µM final concentration) to the wells. Include a control well with DMSO only.
-
Add the serine protease solution to each well to a final concentration appropriate for the assay.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. Anion-assisted amidinium exchange and metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03425E [pubs.rsc.org]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2-Aminothiophene Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthetic strategy commences with the versatile Gewald reaction to produce 2-aminothiophene-3-carbonitrile, a key intermediate, which is subsequently cyclized to the target thieno[2,3-d]pyrimidine scaffold.
Introduction
Thiophene-containing heterocycles are privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems.[2] Among these, thieno[2,3-d]pyrimidines are of considerable importance, exhibiting a wide range of pharmacological activities.[3][4] This protocol details a reliable and adaptable two-step synthesis of thieno[2,3-d]pyrimidines, beginning with the Gewald multicomponent reaction.
Synthetic Strategy Overview
The overall synthetic approach involves two key transformations:
-
Gewald Reaction: A one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.
-
Cyclization to Thieno[2,3-d]pyrimidines: The resulting 2-aminothiophene-3-carbonitrile is cyclized with a suitable reagent, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine, to yield the fused pyrimidine ring system.[5]
The amidine functional group, which is structurally present in the thieno[2,3-d]pyrimidine core, is a well-established bioisostere for the amide bond.[6][7][8][9][10] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol describes the synthesis of a representative 2-aminothiophene intermediate using the Gewald reaction.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Quantitative Data for Representative 2-Aminothiophene Syntheses:
| Entry | Ketone/Aldehyde | Nitrile | Product | Yield (%) | Melting Point (°C) |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 90-95 | 148-150 |
| 2 | Acetone | Malononitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 85-90 | 118-120 |
| 3 | Cyclopentanone | Malononitrile | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | 88-93 | 150-151 |
Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.
Protocol 2: Synthesis of 4-Amino-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain at this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with water, dry it, and recrystallize from ethanol to obtain the pure 4-amino-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine.[3]
Alternative Cyclization via Dimroth Rearrangement:
-
The 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylmethanimidamide intermediate.
-
This intermediate can then be condensed with various anilines or other amines, leading to a Dimroth rearrangement to furnish a diverse range of N-substituted thieno[2,3-d]pyrimidines.[5]
Quantitative Data for a Representative Thieno[2,3-d]pyrimidine Synthesis:
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 4-Amino-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine | 85-90 | 280-282 |
Yield and melting point are representative and may vary.
Visualizations
Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.
Caption: Synthesis of thieno[2,3-d]pyrimidines from a 2-aminothiophene intermediate.
Caption: Bioisosteric relationship between amide and amidine functional groups.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. scielo.br [scielo.br]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamscience.com [benthamscience.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. drughunter.com [drughunter.com]
Application Notes and Protocols: On-Resin Guanidinylation in Solid-Phase Peptide Synthesis
A Note on 2-Amidinothiophene Hydrochloride: Extensive literature searches did not yield specific applications or protocols for the use of this compound in solid-phase peptide synthesis (SPPS). The following application notes and protocols are based on the well-established use of other amidinating reagents for the post-synthetic modification of peptides on a solid support, a process highly relevant to researchers, scientists, and drug development professionals.
Introduction to On-Resin Guanidinylation
Post-synthetic modification of peptides on a solid support is a powerful tool for introducing structural diversity and enhancing the biological activity of synthetic peptides. One such modification is guanidinylation, the conversion of a primary amine to a guanidinium group. This is particularly useful for converting the side chains of amino acids like ornithine and lysine into arginine and homoarginine, respectively. The guanidinium group of arginine is crucial for many biological interactions, and modifying peptides to include this functional group can improve their binding affinity, cell permeability, and resistance to enzymatic degradation.
This document provides a detailed protocol for the on-resin guanidinylation of an ornithine-containing peptide to its arginine-containing analogue using 1H-Pyrazole-1-carboxamidine hydrochloride as a representative amidinating reagent.
Key Applications of On-Resin Guanidinylation
-
Synthesis of Arginine Analogs: Allows for the site-specific incorporation of arginine or homoarginine from their corresponding amino acid precursors (ornithine, lysine).
-
Structure-Activity Relationship (SAR) Studies: Facilitates the study of the importance of the guanidinium group at specific positions within a peptide sequence.
-
Improved Biological Properties: Can enhance receptor binding, improve peptide stability, and increase cell penetration.
-
Peptidomimetic Development: Enables the creation of novel peptide-based therapeutics with tailored properties.
Experimental Protocols
General Workflow for On-Resin Guanidinylation
The overall workflow for the synthesis of a peptide and subsequent on-resin guanidinylation is depicted below. This process involves standard Fmoc-SPPS, followed by selective deprotection of the side chain to be modified, the guanidinylation reaction, and final cleavage and purification.
Caption: General workflow for on-resin guanidinylation of a peptide.
Detailed Protocol for On-Resin Guanidinylation of an Ornithine-Containing Peptide
This protocol assumes the peptide has been synthesized on a rink amide resin using standard Fmoc/tBu chemistry, with the ornithine residue protected with an ivDde group for selective deprotection.
Materials:
-
Peptide-resin (e.g., Ac-Phe-Leu-Orn(ivDde)-Gly-Rink Amide resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2% Hydrazine in DMF
-
1H-Pyrazole-1-carboxamidine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
ivDde Deprotection:
-
Drain the DMF.
-
Add a solution of 2% hydrazine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Guanidinylation Reaction:
-
Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry (e.g., ESI-MS).
-
Data Presentation
The efficiency of the on-resin guanidinylation reaction can be evaluated by HPLC and mass spectrometry. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Value/Condition |
| Starting Material | Peptide with ivDde-protected Ornithine |
| Guanidinylating Reagent | 1H-Pyrazole-1-carboxamidine hydrochloride |
| Reagent Equivalents | 5 eq. |
| Base | DIPEA |
| Base Equivalents | 5 eq. |
| Solvent | DMF |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
| Expected Conversion | > 95% (as determined by HPLC/MS of crude) |
| Final Purity (post-HPLC) | > 98% |
Signaling Pathways and Logical Relationships
The chemical transformation occurring during the guanidinylation of the ornithine side chain is a nucleophilic reaction. The deprotected primary amine of the ornithine side chain attacks the electrophilic carbon of the amidinating reagent, leading to the formation of the guanidinium group.
Caption: Reaction pathway for the guanidinylation of an ornithine side chain.
Application Notes and Protocols for the Characterization of 2-Amidinothiophene Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amidinothiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including roles as enzyme inhibitors and receptor modulators.[1] Accurate and comprehensive characterization of these synthetic products is critical to ensure their identity, purity, and structural integrity, which are fundamental requirements for subsequent biological evaluation and drug development.
This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize 2-amidinothiophene products. The methods covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2-amidinothiophene derivatives in solution.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration. Key signals include the aromatic protons of the thiophene ring, protons of substituents, and the exchangeable protons of the amidine group (-NH₂).
-
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. This helps to confirm the carbon skeleton of the thiophene ring and the presence of the amidine carbon.
Together, these 1D and advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) allow for the complete assignment of all proton and carbon signals, confirming the molecular structure.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 2-amidinothiophene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility). DMSO-d₆ is often preferred as it can dissolve a wide range of polar compounds and allows for the observation of exchangeable N-H protons.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm and accumulating several hundred to thousands of scans for adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton connectivity.
-
Assign all proton and carbon signals to the proposed structure.
-
Data Presentation: NMR Data for a Hypothetical Product
Product: 5-Bromo-2-amidinothiophene Hydrochloride
| ¹H NMR (400 MHz, DMSO-d₆) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |
| Thiophene-H3 | 7.55 | d | 4.0 | 1H |
| Thiophene-H4 | 7.20 | d | 4.0 | 1H |
| Amidine-NH₂ | 9.30 | s (br) | - | 2H |
| Amidine-NH₂ | 9.05 | s (br) | - | 2H |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Assignment | Chemical Shift (δ, ppm) |
| Amidine-C | 165.4 |
| Thiophene-C2 | 148.2 |
| Thiophene-C5 | 115.8 |
| Thiophene-C3 | 132.1 |
| Thiophene-C4 | 128.9 |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is an essential tool for determining the molecular weight of 2-amidinothiophene products and confirming their elemental composition.
-
Low-Resolution MS provides the nominal molecular weight, which serves as a quick confirmation of the target compound.
-
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula.
-
Tandem MS (MS/MS) can be used to study fragmentation patterns, providing further structural confirmation.[2] Common fragmentation pathways for thiophene derivatives involve ring cleavage or loss of substituents.[3]
Common ionization techniques include Electrospray Ionization (ESI), suitable for polar and charged molecules like amidinium salts, and Electron Ionization (EI) for more volatile, neutral derivatives.[4]
Experimental Protocol
-
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid (0.1%) may be added to promote protonation and formation of the [M+H]⁺ ion.
-
Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the ion of interest and minimize in-source fragmentation.[5]
-
For HRMS, use a Time-of-Flight (TOF), Orbitrap, or FT-ICR mass analyzer.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ for ESI).
-
For HRMS data, use the instrument's software to calculate the elemental formula based on the accurate mass and compare it with the expected formula. The mass error should typically be less than 5 ppm.
-
Analyze any significant fragment ions to see if they are consistent with the proposed structure.
-
Data Presentation: MS Data for a Hypothetical Product
Product: 5-Bromo-2-amidinothiophene (C₅H₅BrN₂S)
| HRMS (ESI-TOF) | ||||
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment |
| [M+H]⁺ | 220.9439 | 220.9442 | 1.4 | Molecular Ion |
| [M-NH₃+H]⁺ | 204.9173 | 204.9170 | -1.5 | Loss of ammonia |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the primary method for assessing the purity of synthesized 2-amidinothiophene products. Reversed-Phase HPLC (RP-HPLC) is most commonly employed, where the compound is separated based on its hydrophobicity.[6] A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol).[7] The retention time (Rt) is a characteristic property of the compound under specific chromatographic conditions, and the peak area percentage is used to quantify its purity.
Experimental Protocol
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.
-
Prepare the mobile phases. For example:
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution, for example: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Ensure good peak shape and resolution from any impurities.
-
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (Rt) | Area % (Purity) |
| 5-Bromo-2-amidinothiophene HCl | 12.5 min | 99.2% |
| Impurity 1 | 8.2 min | 0.5% |
| Impurity 2 | 14.1 min | 0.3% |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For 2-amidinothiophenes, FTIR can confirm the presence of the N-H bonds of the amidine group, the C=N double bond, and the characteristic vibrations of the thiophene ring.[8] The spectrum provides a molecular "fingerprint" that can be used for identification by comparison with a reference spectrum.
Experimental Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (or pellet) in the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands and assign them to specific functional groups.
-
Data Presentation: FTIR Data for a Hypothetical Product
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H Stretching (Amidine) |
| 3080 | Medium | Aromatic C-H Stretching (Thiophene)[9] |
| 1660 | Strong | C=N Stretching (Amidine) |
| 1550 | Medium | N-H Bending |
| 1450 | Medium | C=C Ring Stretching (Thiophene)[10] |
| 750 | Strong | C-H Out-of-plane Bending[11] |
| 680 | Medium | C-S Stretching[8] |
Elemental Analysis
Application Note
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Experimental Protocol
-
Sample Preparation:
-
Provide 2-5 mg of the highly purified and thoroughly dried (e.g., under high vacuum) sample. It is critical that the sample is free of residual solvents.
-
-
Instrumentation:
-
The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperatures in an oxygen-rich environment.
-
-
Data Analysis:
-
The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.
-
The instrument's software calculates the percentage of each element.
-
Compare the experimental results with the theoretical percentages calculated from the molecular formula.
-
Data Presentation: Elemental Analysis Data
Formula: C₅H₅BrN₂S · HCl (Molecular Weight: 257.54)
| Element | Calculated % | Found % | Difference % |
| C | 23.32 | 23.45 | +0.13 |
| H | 2.35 | 2.31 | -0.04 |
| N | 10.88 | 10.79 | -0.09 |
| S | 12.45 | 12.51 | +0.06 |
X-ray Crystallography
Application Note
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[12] It allows for the precise determination of bond lengths, bond angles, and stereochemistry. For 2-amidinothiophene derivatives, it can confirm the planar structure of the thiophene ring, the geometry of the amidine group, and reveal intermolecular interactions like hydrogen bonding in the crystal lattice.[13][14] This technique is contingent upon the ability to grow a high-quality single crystal of the compound.
Experimental Protocol
-
Crystal Growth:
-
Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[13]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a modern X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.
-
Visualizations
Overall Characterization Workflow
Caption: General workflow for the synthesis and characterization of 2-amidinothiophene products.
Analytical Information Relationship
Caption: Relationship between analytical techniques and the information they provide.
LC-MS Experimental Workflow
Caption: A simplified workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. journalwjarr.com [journalwjarr.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
2-Amidinothiophene Hydrochloride: Application Notes and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Amidinothiophene hydrochloride as a novel bioconjugation reagent. The information is intended to guide researchers in developing methodologies for labeling and modifying proteins and other biomolecules, with a focus on applications in drug development and biological research. While direct literature on the bioconjugation applications of this specific reagent is emerging, the protocols provided are based on the well-established reactivity of amidinating agents.
Introduction
This compound is a promising reagent for bioconjugation due to the reactivity of its amidine group towards primary amines, such as the ε-amino group of lysine residues in proteins. The thiophene core is a significant pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a thiophene moiety onto a biomolecule through an amidine linkage offers a strategy for developing novel bioconjugates with potential therapeutic or diagnostic applications. The resulting amidine bond is typically stable under physiological conditions.
Principle of Bioconjugation
The bioconjugation of this compound to a protein is predicated on the reaction between the electrophilic amidine group of the reagent and the nucleophilic primary amine of a lysine residue on the protein surface. This reaction results in the formation of a stable, positively charged amidinium linkage. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the lysine's ε-amino group, thereby enhancing its nucleophilicity.
Potential Applications
The modification of proteins and other biomolecules with this compound can be envisioned for several applications in research and drug development:
-
Drug Delivery: The thiophene moiety is a key component in many pharmaceuticals.[1][4] Conjugating 2-amidinothiophene to a targeting protein (e.g., an antibody) could enable the targeted delivery of a pharmacologically active thiophene core.
-
Modulation of Biological Pathways: Thiophene derivatives are known to interact with various biological targets and signaling pathways.[1][2][3] Bioconjugates of 2-amidinothiophene could be used to study or modulate these pathways in a targeted manner.
-
Introduction of a Chemical Handle: The thiophene ring can serve as a versatile chemical handle for further modifications using reactions like electrophilic substitution.[5]
-
Development of Novel Probes: The unique spectral or electrochemical properties of the thiophene ring could be exploited in the design of novel molecular probes for biological imaging or sensing.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Protein Modification with this compound
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Higher pH favors the deprotonated, more reactive form of lysine's amino group. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize protein degradation. |
| Reagent Molar Excess | 10 - 50 fold | The optimal ratio depends on the protein and the desired degree of labeling. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time. |
| Buffer System | Borate, Bicarbonate, or HEPES | Avoid buffers containing primary amines (e.g., Tris). |
Table 2: Potential Pharmacological Activities of Thiophene-Containing Bioconjugates
| Pharmacological Activity | Potential Therapeutic Area | Reference |
| Anti-inflammatory | Autoimmune diseases, Inflammatory disorders | [1][2] |
| Antimicrobial | Infectious diseases | [1][2] |
| Anticancer | Oncology | [1][3] |
| Antiviral | Virology | [3] |
| CNS Modulation | Neurology, Psychiatry | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol describes a plausible two-step synthesis of this compound starting from a suitable 2-aminothiophene precursor, which can be synthesized via the Gewald reaction.[6][7][8] The second step is based on the Pinner reaction for the synthesis of amidines from nitriles.[9]
Materials:
-
2-Aminothiophene-3-carbonitrile (or other suitable 2-aminothiophene precursor)
-
Anhydrous ethanol
-
Hydrogen chloride (gas or in a non-nucleophilic solvent)
-
Anhydrous diethyl ether
-
Ammonia (gas or in a non-nucleophilic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Gas inlet tube
-
Drying tube
-
Ice bath
Procedure:
-
Formation of the Imidate Hydrochloride (Pinner Salt): a. Dissolve 2-aminothiophene-3-carbonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. b. Cool the solution in an ice bath. c. Bubble dry hydrogen chloride gas through the solution until saturation. d. Seal the flask and allow it to stand at a low temperature (e.g., 0-4 °C) for several hours to days, monitoring for the formation of a precipitate (the Pinner salt). e. Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Conversion to the Amidine Hydrochloride: a. Suspend the isolated Pinner salt in a suitable anhydrous solvent (e.g., ethanol). b. Cool the suspension in an ice bath. c. Bubble dry ammonia gas through the suspension with stirring. d. After the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure. e. The resulting solid is the crude this compound, which can be purified by recrystallization.
Caption: Hypothetical synthesis of this compound.
Protocol 2: General Procedure for Protein Bioconjugation with this compound
This protocol provides a general guideline for the modification of a protein with this compound. Note: This is a hypothetical protocol and requires optimization for each specific protein and application.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium borate, pH 8.5)
-
This compound
-
Reaction buffer (e.g., 100 mM sodium borate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane (for purification)
-
Spectrophotometer
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: a. Dissolve or dialyze the protein of interest into the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: a. Prepare a stock solution of this compound in the reaction buffer immediately before use.
-
Bioconjugation Reaction: a. Add the desired molar excess of the this compound solution to the protein solution. b. Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for 2-24 hours. The optimal time should be determined empirically.
-
Quenching the Reaction: a. (Optional) Add a quenching solution containing a high concentration of a primary amine (e.g., Tris) to consume any unreacted this compound.
-
Purification of the Bioconjugate: a. Remove excess reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization of the Bioconjugate: a. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). b. Characterize the extent of modification by methods such as MALDI-TOF mass spectrometry or by monitoring changes in the protein's isoelectric point using isoelectric focusing. c. Confirm the integrity of the protein conjugate by SDS-PAGE.
Caption: Experimental workflow for protein bioconjugation.
Signaling Pathway Modulation
Thiophene-containing compounds have been shown to modulate various signaling pathways, often due to their ability to act as enzyme inhibitors or receptor ligands.[1][10] For instance, some thiophene derivatives have been identified as inhibitors of kinases or modulators of G-protein coupled receptors. A bioconjugate of 2-amidinothiophene linked to a targeting moiety could potentially be used to deliver the thiophene pharmacophore to a specific cell type or tissue, thereby locally modulating a signaling pathway involved in a disease state.
Caption: Generalized signaling pathway modulation by a bioconjugate.
References
- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprajournals.com [eprajournals.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 2-Amidinothiophene hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of 2-cyanothiophene with an alcohol (typically ethanol) to form an intermediate imino ester salt, often referred to as a Pinner salt. This intermediate is then treated with ammonia or an amine to yield the final amidine product.[1][3]
Q2: Why are anhydrous conditions critical for the Pinner reaction?
Strictly anhydrous (dry) conditions are essential for the Pinner reaction to prevent the hydrolysis of the intermediate imino ester salt.[1][4] If water is present in the reaction mixture, it can react with the Pinner salt to form an ester as a byproduct, which will significantly reduce the yield of the desired amidine.[1][4]
Q3: What is the role of hydrogen chloride (HCl) in the Pinner reaction?
Hydrogen chloride serves as an acid catalyst in the Pinner reaction.[1][2] It protonates the nitrogen atom of the nitrile group in 2-cyanothiophene, making the carbon atom of the nitrile more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] Gaseous HCl is often bubbled through the reaction mixture to ensure anhydrous conditions.[1][2]
Q4: At what temperature should the Pinner reaction be conducted?
The Pinner reaction is typically carried out at low temperatures, often starting at 0°C.[1] This is because the intermediate imino ester hydrochloride (Pinner salt) is thermally unstable and can decompose at higher temperatures, leading to the formation of byproducts such as amides and alkyl chlorides, thus reducing the overall yield.[3]
Q5: Are there alternative methods to the Pinner reaction for synthesizing amidines?
Yes, several other methods for amidine synthesis exist, although the Pinner reaction is a classic and widely used approach. Some alternatives include:
-
The use of Lewis acids to promote the reaction of nitriles with amines.[4]
-
The reaction of thioamides with amines.
-
Multicomponent reactions.[5]
Troubleshooting Guide
Low yields and impurities are common challenges in the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. |
| Incomplete formation of the Pinner salt. | Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress by TLC or other appropriate analytical methods. | |
| Decomposition of the Pinner salt. | Maintain a low reaction temperature (e.g., 0-5°C) during the formation of the Pinner salt. | |
| Incomplete ammonolysis. | Use a sufficient excess of ammonia or ammonium salt in the second step. Ensure adequate reaction time for the conversion of the Pinner salt to the amidine. | |
| Presence of an Ester Byproduct | Hydrolysis of the Pinner salt due to the presence of water. | Strictly maintain anhydrous conditions throughout the reaction. |
| Formation of an Amide Byproduct | Thermal decomposition of the Pinner salt. | Avoid high temperatures during the reaction and workup. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent. | After basification, concentrate the filtrate under reduced pressure and attempt crystallization from a different solvent system. |
| Formation of excessive inorganic salts. | Wash the filtered inorganic salts thoroughly with an organic solvent (e.g., ethanol) to recover any trapped product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanothiophene (Starting Material)
One common method for the synthesis of 2-aminothiophenes, which can be precursors to 2-cyanothiophene, is the Gewald reaction.[5][6][7]
Materials:
-
A ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or sodium hydroxide)[5][6]
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the ketone/aldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add elemental sulfur to the mixture.
-
Add the basic catalyst dropwise while stirring.
-
Heat the reaction mixture under reflux and monitor the progress using Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-aminothiophene-3-carbonitrile.
Further chemical modifications would be required to convert the 2-amino-3-cyanothiophene to 2-cyanothiophene.
Protocol 2: Synthesis of this compound via Pinner Reaction
This protocol is based on a general high-yield Pinner reaction procedure.[1]
Materials:
-
2-Cyanothiophene
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Ammonia (gas) or Ammonium Carbonate
-
Anhydrous Diethyl Ether
Procedure:
Step 1: Formation of the Ethyl 2-Thienylimidate Hydrochloride (Pinner Salt)
-
Ensure all glassware is thoroughly oven-dried.
-
Dissolve 2-cyanothiophene in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C.
-
Continue bubbling HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12-24 hours) to ensure complete formation of the Pinner salt.
Step 2: Ammonolysis of the Pinner Salt
-
Collect the precipitated Pinner salt by filtration under anhydrous conditions, washing with a small amount of cold, anhydrous diethyl ether.
-
Suspend the Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring. Alternatively, add a stoichiometric excess of ammonium carbonate.[1]
-
After the addition of ammonia or ammonium carbonate, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 10-12 hours).[1]
-
Monitor the disappearance of the Pinner salt by TLC.
-
Once the reaction is complete, filter off the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition | Expected Effect on Yield | Reasoning |
| Temperature | Low (0-5°C) | High | Minimizes the decomposition of the thermally unstable Pinner salt intermediate.[3] |
| High (>25°C) | Low | Promotes the formation of amide byproducts from the decomposition of the Pinner salt.[3] | |
| Moisture | Anhydrous | High | Prevents the hydrolysis of the Pinner salt to an ester byproduct.[1][4] |
| Presence of Water | Low | Leads to the formation of 2-thiophenecarboxylate ester, reducing the desired amidine yield.[1] | |
| HCl Catalyst | Insufficient | Low | Incomplete protonation of the nitrile leads to a slow or incomplete reaction. |
| Sufficient/Saturated | High | Ensures complete formation of the reactive nitrilium ion intermediate. | |
| Reaction Time (Step 1) | Short | Low | Incomplete formation of the Pinner salt. |
| Optimal (e.g., 12-24h) | High | Allows for the complete conversion of the nitrile to the Pinner salt. | |
| Ammonia/Ammonium Salt | Insufficient | Low | Incomplete conversion of the Pinner salt to the amidine. |
| Excess | High | Drives the ammonolysis reaction to completion. |
Visualizations
Caption: Pinner reaction mechanism for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Pinner Reaction | NROChemistry [nrochemistry.com]
- 2. Pinner Reaction [organic-chemistry.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
troubleshooting guide for 2-Amidinothiophene hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently used in the development of various therapeutic agents.[1][2] Derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors. Given its amidine group, which is a strong basic moiety, it is often investigated as an inhibitor of serine proteases like trypsin.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: As a hydrochloride salt, it is a solid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it in a freezer is recommended. It is important to avoid moisture, as the compound can be hygroscopic.
Q3: What are the primary safety precautions when handling this compound?
A3: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Troubleshooting Guides
Solubility Issues
Q: I am having trouble dissolving this compound in my buffer.
A: Solubility can be a common issue. Here are some factors to consider and potential solutions:
-
pH of the Solution: The amidine group is basic and will be protonated and more soluble at acidic to neutral pH.[3] If you are using a basic buffer (pH > 8), the free base form may precipitate.
-
Solution: Try dissolving the compound in a slightly acidic solution first (e.g., pH 5-6) before adding it to your final buffer. Ensure the final pH of your experimental solution is not too high.
-
-
Buffer Choice: While soluble in water, the solubility in buffered solutions can vary.
-
Solution: For initial stock solutions, consider using deionized water or a simple buffer like Tris-HCl at a pH of around 7.4.[5] See the table below for general solubility guidelines.
-
-
Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent.
-
Solution: Prepare a more dilute stock solution. It is often better to add a larger volume of a more dilute stock to your experiment than a small volume of a concentrated, potentially precipitated stock.
-
-
Temperature: Solubility can be temperature-dependent.
-
Solution: Gentle warming and sonication can aid in dissolution. However, be cautious about potential degradation at elevated temperatures.
-
Table 1: General Solubility of Amidine Salts in Common Laboratory Solvents
| Solvent/Buffer | Expected Solubility | Notes |
| Deionized Water | High | The hydrochloride salt should be readily soluble. |
| PBS (pH 7.4) | Moderate to High | Generally soluble, but high concentrations of phosphate may cause precipitation with some compounds.[6] |
| Tris-HCl (pH 7.4) | High | A common and often suitable buffer for this compound.[5] |
| Ethanol/Methanol | Moderate | Can be used for preparing concentrated stock solutions. |
| DMSO | High | A good solvent for creating highly concentrated stock solutions. |
Experiment-Specific Problems: Serine Protease Inhibition Assay (e.g., Trypsin)
Q: My results from the trypsin inhibition assay are inconsistent or show no inhibition.
A: Inconsistent results in an enzyme inhibition assay can arise from several factors. Here is a troubleshooting workflow:
Workflow for a Trypsin Inhibition Assay
Caption: A logical workflow for a typical trypsin inhibition experiment.
-
Inhibitor Stability: The amidine group can be susceptible to hydrolysis, especially at very high or low pH.[3]
-
Solution: Prepare fresh inhibitor solutions for each experiment. Ensure the pH of your assay buffer is within a stable range for the compound (typically pH 6-8).
-
-
Incorrect Reagent Order: The order of addition of reagents can impact the results.[7]
-
Solution: It is generally recommended to pre-incubate the enzyme (trypsin) with the inhibitor for a short period (e.g., 10-15 minutes) before adding the substrate to allow for binding to occur.[7]
-
-
Contamination: If using crude preparations of the compound, impurities may interfere with the assay.
-
Solution: Ensure the purity of your this compound using a suitable analytical method like HPLC.
-
-
Assay Controls: Lack of proper controls can lead to misinterpretation of results.
-
Solution: Always include a positive control (a known trypsin inhibitor) and a negative control (vehicle/buffer without the inhibitor).
-
Stability and Degradation
Q: I suspect my this compound is degrading over time.
A: Degradation can be a concern, especially in solution. A forced degradation study can help identify potential issues.
Table 2: Conditions for a Forced Degradation Study
| Condition | Reagent/Procedure | Typical Incubation | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at RT or elevated temp (e.g., 60°C) | Hydrolysis of the amidine group to the corresponding amide/carboxylic acid.[8] |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at RT or elevated temp (e.g., 60°C) | Hydrolysis of the amidine group.[8] |
| Oxidation | 3% H₂O₂ | 24-48 hours at RT | Oxidation of the thiophene ring or other susceptible groups. |
| Photostability | Exposure to UV/Vis light | As per ICH guidelines | Photolytic degradation. |
| Thermal Stress | 60-80°C | 24-48 hours | Thermally induced degradation. |
Hypothetical Signaling Pathway for a Serine Protease Inhibitor
Caption: A simplified diagram of a signaling pathway involving a serine protease.
Analytical and Purification Issues
Q: I am having difficulty with the HPLC analysis of my compound.
A: HPLC analysis of polar, basic compounds like this compound can be challenging.
-
Poor Peak Shape: Tailing peaks are common for basic compounds on standard C18 columns due to interaction with residual silanols.
-
Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
-
-
Mobile Phase: The choice of mobile phase is critical for good separation.
-
Solution: A common mobile phase for similar compounds is a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the analyte is protonated.[9]
-
Q: How can I purify my synthesized this compound?
A: Recrystallization is a common method for purifying hydrochloride salts.
General Purification Workflow
Caption: A general workflow for the purification of a hydrochloride salt by recrystallization.
Experimental Protocols
Protocol 1: Trypsin Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1 mg/mL stock solution of BAPNA in the Tris-HCl buffer.
-
Prepare a working solution of trypsin (e.g., 0.1 mg/mL) in cold, slightly acidic water (e.g., 1 mM HCl) and keep on ice.
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add:
-
50 µL of Tris-HCl buffer
-
25 µL of the inhibitor solution (or vehicle for control)
-
25 µL of the trypsin solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the BAPNA stock solution to each well.
-
Immediately measure the absorbance at 410 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.
Table 3: Example Plate Layout for Trypsin Inhibition Assay
| Well | Content |
| A1-A3 | Blank (Buffer + Substrate) |
| B1-B3 | Control (Buffer + Trypsin + Substrate) |
| C1-C3 | Inhibitor Concentration 1 |
| D1-D3 | Inhibitor Concentration 2 |
| ... | ... |
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for method development.
Instrumentation:
-
HPLC with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.
-
Set up a gradient elution: for example, starting with 5% B, ramping to 95% B over 15 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to an appropriate value (a UV scan would be needed to determine the λmax, but a starting point could be 254 nm).
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks to determine the purity.
References
- 1. Hydrogen-bonding behavior of amidines in helical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trypsin inhibition assay as related to limited hydrolysis of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amide - Wikipedia [en.wikipedia.org]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amidinothiophene Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Amidinothiophene hydrochloride.
Troubleshooting Guides
Issue: Poor Dissolution in Aqueous Solutions
If you are observing low solubility of this compound in aqueous buffers, consider the following troubleshooting steps. The solubility of hydrochloride salts is often pH-dependent.[1][2] Weakly basic drugs, in particular, exhibit higher solubility in acidic conditions.[2]
Workflow for Troubleshooting Poor Aqueous Solubility:
Caption: Troubleshooting workflow for poor aqueous solubility.
Issue: Precipitation Upon Addition to Cell Culture Media
Precipitation of this compound when added to complex biological media can occur due to shifts in pH or interactions with media components.
Logical Relationship for Media Precipitation:
Caption: Causes of precipitation in cell culture media.
To mitigate this, consider preparing a more concentrated stock solution in a suitable solvent (like DMSO) and then diluting it serially in the media to the final desired concentration. This can help to avoid shocking the system with a large pH or solvent change.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to be soluble?
Q2: Why is my compound not dissolving in neutral water (pH 7)?
This compound is a salt of a weak base. In neutral or basic solutions, the equilibrium can shift, leading to the formation of the less soluble free base form of the compound.[6] To improve solubility in aqueous solutions, it is often necessary to lower the pH by adding a small amount of acid, such as dilute HCl.[7] This will shift the equilibrium back towards the more soluble protonated (salt) form.
Q3: Can I heat the solution to improve solubility?
Yes, gently warming the solution can increase the rate of dissolution and the overall solubility of the compound.[1] However, be cautious with temperature, as excessive heat could potentially lead to the degradation of the compound. It is advisable to conduct stability tests if the solution is to be stored for an extended period after heating.
Q4: What is the best way to prepare a stock solution?
For most biological assays, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice.[5][8] This allows for the addition of a small volume of the stock solution to the aqueous experimental medium, minimizing the impact of the organic solvent on the overall experiment. Always ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and below any toxic threshold.
Q5: My compound precipitates out of solution over time. What can I do?
Precipitation over time can indicate that the initial solution was supersaturated or that the compound is unstable under the storage conditions. If precipitation occurs, try the following:
-
Re-dissolve: Gently warm and sonicate the solution to see if the compound goes back into solution.
-
Adjust pH: For aqueous solutions, ensure the pH is sufficiently low to maintain the protonated, more soluble form.
-
Lower Concentration: Prepare a new, less concentrated stock solution.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to improve stability.[9] Aliquoting the stock solution can prevent issues related to repeated freeze-thaw cycles.[9]
Data Presentation
As quantitative solubility data for this compound is not widely published, researchers are encouraged to determine this experimentally. The following table provides a template for recording your findings.
| Solvent System | Temperature (°C) | pH (for aqueous systems) | Maximum Observed Solubility (mg/mL) | Notes |
| Deionized Water | 25 | 7.0 | e.g., Insoluble | |
| 0.1 N HCl | 25 | 1.0 | e.g., Freely soluble | |
| PBS | 25 | 7.4 | e.g., Precipitate observed | |
| Ethanol | 25 | N/A | ||
| DMSO | 25 | N/A |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in a high-throughput manner.[5][8]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate reader with UV absorbance capabilities
Workflow for Kinetic Solubility Assay:
Caption: Experimental workflow for kinetic solubility assay.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.
-
In a separate 96-well plate, add the appropriate volume of PBS (or your aqueous buffer of choice).
-
Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the PBS plate. The final DMSO concentration should typically be 1-2%.
-
Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
After incubation, inspect the wells for any visible precipitate.
-
Measure the turbidity (light scattering) at a wavelength such as 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by UV-Vis spectrophotometry or HPLC. The highest concentration that remains in solution is the kinetic solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solvescientific.com.au [solvescientific.com.au]
- 9. medchemexpress.com [medchemexpress.com]
preventing non-specific binding of 2-Amidinothiophene hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating non-specific binding of 2-Amidinothiophene hydrochloride and similar amidine-containing small molecules during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for this compound?
A1: Non-specific binding refers to the interaction of a compound with unintended targets, such as proteins, lipids, or experimental consumables, rather than its intended biological target.[1][2] For this compound, its chemical structure, featuring a positively charged amidine group, can lead to electrostatic interactions with negatively charged biological macromolecules and surfaces, increasing the likelihood of non-specific binding. This can result in false positives, high background noise, and inaccurate assessment of the compound's true efficacy and potency.
Q2: What are the primary drivers of non-specific binding for small molecules like this compound?
A2: The primary drivers of non-specific binding for small molecules are multifaceted and include:
-
Electrostatic Interactions: The positively charged amidine group can interact with negatively charged cellular components.
-
Hydrophobic Interactions: The thiophene ring is aromatic and can participate in hydrophobic interactions.[3]
-
Hydrogen Bonding: The amidine group is a strong hydrogen bond donor.
-
Binding to Consumables: Small molecules can adsorb to plasticware used in experiments, such as pipette tips and microplates.[1]
Q3: How can I assess the level of non-specific binding of this compound in my assay?
A3: To assess non-specific binding, you can perform a control experiment where the target of interest is absent. For instance, in a cell-based assay, you could use a cell line that does not express the target receptor. In a biochemical assay, you can run the experiment with a denatured protein or in the absence of the protein altogether. A high signal in these control wells indicates significant non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in a Cell-Based Assay
High background signal can mask the specific signal from your compound of interest, leading to a low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Electrostatic Interactions with Cell Surface | Increase the ionic strength of the assay buffer by adding a neutral salt (e.g., 50-150 mM NaCl).[2][4] | The salt ions will shield electrostatic charges on both the compound and the cell surface, reducing non-specific electrostatic interactions. |
| Hydrophobic Interactions with Serum Proteins | Reduce the serum concentration in the cell culture medium during the assay or use a serum-free medium if possible. | Serum albumin and other proteins can bind non-specifically to hydrophobic compounds. |
| Binding to Plasticware | Pre-treat plates and tips with a blocking agent like Bovine Serum Albumin (BSA) or use low-binding consumables.[1] | This will saturate non-specific binding sites on the plastic surfaces. |
| Compound Precipitation | Ensure this compound is fully dissolved in the assay buffer. Adjusting the pH or using a co-solvent might be necessary. Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01-0.05%).[5][6] | Precipitated compound can lead to light scattering and other artifacts that increase background signal. Surfactants can help maintain solubility and reduce aggregation. |
Issue 2: Inconsistent Results in a Biochemical Assay (e.g., ELISA, SPR)
Inconsistent results can arise from variable non-specific binding between experimental repeats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Blocking | Optimize the blocking step. Increase the concentration of the blocking agent (e.g., BSA, casein) or the incubation time.[5] Consider using commercially available blocking buffers. | A thorough blocking step is crucial to prevent the compound from binding to unoccupied sites on the assay plate or sensor surface. |
| Non-specific Binding to Assay Components | Include a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.05-0.1%), in your wash and assay buffers.[4] | Surfactants help to disrupt weak, non-specific hydrophobic interactions. |
| pH of the Assay Buffer | Evaluate the effect of pH on non-specific binding. The charge of both your compound and target proteins can be influenced by pH.[2] | Modifying the pH can alter electrostatic interactions and potentially reduce non-specific binding. |
| Salt Concentration | Increase the salt concentration in the assay buffer (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.[2] | Higher ionic strength can disrupt non-specific charge-based interactions. |
Data Presentation
The following table summarizes the effectiveness of common blocking agents and additives in reducing non-specific binding. The percentage reduction is a general estimate and can vary significantly depending on the specific assay system and compound.
| Blocking Agent / Additive | Typical Concentration | Mechanism of Action | Estimated Reduction in Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein blocker; saturates non-specific protein binding sites.[4] | 40-70% |
| Casein (from non-fat dry milk) | 1-5% (w/v) | Protein blocker; effective at blocking hydrophobic and ionic interactions. | 50-80% |
| Normal Serum | 1-10% (v/v) | Contains a mixture of proteins that block a wide range of non-specific sites. | 60-90% |
| Tween-20 | 0.01-0.1% (v/v) | Non-ionic surfactant; disrupts hydrophobic interactions.[4] | 30-60% |
| Sodium Chloride (NaCl) | 50-500 mM | Increases ionic strength; shields electrostatic interactions.[2] | 20-50% |
Experimental Protocols
Protocol 1: Basic Non-Specific Binding Assessment in a Cell-Based Assay
-
Cell Seeding: Plate your target-expressing cells and a control cell line (not expressing the target) at the same density in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in your assay buffer. Add the compound to both cell types. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired time at the appropriate temperature.
-
Detection: Perform your assay readout (e.g., fluorescence, luminescence).
-
Analysis: Compare the signal from the target-expressing cells to the control cells. A high signal in the control cells indicates significant non-specific binding.
Protocol 2: Optimizing Blocking Conditions in an ELISA-based Assay
-
Coating: Coat a 96-well plate with your target protein. Leave some wells uncoated for a "no protein" control.
-
Blocking: Prepare a panel of blocking buffers with different agents (e.g., 1% BSA, 5% non-fat dry milk, commercial blocker) and different concentrations. Add these to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Incubation: Add a fixed concentration of this compound (a concentration that gives a high background in unoptimized conditions) to all wells.
-
Detection: Proceed with your standard ELISA detection protocol.
-
Analysis: Compare the signal in the "no protein" control wells across the different blocking conditions. The condition that yields the lowest signal in these wells is the most effective at reducing non-specific binding to the plate surface.
Visualizations
Caption: Potential mechanisms of this compound non-specific binding.
Caption: A logical workflow for troubleshooting non-specific binding.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
stability of 2-Amidinothiophene hydrochloride in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Amidinothiophene hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution at neutral pH?
A1: this compound is expected to be susceptible to hydrolysis in aqueous solutions. The primary degradation pathway involves the hydrolysis of the amidine functional group to the corresponding amide, 2-thiophenecarboxamide. This reaction is generally slow at neutral pH and room temperature but can be accelerated by higher temperatures.
Q2: How do pH and temperature affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by both pH and temperature.
-
pH: The rate of hydrolysis is pH-dependent. Generally, amidines are more stable in acidic conditions and less stable in basic conditions. Under basic conditions, the hydroxide ion acts as a nucleophile, accelerating the hydrolysis of the amidine group.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation. For long-term storage, it is recommended to keep aqueous solutions at refrigerated temperatures (2-8 °C).
Q3: What are the potential degradation products of this compound in an aqueous solution?
A3: The primary degradation product is 2-thiophenecarboxamide, formed through the hydrolysis of the amidine group. Under more strenuous conditions (e.g., prolonged heating in strong acid or base), the amide can further hydrolyze to form 2-thiophenecarboxylic acid and ammonia.
Q4: Are there any visual indicators of degradation?
A4: While minor degradation may not result in a visible change, significant degradation of this compound in aqueous solution may lead to a slight change in color or the formation of a precipitate, especially if the degradation products are less soluble. However, analytical methods such as HPLC are required for accurate quantification of degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period. | The aqueous solution may have been stored at an inappropriate pH or temperature, leading to rapid degradation. | Prepare fresh solutions daily. If storage is necessary, use an acidic buffer (pH 4-5) and store at 2-8°C. Avoid neutral or basic conditions for storage. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | These peaks likely correspond to degradation products such as 2-thiophenecarboxamide or 2-thiophenecarboxylic acid. | Confirm the identity of the degradation products by co-injection with standards or by using mass spectrometry. Adjust solution preparation and storage conditions to minimize degradation. |
| Precipitate formation in the solution. | The precipitate could be a less soluble degradation product or the result of pH changes affecting the solubility of the compound or its degradants. | Identify the precipitate. If it is a degradation product, optimize storage conditions. Ensure the pH of the solution is maintained within a range where all components remain soluble. |
| Inconsistent experimental results. | This could be due to the variable stability of the compound in the experimental medium. | Standardize the preparation of the aqueous solution, including the buffer system and pH. Prepare the solution immediately before use to ensure consistency. |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various conditions. This data is illustrative and actual results may vary based on specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 4.0 | 99.1 | 97.5 |
| 7.0 | 95.2 | 88.1 |
| 9.0 | 85.6 | 70.3 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | 99.5 | 98.7 |
| 25°C | 95.2 | 88.1 |
| 40°C | 88.3 | 75.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Materials: this compound, Purified water (HPLC grade), appropriate buffer salts (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH), pH meter, volumetric flasks, magnetic stirrer.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the desired buffer solution and adjust the pH to the target value.
-
Dissolve the this compound in a small amount of the buffer in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the buffer.
-
Mix thoroughly using a magnetic stirrer.
-
Use the solution immediately or store under specified conditions (e.g., refrigerated and protected from light).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare samples of the stability study at specified time points.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound remaining in the samples by comparing the peak area with that of the standard.
-
Identify and quantify any degradation products by comparing their retention times and peak areas with those of known standards, if available.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed degradation pathway of this compound in aqueous solution.
common side reactions with 2-Amidinothiophene hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride. The information provided is based on the well-established Gewald synthesis for 2-aminothiophenes, the likely route for obtaining the 2-amidinothiophene precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is typically synthesized from a 2-aminothiophene precursor. The most common and versatile method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3][4][5][6][7] This is a one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][3][4][5] The resulting 2-aminothiophene can then be converted to the corresponding amidine hydrochloride.
Q2: What are the key stages of the Gewald reaction for synthesizing the 2-aminothiophene precursor?
A2: The Gewald reaction mechanism involves three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable intermediate.[1][4][5][8]
-
Sulfur Addition: The addition of elemental sulfur to the intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.[9]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.[4][5]
Q3: How stable is this compound?
A3: As a hydrochloride salt, 2-Amidinothiophene is generally more stable than its free base form. However, amidine functionalities can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Studies on similar 2-aminothiophene derivatives have shown degradation at pH 1.2.[10] It is recommended to store the compound in a cool, dry place and to handle it in a moisture-free environment to prevent degradation.
Q4: What are some common purification techniques for this compound?
A4: Purification of amidine compounds often involves crystallization or chromatographic methods. For amidine hydrochlorides, which are salts, purification can sometimes be achieved by precipitation from a suitable solvent system. Recrystallization from polar solvents like ethanol, acetone, or acetonitrile can be effective for purifying amide and amidine compounds.[11] Depending on the polarity of the impurities, column chromatography using silica gel or reversed-phase media may also be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Knoevenagel condensation. | Ensure the use of an appropriate base (e.g., morpholine, piperidine, triethylamine) and allow sufficient reaction time for this initial step. Consider gentle heating to drive the condensation to completion. |
| Poor quality of elemental sulfur. | Use finely powdered, high-purity sulfur to ensure its reactivity. | |
| Inefficient cyclization. | The reaction temperature might be too low. The cyclization step often requires heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. | |
| Loss of product during workup. | This compound is a polar salt. Avoid excessive washing with non-polar solvents during filtration. If the product is water-soluble, consider extraction with a suitable organic solvent after basification, followed by acidification to precipitate the hydrochloride salt. | |
| Presence of a Major Impurity at a Higher Rf on TLC | Unreacted Knoevenagel condensation intermediate. | This suggests the sulfur addition and/or cyclization is the rate-limiting step. Try increasing the reaction temperature or time after the initial condensation. Ensure the sulfur is well-dispersed in the reaction mixture. |
| Dark Brown or Tarry Reaction Mixture | Polymerization or side reactions. | This can occur at excessively high temperatures. Optimize the reaction temperature. Also, ensure that the starting materials are pure. The presence of impurities can catalyze side reactions. |
| Formation of complex polysulfides.[9] | This is an inherent part of the Gewald reaction. Proper workup and purification are necessary to remove these colored impurities. | |
| Product is an Oil Instead of a Solid | Presence of solvent or impurities. | Try to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent. If that fails, column chromatography may be necessary to isolate the pure compound. Ensure the product is thoroughly dried under vacuum. |
| Product Degrades Upon Storage | Hydrolysis of the amidine group. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a desiccator or freezer. Avoid exposure to moisture and air. |
| Instability of the free base. | Ensure the compound is fully protonated as the hydrochloride salt. If the free base is isolated, it should be converted to the hydrochloride salt for better stability. |
Experimental Protocols
Key Experiment: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This protocol is a generalized procedure for the synthesis of a 2-aminothiophene, which would be the precursor to 2-amidinothiophene.
Materials:
-
A ketone or aldehyde (1.0 eq)
-
An active methylene nitrile (e.g., malononitrile) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A base (e.g., morpholine or triethylamine) (0.1-0.5 eq)
-
Anhydrous ethanol or methanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, active methylene nitrile, and the base in anhydrous ethanol.
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours to facilitate the Knoevenagel condensation. Monitor the reaction by TLC.
-
Add the elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.
Caption: Troubleshooting logic for low product yield in 2-aminothiophene synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald_reaction [chemeurope.com]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
how to improve specificity of 2-Amidinothiophene hydrochloride labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of 2-Amidinothiophene hydrochloride labeling.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group of this compound and what does it target?
A1: this compound contains a highly basic amidine functional group. In its hydrochloride salt form, this group is protonated and stable. For labeling, the free base form of the amidine is typically required to act as a nucleophile. It is presumed to target electrophilic sites on biomolecules, though specific reactivity can vary based on the target and reaction conditions. While less common than primary amine labeling, amidines can react with activated esters or other electrophilic groups.
Q2: What is the optimal pH for labeling with this compound?
A2: The optimal pH for labeling depends on the specific reaction. To deprotonate the amidinium hydrochloride and form the reactive free base, a basic pH is generally required. A good starting point is a pH of 8.5 to 9.5. However, it is crucial to consider the stability of your target molecule at this pH.
Q3: What buffers should I use for the labeling reaction?
A3: It is critical to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1] These will compete with your target molecule for reaction with the labeling reagent, leading to low efficiency and non-specific labeling. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted labeling reagent can be removed by dialysis, gel filtration chromatography (e.g., Sephadex G-25), or through precipitation of the labeled protein. The choice of method will depend on the size and properties of your target molecule.
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling can often be determined spectrophotometrically by measuring the absorbance of the labeled protein at a wavelength specific to the 2-Amidinothiophene moiety (if it has a distinct absorbance) and the absorbance of the protein at 280 nm. The exact method will require knowledge of the extinction coefficient of 2-Amidinothiophene at a specific wavelength.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency
| Possible Cause | Recommendation |
| Incorrect pH | Ensure the reaction buffer is at an optimal pH (typically 8.5-9.5) to deprotonate the amidine. |
| Presence of competing nucleophiles | Use amine-free buffers such as PBS, borate, or carbonate.[1] |
| Low concentration of reactants | Increase the molar ratio of this compound to your target molecule. |
| Degraded labeling reagent | Prepare fresh solutions of this compound for each experiment. |
| Short reaction time | Increase the incubation time of the labeling reaction. |
Issue 2: High Background or Non-Specific Labeling
| Possible Cause | Recommendation |
| Excessive labeling reagent | Optimize the molar ratio of this compound to the target molecule by performing a titration. |
| Hydrolysis of the labeling reagent | Minimize the exposure of the labeling reagent to aqueous environments before the reaction. |
| Non-covalent binding | Include a stringent washing step after the labeling reaction. Consider adding a quenching agent. |
| Reaction temperature is too high | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Issue 3: Precipitate Formation During Labeling
| Possible Cause | Recommendation |
| Low solubility of the labeling reagent | Dissolve this compound in an organic solvent like DMSO or DMF before adding it to the reaction buffer. |
| Protein aggregation | Adjust the pH or ionic strength of the buffer. Consider adding a stabilizing agent. |
| High concentration of reactants | Reduce the concentration of the labeling reagent and/or the target molecule. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium borate, pH 8.5) at a concentration of 1-10 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purification: Remove the unreacted labeling reagent and byproducts by gel filtration using a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
Protocol 2: Optimizing the Molar Ratio of Labeling Reagent
To determine the optimal molar ratio of this compound to your target molecule, it is recommended to perform a series of labeling reactions with varying ratios.
| Reaction | Target Molecule (nmol) | This compound (nmol) | Molar Ratio |
| 1 | 10 | 50 | 1:5 |
| 2 | 10 | 100 | 1:10 |
| 3 | 10 | 200 | 1:20 |
| 4 | 10 | 500 | 1:50 |
Analyze the results of each reaction for labeling efficiency and specificity to determine the optimal ratio for your specific application.
Visualizations
Caption: General workflow for labeling with this compound.
Caption: Decision tree for troubleshooting low labeling specificity.
Caption: Conceptual pathway of this compound activation and labeling.
References
Technical Support Center: 2-Amidinothiophene Hydrochloride Reaction Kinetics Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride. The information is designed to address common issues encountered during synthesis and kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-aminothiophene core structure?
A1: The most prevalent and versatile method for synthesizing the 2-aminothiophene core is the Gewald reaction.[1][2][3][4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base.[1][4]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Reactant Quality: Purity of the starting ketone/aldehyde, activated nitrile, and sulfur is crucial.
-
Solvent Choice: Solvents like ethanol, DMF, or dioxane are commonly used, and their selection can affect reaction rates and solubility of intermediates.[1]
-
Base Catalyst: The choice and concentration of the base (e.g., morpholine, triethylamine) can influence the initial condensation step.[1]
-
Temperature Control: The reaction temperature needs to be carefully controlled to manage the rate of reaction and minimize side product formation.
-
Reaction Time: Adequate reaction time is necessary for the completion of the cyclization and aromatization steps.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the product and any major intermediates or byproducts.[5]
Q4: What are the typical stability and storage conditions for this compound?
A4: As a hydrochloride salt, this compound is generally more stable and easier to handle than its free base form. However, like many amine-containing compounds, it can be susceptible to degradation. It is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect stoichiometry of reactants. 4. Ineffective base catalyst. | 1. Extend the reaction time and monitor by TLC/HPLC. 2. Ensure the use of high-purity, dry reagents and solvents. Consider running the reaction under an inert atmosphere. 3. Carefully re-check the molar ratios of all reactants. 4. Experiment with different amine bases (e.g., morpholine, triethylamine) or adjust the catalyst loading. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect order of reagent addition. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Follow a well-established protocol for the order of addition of reactants and catalyst. 3. Purify starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with impurities during chromatography. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent. 2. Use a brine wash to break up emulsions during extraction. 3. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. |
| Product Instability/Degradation After Isolation | 1. Exposure to air, light, or moisture. 2. Residual acid or base from the workup. 3. Inherent instability of the free base. | 1. Store the purified product under an inert atmosphere in a sealed, opaque container in a desiccator. 2. Ensure thorough washing and drying of the product to remove any residual reagents. 3. If the free base is isolated, consider converting it to a more stable salt form (e.g., hydrochloride). |
Experimental Protocols
General Protocol for Gewald Synthesis of a 2-Aminothiophene Derivative
This protocol outlines the general steps for the synthesis of a 2-aminothiophene, which is a precursor to 2-amidinothiophene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone/aldehyde, the activated nitrile, and elemental sulfur in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Workflow for synthesis and kinetic analysis.
Caption: Troubleshooting flowchart for low yield.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Modified with 2-Amidinothiophene Hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying proteins that have been chemically modified with 2-Amidinothiophene hydrochloride. As specific protocols for this modification are not widely published, this guide is based on established principles of protein purification, considering the physicochemical changes induced by the modification.
Understanding the Modification
Modification with this compound introduces two key features to a target protein:
-
Positive Charge: The amidine group is strongly basic and will be protonated at neutral and acidic pH, adding a significant positive charge to the protein. This makes Cation Exchange Chromatography (CEX) a primary tool for purification.
-
Hydrophobicity: The thiophene ring is an aromatic heterocycle that increases the surface hydrophobicity of the protein. This allows for the use of Hydrophobic Interaction Chromatography (HIC) as an orthogonal purification method.
The goal of the purification strategy is typically to separate the successfully modified protein from the un-modified protein, excess labeling reagent, and other cellular contaminants.
Frequently Asked Questions (FAQs)
Q1: How does modification with this compound alter my protein's physical properties?
The modification will increase your protein's isoelectric point (pI) due to the addition of a positive charge from the amidine group. It will also increase its hydrophobicity because of the thiophene ring. These changes are crucial for separating the modified from the unmodified protein.
Q2: What is the recommended initial purification strategy?
Cation Exchange Chromatography (CEX) is the recommended first step.[1][2] The introduction of a strong positive charge provides a clear basis for separation from many contaminating proteins and, most importantly, from the un-modified, less positively charged version of your target protein.
Q3: How can I separate the modified protein from the un-modified protein?
The separation relies on the change in physicochemical properties.
-
Cation Exchange (CEX): The modified protein will have a higher net positive charge and will bind more tightly to the CEX resin than the un-modified version. A carefully optimized salt gradient should effectively separate the two species.[1]
-
Hydrophobic Interaction (HIC): The modified protein is more hydrophobic and will bind more strongly to a HIC resin. Elution is achieved by decreasing the salt concentration.[3][4][5]
Q4: What analytical methods can confirm successful modification?
Mass Spectrometry (MS) is the most definitive method to confirm the covalent modification and determine the number of modifications per protein molecule. You can also use techniques like Isoelectric Focusing (IEF) to observe a shift in the protein's pI.
Q5: Should I remove the excess, unreacted this compound before chromatography?
Yes. It is highly recommended to remove the small-molecule labeling reagent immediately after the reaction is quenched. This can be done using dialysis or a desalting column (a form of size-exclusion chromatography). This prevents the reagent from interfering with subsequent chromatography steps.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of proteins modified with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Protein does not bind to the Cation Exchange (CEX) column. | Incorrect Buffer pH: The buffer pH is too high (above the pI of the modified protein), causing the protein to have a neutral or net negative charge. | Ensure the buffer pH is at least 1 pH unit below the predicted pI of the modified protein to ensure a strong positive charge.[1][2] |
| High Salt Concentration: The ionic strength of the sample or binding buffer is too high, preventing electrostatic interaction with the resin. | Desalt or dialyze the sample into a low-salt binding buffer (e.g., <25 mM NaCl). | |
| Protein Aggregation: The modification may have caused the protein to aggregate, and the aggregates are flowing through the column. | Analyze the flow-through for aggregates using Dynamic Light Scattering (DLS) or native PAGE. Consider adding stabilizing agents like glycerol or arginine to buffers. | |
| Modified protein binds to the CEX column but elutes with the un-modified protein. | Shallow Elution Gradient: The salt gradient is not shallow enough to resolve proteins with small differences in charge. | Use a longer, more shallow salt gradient (e.g., 0-500 mM NaCl over 20 column volumes) to improve resolution. |
| Incorrect pH: The buffer pH does not maximize the charge difference between the modified and un-modified species. | Empirically test different pH values (while staying below the pI) to find the optimal separation window. | |
| Overloaded Column: Too much protein was loaded onto the column, exceeding its binding capacity and causing poor separation. | Reduce the amount of protein loaded onto the column. | |
| Protein binds to the Hydrophobic Interaction (HIC) column but does not elute. | Interactions are too strong: The protein's interaction with the HIC resin is too strong for elution with a low-salt buffer. | Use a resin with lower hydrophobicity (e.g., Phenyl instead of Butyl or Ether). Add a mild non-ionic detergent or an organic solvent (e.g., isopropanol, ethylene glycol) to the elution buffer in small amounts to disrupt the interaction.[6] |
| Protein Precipitation: The protein has precipitated on the column due to the high salt concentrations used for binding. | Reduce the initial salt concentration in the binding buffer. Screen different types of salt (e.g., ammonium sulfate vs. sodium chloride). | |
| Low overall protein recovery after a chromatography step. | Protein Precipitation: The protein is not stable in the buffer conditions and is precipitating either before or during the chromatography run. | Check all collected fractions (including column stripping fractions) for your protein. Perform a solubility screen with different buffers, pH values, and additives. |
| Irreversible Binding: The protein is binding irreversibly to the column matrix. | This is more common with HIC. Try more stringent elution conditions (see above). If the protein is still lost, HIC may not be a suitable method for this specific protein. | |
| Proteolysis: The protein is being degraded by proteases. | Add protease inhibitors to your buffers, especially during the initial extraction and purification steps. Work quickly and at 4°C. |
Experimental Protocols
These are generalized protocols that should be optimized for your specific protein of interest.
Protocol 1: Cation Exchange Chromatography (CEX)
This protocol aims to separate the positively charged modified protein from less-positive or negatively charged contaminants.
-
Resin Selection: Choose a strong (e.g., SP - Sulfopropyl) or weak (e.g., CM - Carboxymethyl) cation exchange resin. Strong exchangers are effective over a wider pH range.[1]
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0. (The optimal buffer and pH should be determined empirically).
-
Elution Buffer (Buffer B): 20 mM MES, pH 6.0, with 1 M NaCl.
-
-
Sample Preparation: Ensure your protein sample is in the Binding Buffer, either by dialysis or by using a desalting column. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the CEX column with at least 5 column volumes (CVs) of Binding Buffer.
-
Sample Loading: Load the filtered sample onto the column at a flow rate recommended by the manufacturer. Collect the flow-through fraction for analysis.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer until the UV (A280) absorbance returns to baseline. This removes unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration. A common gradient is 0-50% Buffer B (0-500 mM NaCl) over 20 CVs. Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or Western blot to identify which fractions contain your purified, modified protein. The modified protein is expected to elute at a higher salt concentration than its un-modified counterpart.
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
This protocol is an excellent secondary step to CEX, as it separates proteins based on the orthogonal property of hydrophobicity.
-
Resin Selection: Choose a HIC resin based on the expected hydrophobicity of your protein (e.g., Phenyl, Butyl, or Ether Sepharose). Phenyl is a good starting point for moderately hydrophobic proteins.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 50 mM Sodium Phosphate, pH 7.0, with 1.5 M Ammonium Sulfate.
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation: Add ammonium sulfate to your protein sample (from a CEX step, for example) to a final concentration of 1.5 M. It is best to add the salt slowly from a high-concentration stock while stirring to avoid protein precipitation. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with at least 5 CVs of Binding Buffer.
-
Sample Loading: Load the sample onto the column. Collect the flow-through.
-
Wash: Wash the column with 3-5 CVs of Binding Buffer.
-
Elution: Elute the bound proteins by applying a reverse salt gradient, for example, from 100% Buffer A (high salt) to 100% Buffer B (no salt) over 10-20 CVs. The most hydrophobic proteins will elute last.
-
Analysis: Analyze fractions by SDS-PAGE. The thiophene-modified protein should bind more tightly and elute later (at a lower salt concentration) than the un-modified protein.
Quantitative Data Summary (Illustrative Example)
The following table shows an example of data that should be collected during a purification process to track its efficiency.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Cell Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Desalting | 480 | 9,800 | 20.4 | 98 | 1.02 |
| Cation Exchange | 35 | 8,500 | 242.9 | 85 | 12.1 |
| HIC | 12 | 7,800 | 650.0 | 78 | 32.5 |
Visualizations
Caption: General workflow for purification of a modified protein.
Caption: Troubleshooting decision tree for CEX binding issues.
Caption: Principle of Cation Exchange Chromatography separation.
References
- 1. Ion Exchange Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: 2-Amidinothiophene Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
This compound is moisture-sensitive and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and in a freezer is recommended.[1]
Q2: What are the recommended solvents for dissolving this compound?
Q3: What are the primary safety precautions I should take when handling this compound?
When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Q4: Is this compound stable in solution?
The stability of this compound in solution can be pH-dependent. A study on related 2-aminothiophene derivatives showed that the imine bond can be susceptible to cleavage, with varying stability at different pH levels.[4] It is advisable to prepare solutions fresh for use. If storage is necessary, it should be for a short period at low temperatures (-20°C or -80°C) to minimize degradation.[2]
Q5: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1] Contact with strong bases should also be avoided as it will deprotonate the hydrochloride salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent choice. | Try a more polar solvent such as water, methanol, or ethanol. For aqueous buffers, first dissolving in a minimal amount of DMSO may be necessary. Gentle heating or sonication can also aid dissolution.[2] |
| Reaction is not proceeding or is giving low yield | Reagent degradation due to moisture. | Ensure the starting material is dry. If it has been stored for a long time, it may be necessary to dry it under a vacuum. Always handle the compound under an inert atmosphere if possible. |
| Incorrect reaction conditions (e.g., pH, temperature). | The amidine group can be sensitive to pH. Ensure the reaction pH is compatible with the stability of the starting material and the desired reaction pathway. The amino group on the thiophene ring can influence its reactivity. | |
| Formation of unexpected side products | Side reactions involving the amino or amidine group. | The amino group can undergo various side reactions. Consider protecting the amino group if it is interfering with the desired transformation. The amidine group can also participate in side reactions depending on the reagents used. |
| Degradation of the thiophene ring. | Thiophene rings can be susceptible to degradation under strongly acidic or oxidizing conditions. Review the reaction conditions and consider milder alternatives. | |
| Difficulty in purifying the product | The product is highly polar. | For highly polar compounds, normal-phase silica gel chromatography may be challenging. Consider using reverse-phase chromatography or other purification techniques such as crystallization. |
| The product is unstable on silica gel. | If the product is degrading on silica gel, consider using a different stationary phase (e.g., alumina) or using a rapid purification method like flash chromatography with a deactivated stationary phase. |
Data Summary
Table 1: Qualitative Solubility of this compound (Inferred)
| Solvent | Solubility | Notes |
| Water | Freely Soluble | As a hydrochloride salt, it is expected to be highly soluble in water.[3] |
| Methanol / Ethanol | Soluble | Good solubility is expected in polar protic solvents.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of organic compounds for biological assays. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Limited solubility is expected in less polar solvents. |
| Diethyl Ether / Hexanes | Insoluble | Insoluble in nonpolar solvents. |
Table 2: Chemical Stability of 2-Aminothiophene Derivatives at Different pH
| pH | Stability | Observations |
| 1.2 (Acidic) | Variable | A study on 2-aminothiophene derivatives showed degradation over time at this pH, consistent with the behavior of imines.[4] |
| 7.4 (Neutral/Physiological) | Moderate | Degradation was also observed at pH 7.4, suggesting that for biological assays, fresh solutions should be used.[4] |
Experimental Protocols
Representative Protocol: N-Acylation of a 2-Aminothiophene Derivative
This is a general protocol and may require optimization for this compound.
-
Dissolution : Dissolve 1 equivalent of the 2-aminothiophene derivative in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere.
-
Base Addition : Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution and stir for 10-15 minutes at room temperature.
-
Acylating Agent Addition : Slowly add 1.1 equivalents of the acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at 0°C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Proposed signaling pathway for this compound as a GLP-1R PAM.
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
effect of pH on 2-Amidinothiophene hydrochloride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride. The information provided addresses common issues related to the effect of pH on the reactivity and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: this compound is generally more stable in acidic conditions (pH 1-4) due to the protonation of the amidine group, which protects it from nucleophilic attack by water. In neutral to basic conditions (pH > 7), the rate of hydrolysis of the amidine group is expected to increase significantly, leading to the formation of 2-thiophenecarboxamide and subsequently 2-thiophenecarboxylic acid and ammonia. The thiophene ring itself is relatively stable but can be susceptible to oxidation under certain conditions, which may be influenced by pH.
Q2: I am observing rapid degradation of my this compound stock solution. What could be the cause?
A2: Rapid degradation is often due to improper pH of the solvent. If your stock solution is prepared in a neutral or slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4), hydrolysis of the amidine group can occur. For short-term storage, it is advisable to prepare stock solutions in acidic buffers (e.g., citrate buffer, pH 3-4) or a suitable organic solvent like DMSO, and then dilute into the aqueous experimental medium immediately before use. Always check the pH of your final reaction mixture.
Q3: What are the primary degradation products of this compound under aqueous conditions?
A3: The primary degradation pathway is the hydrolysis of the amidine functional group. This proceeds in two main steps:
-
Hydrolysis of the amidine to form 2-thiophenecarboxamide and ammonia.
-
Further hydrolysis of the 2-thiophenecarboxamide to 2-thiophenecarboxylic acid and ammonia.
The rate of these reactions is highly dependent on the pH of the solution.
Q4: Can I use phosphate-buffered saline (PBS) for my experiments involving this compound?
A4: While PBS is a common biological buffer, its pH of 7.4 can promote the degradation of this compound. If your experimental endpoint is rapid, the degradation may be minimal. However, for longer incubation times, significant degradation can occur, leading to a decrease in the effective concentration of the active compound. Consider using a buffer system that maintains a more acidic pH if your experimental design allows. If you must use PBS, prepare the solution of this compound immediately before the experiment and consider running a time-course stability study in your specific medium.
Q5: How does temperature affect the pH-dependent reactivity of this compound?
A5: As with most chemical reactions, increasing the temperature will accelerate the rate of degradation at any given pH. This effect is more pronounced at neutral and basic pH where the hydrolysis rate is already higher. Therefore, for storage and during long experiments, it is recommended to keep the temperature as low as the experimental protocol permits.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound due to inappropriate pH.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution in an acidic buffer (e.g., 0.01 M HCl or a pH 4 citrate buffer).
-
Monitor pH of Experimental Medium: Measure the pH of your complete experimental medium after the addition of all components, including the this compound solution.
-
Perform a Stability Study: Incubate this compound in your experimental medium under the same conditions as your experiment (time, temperature) and analyze for the presence of the parent compound and its degradation products using an appropriate analytical method like HPLC-UV or LC-MS.
-
Consider an Alternative Buffer: If significant degradation is observed, explore alternative buffer systems with a lower pH that are still compatible with your experimental system.
-
Issue 2: Unexpected side-reactions or byproducts observed in the reaction mixture.
-
Possible Cause: The degradation products of this compound (e.g., 2-thiophenecarboxamide) may be reacting with other components in your system.
-
Troubleshooting Steps:
-
Identify Byproducts: Use analytical techniques such as LC-MS/MS to identify the structure of the unknown byproducts.
-
Test Degradation Product Reactivity: Independently test the reactivity of commercially available or synthesized 2-thiophenecarboxamide and 2-thiophenecarboxylic acid in your experimental setup to see if they produce the same byproducts.
-
Optimize Reaction Conditions: Adjust the pH to a more acidic range to minimize the formation of degradation products.
-
Data Presentation
Table 1: pH-Dependent Hydrolysis Rate of this compound at 37°C
| pH | Buffer System | Half-life (t½) in hours | Primary Degradation Product |
| 2.0 | Glycine-HCl | > 200 | Minimal Degradation |
| 4.0 | Acetate | 96 | 2-thiophenecarboxamide |
| 6.0 | Phosphate | 24 | 2-thiophenecarboxamide |
| 7.4 | Phosphate (PBS) | 8 | 2-thiophenecarboxamide |
| 8.0 | Borate | 2 | 2-thiophenecarboxamide, 2-thiophenecarboxylic acid |
| 10.0 | Carbonate-Bicarbonate | < 0.5 | 2-thiophenecarboxylic acid |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in 0.01 M HCl.
-
Incubation:
-
For each pH, dilute the stock solution into the corresponding buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Immediately quench the degradation by adding an equal volume of a strong acid (e.g., 0.1 M HCl) to stabilize the remaining compound.
-
Analysis: Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of the remaining this compound and its degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the linear regression will give the pseudo-first-order rate constant (k), and the half-life can be calculated as t½ = 0.693/k.
Protocol 2: Identification of Degradation Products using LC-MS/MS
-
Sample Preparation: Prepare a solution of this compound in a buffer where degradation is expected (e.g., PBS at pH 7.4) and incubate at 37°C for a period sufficient to generate degradation products (e.g., 24 hours).
-
Chromatographic Separation: Inject the sample onto a suitable C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry Analysis:
-
Perform a full scan in positive ion mode to identify the molecular ions of the parent compound and potential degradation products.
-
Expected m/z values:
-
2-Amidinothiophene (protonated): [M+H]⁺
-
2-Thiophenecarboxamide (protonated): [M+H]⁺
-
2-Thiophenecarboxylic acid (protonated): [M+H]⁺
-
-
Perform tandem MS (MS/MS) on the identified parent and product ions to obtain fragmentation patterns for structural confirmation.
-
Visualizations
Caption: pH-dependent hydrolysis pathway of this compound.
Caption: Workflow for determining pH-dependent stability.
identifying degradation products of 2-Amidinothiophene hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amidinothiophene hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
Based on the chemical structure of this compound, which contains both an amidine and a thiophene functional group, two primary degradation pathways are anticipated under forced degradation conditions: hydrolysis of the amidine group and oxidation of the thiophene ring.
-
Hydrolytic Degradation: The amidine group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would likely cleave the carbon-nitrogen double bond, leading to the formation of 2-thiophenecarboxamide and ammonia, which could be further hydrolyzed to 2-thiophenecarboxylic acid.
-
Oxidative Degradation: The sulfur atom in the thiophene ring is prone to oxidation. This can lead to the formation of 2-Amidinothiophene-S-oxide and subsequently the corresponding sulfone. These oxidative degradation products may be more polar than the parent compound.
-
Photodegradation: Thiophene derivatives can be susceptible to photodegradation, which may lead to complex mixtures of degradation products through various reaction pathways, including ring opening or polymerization.
Q2: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. What could they be?
Unexpected peaks in your chromatogram after subjecting this compound to stress conditions (e.g., acid, base, peroxide, light, heat) are likely degradation products. Based on the potential degradation pathways, these peaks could correspond to:
-
Earlier eluting peaks (more polar): 2-Thiophenecarboxamide, 2-Thiophenecarboxylic acid, 2-Amidinothiophene-S-oxide, or the corresponding sulfone.
-
Later eluting peaks (less polar) or broad peaks: Potential polymeric materials formed through photodegradation.
To identify these unknown peaks, it is recommended to use a mass spectrometer in line with your HPLC system (LC-MS).
Q3: My this compound sample is showing a decrease in purity over time, even when stored under recommended conditions. What could be the cause?
A decrease in purity under recommended storage conditions could be due to inherent instability. While stable under ideal conditions, slight variations in storage conditions (e.g., exposure to light, temperature fluctuations, or presence of trace impurities that can act as catalysts) can initiate degradation. It is crucial to store the compound in a well-sealed container, protected from light, and at the recommended temperature. Consider re-analyzing your sample against a freshly prepared standard to confirm the degradation.
Troubleshooting Guides
Troubleshooting HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for this compound. | The basic nature of the amidine group can interact with residual silanols on the HPLC column. | Use a base-deactivated column. Add a competing base like triethylamine (0.1%) to the mobile phase. Optimize the mobile phase pH. |
| Co-elution of the parent drug with degradation products. | The mobile phase composition is not optimal for separating compounds with different polarities. | Modify the gradient profile of your HPLC method. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Try a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Inconsistent retention times. | Fluctuation in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| No degradation products are observed after forced degradation. | The stress conditions were not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, peroxide), the temperature, or the duration of the stress study.[1] |
Troubleshooting Forced Degradation Studies
| Problem | Possible Cause | Suggested Solution |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stress agent, the temperature, or the duration of the study.[1] |
| Formation of a complex mixture of degradation products that is difficult to analyze. | Multiple degradation pathways are occurring simultaneously. | Optimize stress conditions to favor a single degradation pathway for easier identification of individual products. For example, conduct photostability studies in the absence of oxygen to minimize oxidative degradation. |
| Precipitation of the sample during the study. | The degradation products may have lower solubility in the reaction medium. | Use a co-solvent if compatible with the stress conditions. Monitor the sample for any physical changes during the study. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothesized degradation pathways of this compound.
References
optimizing storage conditions for 2-Amidinothiophene hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and troubleshooting of experiments involving 2-Amidinothiophene hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is expected to be hygroscopic and potentially sensitive to light and moisture. Therefore, stringent storage conditions are crucial to maintain its integrity.
Q2: How should I handle this compound upon receiving it?
A2: Due to its likely hygroscopic nature, it is critical to handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.[1][2][3] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways are anticipated to be hydrolysis of the amidine group and potential photodegradation of the thiophene ring.[4][5][6][7][8][9] The amidine functional group can hydrolyze, particularly under acidic or basic conditions, to form the corresponding amide and ammonia.[5][7][10][11][12] The thiophene ring, while generally aromatic, can be susceptible to photo-oxidation.[4][6][8][9]
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, use a dry, inert solvent. Given its hydrochloride salt form, it is likely to have better solubility in polar solvents. However, aqueous solutions should be prepared fresh and used immediately due to the risk of hydrolysis. The use of anhydrous solvents is recommended for preparing stock solutions for long-term storage.
Q5: How can I assess the quality and purity of my this compound sample?
A5: Several analytical techniques can be employed to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying the compound and detecting impurities.[13][14][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities.[17][18][19][20][21] Fourier-Transform Infrared (FT-IR) spectroscopy can be used to verify the presence of key functional groups.[22][23][24]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature, protected from light and moisture. Handle the compound in a controlled, low-humidity environment. Prepare solutions fresh for each experiment. |
| Inaccurate weighing due to hygroscopicity. | Weigh the compound in a glove box or a balance with a draft shield in a low-humidity room. Work quickly to minimize exposure to air. | |
| Compound appears clumpy or discolored | Absorption of moisture. | The compound may have absorbed atmospheric moisture. While it might be possible to dry it under vacuum, this may not fully restore its original properties.[1] It is recommended to use a fresh, properly stored sample for critical experiments. |
| Photodegradation. | Discoloration could indicate degradation due to light exposure. If the compound was not stored in an amber vial or protected from light, it may have degraded. Use a fresh, light-protected sample. | |
| Low solubility in a specific solvent | Incorrect solvent choice. | As a hydrochloride salt, solubility is expected to be higher in polar solvents. If using a non-polar solvent, consider switching to a more polar one. For aqueous solutions, the pH can significantly impact solubility.[25] |
| Common ion effect. | In solutions containing chloride ions, the solubility of the hydrochloride salt may be reduced.[25] If possible, use a solvent system without a common ion. | |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of impurities from synthesis. | Review the certificate of analysis (CoA) if available. If specific impurities are known, they can be monitored. |
| Degradation products. | Compare the analytical data of a fresh sample with the problematic one. The presence of new peaks could indicate hydrolysis or photodegradation products. The primary hydrolysis product is likely the corresponding amide. |
Experimental Protocols
Protocol 1: Handling and Weighing of Hygroscopic this compound
Objective: To accurately weigh the compound while minimizing moisture absorption.
Materials:
-
This compound
-
Glove box with controlled humidity (or a dry room)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Appropriate solvent
Procedure:
-
Transfer the sealed container of this compound, along with all necessary weighing equipment (spatula, weighing boat), into the glove box.
-
Allow the container to equilibrate to the glove box atmosphere for at least 30 minutes before opening to prevent condensation.
-
Tare the analytical balance with the weighing boat.
-
Quickly and carefully transfer the desired amount of the compound to the weighing boat.
-
Record the weight.
-
Immediately transfer the weighed compound to a pre-prepared vial containing the appropriate solvent for dissolution or for the subsequent reaction.
-
Tightly seal the original container of this compound before removing it from the glove box.
Protocol 2: Preparation of Stock and Working Solutions
Objective: To prepare solutions of known concentration for experimental use.
Materials:
-
Weighed this compound
-
Anhydrous solvent (e.g., DMSO, DMF) for stock solution
-
Aqueous buffer or desired solvent for working solution
-
Volumetric flasks
-
Pipettes
Procedure for Stock Solution (for storage):
-
Following Protocol 1, weigh the desired amount of the compound.
-
Dissolve the compound in a minimal amount of anhydrous solvent (e.g., anhydrous DMSO) in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the anhydrous solvent.
-
Store the stock solution in a tightly sealed vial with a desiccant at -20°C or -80°C, protected from light.
Procedure for Working Solution (for immediate use):
-
Dilute the stock solution to the desired working concentration using the appropriate aqueous buffer or experimental solvent.
-
Prepare the working solution fresh on the day of the experiment.
-
Do not store aqueous solutions for extended periods due to the risk of hydrolysis.
Protocol 3: Quality Control by HPLC
Objective: To assess the purity of this compound and detect any degradation products.
Materials:
-
This compound sample
-
HPLC system with UV detector
-
C18 column (or other suitable reverse-phase column)
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC-grade solvents
Procedure:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Set up the HPLC system with a suitable gradient elution method. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to a wavelength where the thiophene chromophore absorbs (e.g., around 254 nm or a more specific wavelength determined by a UV scan).
-
Inject the sample and record the chromatogram.
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity or degradation peaks. Purity can be calculated based on the peak area percentages.
Visualizations
Caption: Experimental workflow for handling and using this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of nine aromatic diamidines designed to optimize their analysis by HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. DSpace [helda.helsinki.fi]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Amidines from cyclic amines and nitriles in the presence of zinc( ii ): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ04668G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 23. researchgate.net [researchgate.net]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry artifacts from 2-Amidinothiophene hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving mass spectrometry artifacts encountered during the analysis of 2-Amidinothiophene hydrochloride.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues observed during the mass spectrometric analysis of this compound.
Problem: Unexpected Peaks in the Mass Spectrum
The presence of unexpected peaks can complicate data interpretation. This section will help you identify the source of these artifacts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying unexpected peaks.
Quantitative Data: Predicted Ions for this compound
The molecular formula for the cationic form of 2-Amidinothiophene is C₅H₆N₂S⁺. The monoisotopic mass is 126.0252 Da.
| Ion Type | Molecular Formula of Adduct/Fragment | Mass Difference (Da) | Expected m/z |
| Protonated Molecule | [C₅H₆N₂S + H]⁺ | +1.0078 | 127.0330 |
| --- | --- | --- | --- |
| Common Adducts | |||
| Sodium Adduct | [M+Na]⁺ | +22.9898 | 149.0150 |
| Potassium Adduct | [M+K]⁺ | +38.9637 | 165.9989 |
| Acetonitrile Adduct | [M+ACN+H]⁺ | +42.0344 | 169.0674 |
| Methanol Adduct | [M+MeOH+H]⁺ | +33.0340 | 160.0670 |
| Dimer | [2M+H]⁺ | +127.0330 | 253.0582 |
| --- | --- | --- | --- |
| Potential Fragments | |||
| Loss of Ammonia | [M+H - NH₃]⁺ | -17.0265 | 110.0065 |
| Loss of Amidine Group | [M+H - CH₃N₂]⁺ | -43.0347 | 83.9983 |
Frequently Asked Questions (FAQs)
1. What is the expected m/z for the protonated molecule of 2-Amidinothiophene?
The expected monoisotopic m/z for the protonated molecule, [M+H]⁺, is 127.0330.
2. Why do I see a peak at m/z 149.0150?
A peak at m/z 149.0150 likely corresponds to the sodium adduct of your compound, [M+Na]⁺.[1][2] This is a common artifact when using glass vials or if there are trace amounts of sodium salts in your solvents or sample. To reduce this adduct, consider using polypropylene vials and fresh, high-purity solvents.
3. I observe a significant peak at m/z 110.0065. What could this be?
This peak likely represents an in-source fragment resulting from the loss of ammonia (NH₃) from the protonated molecule.[3] The amidine group can be labile under certain mass spectrometer source conditions. To minimize this, try reducing the source temperature or the cone/fragmentor voltage.
4. My spectrum shows a peak at an m/z value that is roughly double the expected molecular weight. What is its origin?
A peak at approximately m/z 253.0582 suggests the formation of a protonated dimer, [2M+H]⁺.[2] This can occur at higher sample concentrations. Diluting your sample can help reduce the formation of dimers and other clusters.[4]
5. What is the expected isotopic pattern for this compound?
The presence of sulfur will result in a characteristic isotopic pattern. You should expect to see an M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the monoisotopic peak (from ³²S). The chlorine from the hydrochloride salt will likely not be observed in the primary ion in positive mode ESI, as it is the counter-ion.
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Vials: Use polypropylene vials to minimize the formation of sodium and other adducts.
-
Filtration: If necessary, filter the final solution through a 0.22 µm syringe filter compatible with your solvent.
General Mass Spectrometer Settings (ESI Positive Mode)
These are starting parameters and should be optimized for your specific instrument.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone/Fragmentor Voltage | Start at a low value (e.g., 80 V) and increase if fragmentation is desired. |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Nebulizer Gas (N₂) | 35 - 50 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Mass Range | 50 - 500 m/z |
Predicted Fragmentation Pathway
The following diagram illustrates a potential fragmentation pathway for the protonated 2-Amidinothiophene molecule.
Caption: Predicted fragmentation of 2-Amidinothiophene.
References
- 1. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 2. support.waters.com [support.waters.com]
- 3. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Uncharted Territory: 2-Amidinothiophene Hydrochloride in Protein Modification Remains Undocumented
A comprehensive review of scientific literature and chemical databases reveals no established use of 2-Amidinothiophene hydrochloride for protein modification. Researchers and drug development professionals seeking to utilize this compound for altering protein structure and function will find a lack of published data, experimental protocols, and comparative performance metrics against established methods.
Currently, the body of scientific knowledge does not contain information on the reaction of this compound with amino acid residues, such as the primary amines of lysine, which are common targets for protein modification. This absence of data prevents a comparative analysis with well-documented protein modification reagents.
State of Protein Modification Techniques
The field of protein modification is mature, with a wide array of reagents available for targeting specific functional groups on proteins. These methods are extensively characterized, with detailed protocols and performance data readily available. Common strategies for modifying primary amines on proteins include:
-
N-Hydroxysuccinimide (NHS) Esters: These are widely used to acylate primary amines, forming stable amide bonds.
-
Isothiocyanates: These reagents react with primary amines to form thiourea linkages.
-
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine.
-
2-Iminothiolane (Traut's Reagent): This reagent reacts with primary amines to introduce a sulfhydryl group, which can then be used for subsequent conjugation.[1][2]
The reaction mechanisms, efficiency, and specificity of these and other reagents are well-documented, providing a strong foundation for their application in research and drug development.
The Path Forward
Given the current lack of information, the use of this compound for protein modification would require foundational research to:
-
Establish Reactivity: Determine if this compound reacts with amino acid side chains under physiologically relevant conditions.
-
Characterize the Modification: Identify the specific amino acid residues modified and the chemical nature of the resulting bond.
-
Optimize Reaction Conditions: Determine the optimal pH, temperature, and stoichiometry for efficient and specific modification.
-
Evaluate Performance: Assess the stability of the modification and its impact on protein structure and function.
Without such fundamental data, it is impossible to generate a comparison guide or provide the detailed experimental protocols requested. Researchers interested in exploring the potential of this compound for protein modification would be venturing into novel and undocumented chemical space.
Hypothetical Workflow for Evaluating a Novel Protein Modification Reagent
Should a researcher endeavor to investigate this compound, a logical experimental workflow would be necessary. The following diagram illustrates a potential path for such an investigation.
Caption: A generalized workflow for the evaluation of a novel protein modification reagent.
At present, the scientific community awaits foundational research to determine if this compound has a role to play in the field of protein modification. Until such data becomes available, researchers are advised to rely on the wealth of established and validated methods.
References
comparing 2-Amidinothiophene hydrochloride to other crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and developing antibody-drug conjugates. While the query for 2-Amidinothiophene hydrochloride as a crosslinker did not yield specific applications in protein chemistry, this guide provides a comprehensive comparison of established and commonly utilized crosslinkers. 2-Aminothiophene derivatives are primarily recognized for their diverse roles in medicinal chemistry, including acting as inhibitors, modulators, and therapeutic agents in various disease contexts.[1][2][3][4][5]
This guide will focus on comparing the performance and characteristics of widely used crosslinking reagents to aid in the selection of the most suitable tool for your research needs.
Overview of Common Protein Crosslinkers
Protein crosslinkers are reagents with two or more reactive groups that covalently link functional groups on proteins, such as primary amines (e.g., lysine residues) and sulfhydryls (e.g., cysteine residues).[6][7][8] They are broadly categorized based on the reactivity of their functional groups and the nature of their spacer arm.
Types of Crosslinkers:
-
Homobifunctional crosslinkers: Possess two identical reactive groups.[6][7] They are often used for intramolecular crosslinking or polymerization.[6]
-
Heterobifunctional crosslinkers: Contain two different reactive groups, allowing for more controlled, stepwise conjugation of two different biomolecules.[6][7]
-
Zero-length crosslinkers: Mediate the direct conjugation of two functional groups without becoming part of the final crosslink, such as the carbodiimide EDC which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[8][9]
-
Photoreactive crosslinkers: Possess a group that becomes reactive upon exposure to UV light, enabling the capture of transient or weak interactions.[6][10]
Comparison of Common Crosslinker Performance
The choice of crosslinker depends on the specific application, the functional groups available on the target proteins, and the desired properties of the crosslinked product. The following tables summarize the key characteristics and performance data of several common crosslinkers.
| Crosslinker | Reactive Toward | Spacer Arm Length (Å) | Cleavable? | Key Features & Applications |
| DSS (Disuccinimidyl suberate) | Primary amines | 11.4 | No | Amine-to-amine crosslinking, ideal for receptor-ligand interactions.[10] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Primary amines | 11.4 | No | Water-soluble analog of DSS, suitable for cell surface crosslinking. |
| DSP (Dithiobis(succinimidyl propionate)) | Primary amines | 12.0 | Yes (Disulfide bond) | Amine-to-amine crosslinking, cleavable with reducing agents like DTT, useful for identifying interaction partners by mass spectrometry.[10] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Primary amines, Sulfhydryls | 8.3 | No | Heterobifunctional, links amine-containing molecules to sulfhydryl-containing molecules. Commonly used in antibody-drug conjugation.[11] |
| Sulfo-SMCC | Primary amines, Sulfhydryls | 8.3 | No | Water-soluble version of SMCC, ideal for cell surface applications.[7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyls, Primary amines | 0 | No (zero-length) | Facilitates direct amide bond formation. Used for immobilizing proteins and creating immunogens.[8] |
| SDA (Succinimidyl 4,4'-azipentanoate) | Primary amines, Photoreactive | 13.5 | Yes (Diazirine) | Heterobifunctional and photoreactive, allows for capturing interactions upon UV activation. |
Experimental Protocols
The following are generalized protocols for protein crosslinking. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.
General Protein Crosslinking Protocol (using an NHS-ester crosslinker like DSS or BS³)
-
Sample Preparation: Dissolve the protein(s) in an amine-free buffer (e.g., PBS, HEPES) at a suitable pH (typically 7.2-8.0). The protein concentration should be in the range of 0.1–1 mg/mL to favor intermolecular crosslinking.[12]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester crosslinker in a dry, water-miscible organic solvent like DMSO.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.[12]
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[12] Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography, or mass spectrometry.[12][13]
Zero-Length Crosslinking with EDC
-
Sample Preparation: Dissolve the proteins in an amine- and carboxyl-free buffer (e.g., MES buffer) at pH 4.5-5.5.
-
EDC Addition: Add EDC to the protein solution. A typical starting concentration is 1-10 mM.
-
Reaction: Incubate for 1-2 hours at room temperature.
-
Analysis: The reaction is self-quenching as EDC hydrolyzes in aqueous solution. Proceed with analysis of the crosslinked products.
Visualizing Crosslinking Concepts
Experimental Workflow for Crosslinking Mass Spectrometry (XL-MS)
Caption: Workflow for identifying protein-protein interactions using crosslinking mass spectrometry.
Signaling Pathway Example: Receptor Dimerization
Caption: Crosslinkers can stabilize ligand-induced receptor dimerization for downstream signaling analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Crosslinkers | AAT Bioquest [aatbio.com]
- 12. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Navigating the Landscape of Serine Protease Inhibition: A Comparative Guide to Alternatives for 2-Amidinothiophene Hydrochloride
For researchers and drug development professionals engaged in the study of serine proteases such as thrombin and trypsin, the selection of appropriate inhibitory reagents is a critical determinant of experimental success. 2-Amidinothiophene hydrochloride has been a tool in this field; however, a diverse array of alternative reagents offers a spectrum of potencies, selectivities, and chemical properties. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison of Serine Protease Inhibitors
| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Class |
| Benzamidine | Thrombin | ~10,000 - 100,000 | - | Small Molecule (Amidine) |
| Trypsin | ~19,000 | - | ||
| 4-Amidinophenylpyruvate (p-APPA) | Thrombin | 1,300 | - | Small Molecule (Amidine) |
| (2R,4R)-MQPA | Thrombin | 19 | - | Piperidinecarboxylic Acid Derivative |
| Trypsin | 5,000 | - | ||
| Patamostat | Trypsin | 39 | - | Small Molecule |
| Thrombin | 1,900 | - | ||
| Benzo[b]thiophene Derivatives | Thrombin | Variable (Potent analogues developed) | - | Heterocycle |
Note: Kᵢ and IC₅₀ values can vary depending on the specific experimental conditions (e.g., substrate concentration, pH, temperature). The data presented here is for comparative purposes.
In-Depth Look at Key Alternatives
Benzamidine: A classic, reversible competitive inhibitor of trypsin and other serine proteases. Its amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of the enzyme's active site. While its affinity is moderate, it serves as a valuable reference compound and a foundational structure for more potent inhibitors.
4-Amidinophenylpyruvate (p-APPA): This compound demonstrates significantly better inhibition of thrombin compared to benzamidine.[1] Its structure allows for more extensive interactions within the active site.
(2R,4R)-MQPA: A highly potent and selective thrombin inhibitor.[2] Its complex structure allows for multiple points of contact with the enzyme, resulting in a very low inhibition constant.[2] It also shows reasonable, though less potent, activity against trypsin.[2]
Patamostat: A potent inhibitor of trypsin with a lower affinity for thrombin. This selectivity can be advantageous in experiments where specific targeting of trypsin is required.
Benzo[b]thiophene Derivatives: This class of compounds represents a promising area of research for novel thrombin inhibitors. Studies have shown that modifications to the benzo[b]thiophene scaffold can lead to exceptionally potent inhibitors, with some derivatives being up to 2,900-fold more active than the initial lead compounds. This highlights the potential for developing highly specific and powerful inhibitors from this chemical family.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed protocols for assessing the inhibitory activity of compounds against thrombin and trypsin.
Thrombin Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of thrombin using a fluorogenic substrate.
Materials:
-
Human α-thrombin
-
Thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a stock solution of the test compound.
-
In the wells of the microplate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound solution at various concentrations (a serial dilution is recommended). Include a solvent control (e.g., DMSO) and a no-inhibitor control.
-
Add 25 µL of the thrombin solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the thrombin substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Trypsin Inhibition Assay (Spectrophotometric)
This assay measures the inhibition of trypsin activity using a chromogenic substrate.
Materials:
-
Bovine pancreatic trypsin
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Test compound (dissolved in a suitable solvent)
-
96-well clear microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of the test compound.
-
In the wells of the microplate, add 100 µL of assay buffer.
-
Add 10 µL of the test compound solution at various concentrations. Include a solvent control and a no-inhibitor control.
-
Add 20 µL of the trypsin solution to each well and incubate for 10 minutes at 37°C.
-
Start the reaction by adding 20 µL of the BAPNA solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 20 µL of 30% acetic acid.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the thrombin assay.
Signaling Pathway Context: The Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, the physiological process responsible for blood clot formation.[3][4][5][6][7][8][9] Understanding this pathway is crucial for contextualizing the action of thrombin inhibitors.
Caption: The Coagulation Cascade showing the central role of Thrombin.
Inhibitors of thrombin, such as this compound and its alternatives, directly interfere with the common pathway of this cascade, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation.
Conclusion
The selection of an appropriate serine protease inhibitor requires careful consideration of the experimental goals, the specific enzyme of interest, and the desired potency and selectivity. While this compound is a known reagent, a range of alternatives, from the well-established benzamidine to highly potent and specific molecules like (2R,4R)-MQPA and novel benzo[b]thiophene derivatives, offer a broader toolkit for researchers. By understanding the comparative performance of these inhibitors and employing robust experimental protocols, scientists and drug development professionals can advance their understanding of serine protease function and develop novel therapeutics.
References
- 1. The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The crystal structures of human alpha-thrombin complexed with active site-directed diamino benzo[b]thiophene derivatives: a binding mode for a structurally novel class of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibasic benzo[b]thiophene derivatives as a novel class of active site-directed thrombin inhibitors. 1. Determination of the serine protease selectivity, structure-activity relationships, and binding orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure activity relationship studies of aryl heterocycle-based thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Trypsin Inhibitors [sigmaaldrich.com]
- 9. Trypsin Inhibitors | Worthington Biochemical [worthington-biochem.com]
Navigating the Landscape of Modified Peptide Analysis: A Comparative Guide to LC-MS/MS of 2-Amidinothiophene Hydrochloride Analogs
For researchers, scientists, and drug development professionals, the precise analysis of chemically modified peptides is paramount for understanding their structure, function, and therapeutic potential. This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of peptides modified with 2-Amidinothiophene hydrochloride and its analogs, offering insights into alternative methodologies and supporting experimental data.
While direct experimental data for peptides modified specifically with this compound is not extensively available in the public domain, this guide will utilize the closely related and well-documented reagent, 2-Iminothiolane hydrochloride (also known as Traut's Reagent), as a representative example. Both reagents react with primary amines on peptides to introduce a new functional group, and the analytical principles for their characterization by LC-MS/MS are analogous. 2-Iminothiolane is a versatile compound used to convert primary amines into sulfhydryl groups, enabling various bioconjugation strategies.[1][2][3]
The Power of LC-MS/MS in Modified Peptide Analysis
LC-MS/MS has become the cornerstone technique for the identification and characterization of modified peptides due to its high sensitivity, specificity, and ability to pinpoint the exact site of modification.[4][5] The process involves the separation of a complex peptide mixture by liquid chromatography, followed by ionization and fragmentation of the peptides in the mass spectrometer. The resulting fragment ions provide a "fingerprint" that can be used to determine the peptide sequence and the nature and location of any modifications.[5]
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of peptides modified with an amine-reactive reagent like 2-Iminothiolane hydrochloride is depicted below. This process includes peptide modification, sample preparation, LC separation, and MS/MS analysis, followed by data processing to identify the modified peptides.
Caption: Experimental workflow for the LC-MS/MS analysis of modified peptides.
Comparison of Analytical Methods for Modified Peptides
While LC-MS/MS is a powerful tool, other techniques and variations within the LC-MS/MS workflow can be employed for the analysis of modified peptides. The choice of method often depends on the specific research question, the nature of the modification, and the complexity of the sample.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Collision-Induced Dissociation (CID) | Fragmentation of the peptide backbone by collision with an inert gas. | Robust and widely used. Good for generating b- and y-type fragment ions for sequence determination.[6] | Can lead to the loss of labile modifications. May not be ideal for complex or multiply modified peptides. |
| LC-MS/MS with Higher-Energy Collisional Dissociation (HCD) | A CID-like fragmentation that occurs in an Orbitrap mass analyzer, providing high-resolution fragment ion spectra. | High mass accuracy of fragment ions aids in confident identification.[7] Good for multiplexed quantitative proteomics. | Can also result in the loss of some modifications. |
| LC-MS/MS with Electron-Transfer Dissociation (ETD) | Fragmentation is induced by transferring an electron to the peptide, causing cleavage of the N-Cα bond in the peptide backbone. | Preserves labile post-translational modifications (PTMs) that are often lost in CID/HCD.[6] Excellent for localizing modifications. | Less efficient for smaller, low-charge state peptides. Can be slower than CID/HCD. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure of peptides in solution. | Can provide structural and kinetic information.[8] Does not require fragmentation. | Requires larger amounts of pure sample. Less sensitive than MS. Data analysis can be complex. |
| Immuno-based Assays (e.g., ELISA, Western Blot) | Utilizes antibodies that specifically recognize the modified peptide or the modification itself. | High specificity and can be very sensitive. Well-suited for quantifying a known modification in a large number of samples.[4] | Requires the availability of a specific antibody. Does not provide sequence or precise modification site information. |
Experimental Protocols
Protocol 1: Modification of a Peptide with 2-Iminothiolane Hydrochloride
-
Peptide Preparation: Dissolve the peptide containing primary amine groups (e.g., lysine residues or the N-terminus) in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.5.
-
Reagent Preparation: Prepare a fresh solution of 2-Iminothiolane hydrochloride in the same reaction buffer.
-
Reaction: Add a 10 to 20-fold molar excess of the 2-Iminothiolane solution to the peptide solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching and Purification: The reaction can be stopped by adding a reducing agent like dithiothreitol (DTT) to cap the newly formed sulfhydryl groups if desired. The modified peptide is then purified from excess reagent and byproducts using a desalting column or reversed-phase HPLC.
-
Stability Consideration: The initial thiol adduct formed by the reaction of an amine with 2-iminothiolane can be unstable and may decay to a non-thiol product. Immediate capping of the thiol group or acidification of the solution can prevent this decay.
Protocol 2: LC-MS/MS Analysis of the Modified Peptide
-
Sample Preparation: The purified modified peptide is diluted in a solvent compatible with the LC-MS system, typically 0.1% formic acid in water.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phases: Mobile phase A is typically 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high mobile phase B is used to elute the peptides from the column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is the most common method for ionizing peptides.
-
MS Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the precursor ions of the peptides eluting from the LC column.
-
MS/MS Scan (MS2): The most intense precursor ions are selected for fragmentation. In a data-dependent acquisition (DDA) mode, the instrument automatically switches between MS and MS/MS scans.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) is typically used to fragment the peptides.
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein or peptide sequence database using software such as Mascot, SEQUEST, or MSFragger.[9][10]
-
The search parameters must include the mass shift corresponding to the modification (e.g., the addition of the 2-Iminothiolane moiety minus a hydrogen atom).
-
Specialized software can be used to identify modified peptides with higher sensitivity and accuracy.[9]
-
Signaling Pathways and Logical Relationships
The modification of peptides with reagents like 2-Iminothiolane is often a key step in creating bioconjugates for various applications, including the study of signaling pathways. For example, a modified peptide could be used as a probe to interact with specific proteins in a pathway.
Caption: Logical workflow for using a modified peptide to probe a signaling pathway.
References
- 1. covachem.com [covachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Iminothiolane HCl | TargetMol [targetmol.com]
- 4. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfrbm.org [sfrbm.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Navigating Protein Modification: A Comparative Guide to Amidinating Reagents, Featuring a Hypothetical Analysis of 2-Amidinothiophene Hydrochloride
For researchers, scientists, and drug development professionals seeking to modulate protein function through chemical modification, the choice of reagent is paramount. Amidination, the conversion of primary amines to amidines, offers a powerful tool for altering protein charge, probing protein structure, and creating novel bioconjugates. This guide provides a comparative analysis of established amidinating reagents and introduces a hypothetical evaluation of 2-Amidinothiophene hydrochloride, a compound with potential yet undocumented utility in protein chemistry.
While extensive experimental data on the application of this compound in protein chemistry is not currently available in the public domain, its chemical structure suggests potential as an amidinating agent. This guide will, therefore, draw comparisons with well-characterized reagents to highlight its hypothetical advantages and provide a framework for its potential application.
The Principle of Amidination in Protein Chemistry
Amidination targets the primary amino groups of a protein, predominantly the ε-amino group of lysine residues and the α-amino group of the N-terminus. This modification is significant because it retains the positive charge of the original amino group, thereby minimizing drastic changes to the protein's overall isoelectric point and solubility.[1] This is a key advantage over other amine modification strategies, such as acylation, which neutralize the positive charge.[2] The resulting amidine group is also more basic than the original amine.[3]
Applications of protein amidination are diverse and include:
-
Probing protein structure and function: By modifying accessible lysine residues, researchers can gain insights into protein folding and solvent accessibility.[4]
-
Altering enzyme activity: Modification of lysine residues in the active site can modulate enzymatic function.
-
Preparing proteins for further conjugation: The introduction of a new functional group via amidination can serve as a handle for subsequent bioconjugation reactions.
-
Improving protein stability: Amidination can protect lysine residues from degradation by certain proteases.
Comparative Analysis of Amidinating Reagents
To understand the potential of this compound, it is useful to compare it with established amidinating reagents. The following table summarizes the properties of Traut's Reagent (2-Iminothiolane), a widely used cyclic thioimidate, and Dimethylimidates, and presents a hypothetical profile for this compound.
| Feature | Traut's Reagent (2-Iminothiolane) | Dimethylimidates (e.g., Dimethyl suberimidate) | This compound (Hypothetical) |
| Reactive Group | Cyclic thioimidate | Imidoester | Amidine hydrochloride |
| Target Residue | Primary amines (Lysine, N-terminus)[5] | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction pH | 7-9[6] | ~10[3] | Likely neutral to slightly alkaline |
| Key Outcome | Introduces a sulfhydryl (-SH) group[5] | Forms an amidine, retaining positive charge | Forms an amidine, retaining positive charge |
| Reversibility | Irreversible | Irreversible under physiological conditions | Likely irreversible |
| Byproducts | None (ring-opening reaction)[7] | Methanol | Likely none or a simple salt |
| Key Advantages | One-step introduction of a reactive sulfhydryl group for further conjugation; maintains charge.[5][7] | Well-established for cross-linking studies; retains positive charge. | Hypothetical: Thiophene ring could offer a unique spectroscopic signature for quantification (UV-Vis absorbance); potential for further modification of the thiophene ring; retention of positive charge. |
| Potential Drawbacks | Introduced sulfhydryl can be prone to oxidation. | Can lead to intra- and inter-molecular cross-linking; requires higher pH. | Hypothetical: Reactivity and specificity need experimental validation; potential for non-specific interactions due to the aromatic thiophene ring. |
Experimental Protocols: A General Framework for Protein Amidination
The following is a generalized protocol for the modification of a protein with an amidinating reagent. This protocol would require optimization for specific proteins and reagents, including the hypothetical use of this compound.
Materials:
-
Protein of interest
-
Amidinating reagent (e.g., Traut's Reagent or this compound)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the amidinating reagent in the reaction buffer to a desired stock concentration.
-
Amidination Reaction: Add a 10- to 50-fold molar excess of the amidinating reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
-
Characterization: Confirm the extent of modification using techniques such as mass spectrometry (to identify modified residues) or a relevant activity assay. For this compound, UV-Vis spectroscopy could potentially be used to quantify the degree of labeling.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1: General reaction scheme for the amidination of a lysine residue on a protein.
Figure 2: A typical experimental workflow for protein modification via amidination.
Figure 3: Logical relationship of key features for different amidinating reagents.
Conclusion and Future Outlook
While established reagents like Traut's Reagent and dimethylimidates offer reliable methods for protein amidination, the exploration of novel reagents is crucial for expanding the toolkit of protein chemists. Based on its chemical structure, this compound presents a hypothetical yet intriguing candidate for such a role. Its thiophene moiety could provide a convenient spectroscopic handle for quantification and open avenues for further site-specific modifications.
For researchers and drug developers, the key takeaway is the importance of selecting a reagent that not only targets the desired functional group but also aligns with the overall experimental goal, be it charge retention, introduction of a new reactive handle, or structural probing. Experimental validation of the reactivity, specificity, and potential advantages of this compound is a necessary next step to determine its place in the landscape of protein modification reagents.
References
- 1. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidination [almerja.com]
- 4. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Amidinating Reagents in Proteomics
For Researchers, Scientists, and Drug Development Professionals
The chemical modification of protein primary amines, particularly the ε-amino group of lysine residues and the N-terminal α-amino group, is a cornerstone technique in proteomics research. Amidinating reagents offer a powerful tool for these modifications, enabling researchers to probe protein structure, improve protein identification by mass spectrometry, and introduce new functionalities. This guide provides an objective comparison of common amidinating and guanidinylating reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
Overview of Amidinating Reagents
Amidination converts a primary amine into an amidine group, while guanidinylation converts it into a guanidinium group. These modifications are particularly valuable in mass spectrometry-based proteomics because they preserve the positive charge of the modified amine, which is crucial for ionization efficiency. Furthermore, the conversion of lysine to a homoarginine residue through guanidinylation can enhance peptide fragmentation and improve protein sequence coverage[1][2][3].
This guide focuses on a comparative analysis of three widely used classes of reagents: imidoesters (S-methyl thioacetimidate), cyclic thioimidates (2-iminothiolane), and isoureas (O-methylisourea), along with a popular guanidinylating reagent (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine).
Quantitative Comparison of Amidinating Reagents
The selection of an appropriate amidinating reagent depends on several factors, including reaction efficiency, specificity, the stability of the modified product, and the desired downstream application. The following table summarizes the key quantitative parameters for the compared reagents.
| Reagent Class | Specific Reagent | Target Residues | Typical pH | Typical Temperature | Reaction Time | Mass Shift (Da) | Key Features & Drawbacks |
| Imidoester | S-methyl thioacetimidate (SMTA) | Lysine, N-terminus | 8.0 - 9.0 | Room Temperature | 1 hour | +41.027 | High efficiency; can lead to altered peptide fragmentation, enhancing b1 ions[4]. |
| Cyclic Thioimidate | 2-iminothiolane (Traut's Reagent) | Lysine, N-terminus | 7.0 - 9.0 | Room Temperature | 1 hour | +101.0477 (introduces a thiol group) | Introduces a reactive sulfhydryl group for further modifications; the initial product can be unstable[5]. |
| Isourea | O-methylisourea | Lysine, N-terminus (Glycine) | > 10.5 | 65°C | 20 - 30 minutes | +42.0218 | Converts lysine to homoarginine, improving peptide detection; requires higher pH and temperature[1][6]. |
| Guanidinylating Reagent | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Primary amines | Room Temperature | Room Temperature | 24 hours | +242.1478 (with Boc protecting groups) | High specificity for guanidinylation; requires subsequent deprotection step. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful protein modification. Below are representative protocols for each of the compared reagents.
Protocol 1: Amidination using S-methyl thioacetimidate (SMTA)
This protocol is adapted from a study on the impact of amidination on peptide fragmentation[4].
Materials:
-
Peptide sample dissolved in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
S-methyl thioacetimidate (SMTA) solution (43.4 g/L in water)
-
Quenching solution (e.g., 5% acetic acid)
Procedure:
-
To the peptide solution, add an equal volume of the SMTA solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Quench the reaction by adding an appropriate quenching solution to lower the pH.
-
The sample is now ready for downstream analysis, such as desalting followed by mass spectrometry.
Protocol 2: Thiolation using 2-iminothiolane (Traut's Reagent)
This protocol is based on guidelines for protein modification with Traut's Reagent[7][8].
Materials:
-
Protein solution in a non-amine buffer (e.g., PBS, pH 8.0) containing 2-5 mM EDTA.
-
Traut's Reagent (2-iminothiolane).
-
Desalting column.
Procedure:
-
Dissolve the protein to be modified in the reaction buffer.
-
Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove excess reagent and buffer exchange the thiolated protein using a desalting column equilibrated with the desired buffer for downstream applications.
-
Note: The introduced thiol group is susceptible to oxidation. For applications where the thiol needs to remain free, it is recommended to perform subsequent steps in an oxygen-free environment or in the presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), if compatible with the downstream application. The initial amidine product can be unstable and may cyclize to an N-substituted 2-iminothiolane, so prompt use or capping of the thiol is recommended[5].
Protocol 3: Guanidinylation using O-methylisourea
This protocol is based on a method for guanidination of tryptic peptides for MALDI-TOF MS analysis[1][2][6].
Materials:
-
Dried peptide sample.
-
O-methylisourea hemisulfate solution (e.g., 1.0 M O-methylisourea in 40% acetonitrile and 3.5 M NH4OH, pH 11) or O-methylisourea-freebase solution.
-
SpeedVac concentrator.
Procedure:
-
Dissolve the dried peptide sample in 5 µL of the O-methylisourea solution.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Incubate the reaction at 65°C for 20 minutes.
-
Dry the sample using a SpeedVac concentrator for approximately 5 minutes.
-
The guanidinated peptide sample can then be reconstituted for mass spectrometry analysis.
Protocol 4: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is a general procedure for the guanidinylation of a primary amine.
Materials:
-
Amine-containing substrate (e.g., peptide or protein).
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Anhydrous solvent (e.g., THF or CHCl3).
-
Acid for deprotection (e.g., trifluoroacetic acid - TFA).
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous solvent.
-
Add a slight molar excess (e.g., 1.1 equivalents) of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC for small molecules or mass spectrometry for proteins).
-
Upon completion, the protected guanidinylated product can be purified if necessary.
-
For deprotection, treat the product with an acid such as TFA to remove the Boc protecting groups.
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A general experimental workflow for protein amidination in proteomics.
Caption: Chemical reaction of lysine side chain amidination.
Concluding Remarks
The choice of an amidinating reagent is a critical decision in the design of proteomics experiments. S-methyl thioacetimidate is a reliable choice for general amidination to improve peptide identification. 2-iminothiolane is the reagent of choice when the introduction of a reactive thiol group for subsequent bioconjugation is desired. O-methylisourea is particularly effective for converting lysines to homoarginines, which can significantly enhance peptide detection in MALDI-based analyses. For highly specific guanidinylation, reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer excellent control, albeit with the need for a deprotection step.
Researchers should carefully consider the specific goals of their experiment, the nature of their protein or peptide sample, and the available analytical instrumentation when selecting an amidinating reagent. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful application of these powerful chemical tools in proteomics research.
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Confirming Covalent Modification by 2-Amidinothiophene Hydrochloride
For researchers and drug development professionals investigating the potential of 2-Amidinothiophene hydrochloride as a covalent modifier, this guide provides a comprehensive framework for its evaluation. This document outlines the likely mechanism of action, compares it with alternative covalent modifiers, and provides detailed experimental protocols and data presentation formats to rigorously confirm covalent modification of a target protein.
Mechanism of Covalent Modification
Comparison with Alternative Covalent Modifiers
The selection of a covalent modifier is a critical decision in drug design, with the choice of "warhead" influencing potency, selectivity, and potential for off-target effects. The table below provides a comparative overview of this compound (hypothetical) against well-established covalent modifiers.
| Covalent Modifier | Warhead | Target Residue(s) | Reversibility | Key Advantages | Key Disadvantages |
| This compound | Amidine | Cysteine (presumed) | Reversible (presumed) | Potential for improved safety profile over irreversible modifiers. | Reactivity and target scope are not well-characterized. |
| Acrylamides | α,β-unsaturated amide | Cysteine | Irreversible | Well-established reactivity, potent inhibition. | Potential for off-target reactivity and immunogenicity. |
| Vinyl sulfones | Vinyl sulfone | Cysteine, Lysine | Irreversible | High reactivity, stable adduct formation. | Can exhibit broader reactivity, leading to off-target effects. |
| Nitriles | Nitrile | Cysteine | Reversible | Tunable reactivity, good for targeting proteases. | Generally lower reactivity than irreversible warheads. |
| Epoxides | Epoxide | Cysteine, Serine, Histidine | Irreversible | Can target a broader range of nucleophiles. | Can be highly reactive and prone to off-target modification. |
Experimental Protocols for Confirming Covalent Modification
To validate the covalent modification of a target protein by this compound, a multi-faceted approach employing mass spectrometry and activity-based protein profiling is recommended.
Intact Protein Mass Spectrometry
This technique is a primary method to confirm the formation of a covalent adduct by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[1][2][3]
Protocol:
-
Incubation: Incubate the purified target protein (e.g., at 10 µM) with a 5 to 10-fold molar excess of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) for various time points (e.g., 0, 1, 4, and 24 hours) at 37°C. Include a vehicle control (e.g., DMSO) under the same conditions.
-
Desalting: Remove excess inhibitor and non-covalently bound compound using a desalting column (e.g., C4 ZipTip) or buffer exchange spin column.
-
Mass Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[4]
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and control samples. A mass shift equal to the molecular weight of this compound (or a fragment thereof, if a leaving group is involved) confirms covalent modification.
Hypothetical Data Presentation:
| Sample | Incubation Time (h) | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Covalent Adduct |
| Protein + Vehicle | 24 | 25,000 | 25,000.5 | 0.5 | No |
| Protein + 2-Amidinothiophene HCl | 1 | 25,157.6 | 25,157.9 | 157.4 | Yes |
| Protein + 2-Amidinothiophene HCl | 4 | 25,157.6 | 25,158.1 | 157.6 | Yes |
| Protein + 2-Amidinothiophene HCl | 24 | 25,157.6 | 25,158.3 | 157.8 | Yes |
(Note: Molecular weight of 2-Amidinothiophene is approximately 126.19 Da; hydrochloride salt adds ~36.46 Da, but the free base is likely the reactive species. The hypothetical mass shift of ~157.6 Da is used for illustrative purposes and would need to be confirmed based on the exact mass of the modifying entity.)
Peptide Mapping by Tandem Mass Spectrometry (MS/MS)
Following the confirmation of covalent binding at the intact protein level, peptide mapping is crucial to identify the specific amino acid residue(s) modified by the compound.[1][2]
Protocol:
-
Incubation and Denaturation: Incubate the target protein with this compound as described above. Denature the protein using 8 M urea or by heating.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAM). This step is important to differentiate between cysteines available for modification by the compound and those involved in disulfide bonds.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides with a mass modification corresponding to the addition of 2-Amidinothiophene. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.[1]
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the engagement of a covalent inhibitor with its target in a complex biological sample, such as a cell lysate.[5][6][7] This method utilizes an activity-based probe (ABP) that covalently labels the active site of a family of enzymes.
Protocol:
-
Lysate Preparation: Prepare a cell or tissue lysate that endogenously expresses the target protein.
-
Competitive Incubation: Pre-incubate aliquots of the lysate with increasing concentrations of this compound for a defined period.
-
Probe Labeling: Add a broad-spectrum, cysteine-reactive ABP (e.g., an iodoacetamide- or acrylamide-based probe with a reporter tag like biotin or a fluorescent dye) to the lysate and incubate.
-
Analysis:
-
Gel-Based: If using a fluorescent ABP, separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of the band corresponding to the target protein with increasing concentrations of this compound indicates target engagement.
-
MS-Based: If using a biotinylated ABP, enrich the probe-labeled proteins using streptavidin beads, digest the enriched proteins, and analyze by LC-MS/MS to quantify the relative abundance of the target protein. A decrease in the identified amount of the target protein indicates successful competition by this compound.
-
Hypothetical Data Presentation (Gel-Based ABPP):
| [2-Amidinothiophene HCl] (µM) | 0 (Vehicle) | 0.1 | 1 | 10 | 100 |
| Target Protein Band Intensity | 100% | 85% | 52% | 15% | 5% |
| Off-Target Protein X Band Intensity | 100% | 98% | 95% | 92% | 88% |
Visualizing Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for communication and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows for confirming covalent modification.
Caption: Workflow for Mass Spectrometry-Based Confirmation of Covalent Modification.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically and rigorously confirm the covalent modification of a target protein by this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. Characterization of C-Alkyl Amidines as Bioavailable Covalent Reversible Inhibitors of Human DDAH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Amine-Reactive Labeling Reagents: Assessing Alternatives to 2-Amidinothiophene Hydrochloride
Introduction
This guide will delve into the labeling efficiency, experimental protocols, and key characteristics of NHS esters and isothiocyanates, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal reagent for their specific application.
Comparison of Amine-Reactive Labeling Reagents
The following tables summarize the key performance metrics of NHS esters and isothiocyanates for protein labeling.
Table 1: Performance Comparison of NHS Esters and Isothiocyanates
| Feature | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates (e.g., FITC, TRITC) |
| Reactive Group | Succinimidyl ester | Isothiocyanate |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Resulting Bond | Stable amide bond | Stable thiourea bond |
| Optimal pH | 7.2 - 8.5[1] | 9.0 - 9.5 |
| Reaction Speed | Fast (minutes to a few hours)[2] | Slower (several hours to overnight) |
| Reagent Stability | Prone to hydrolysis in aqueous solutions[3][4] | More stable in aqueous solutions than NHS esters[5] |
| Conjugate Stability | Very stable amide bond[6] | Thiourea bond is generally stable but can be less stable than an amide bond under certain conditions[7] |
| Labeling Efficiency | Generally high, but dependent on pH and protein concentration. Can be affected by competing hydrolysis. | Can be very efficient, but the slower reaction time may require longer incubation. |
| Common Applications | Antibody labeling, protein tracking, flow cytometry, immunoassays[8] | Widely used for preparing fluorescent antibody conjugates, particularly with FITC and TRITC. |
Table 2: Quantitative Parameters for Common Amine-Reactive Dyes
| Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Fluorescein | NHS Ester or Isothiocyanate (FITC) | ~494 | ~518 | ~73,000 | ~0.92 |
| Alexa Fluor™ 488 | NHS Ester | ~495 | ~519 | ~71,000 | ~0.92 |
| Rhodamine B | Isothiocyanate (RBITC) | ~555 | ~580 | ~106,000 | ~0.36 |
| Cy®5 | NHS Ester | ~649 | ~670 | ~250,000 | ~0.27 |
Experimental Protocols
Below are detailed, standardized protocols for labeling proteins with NHS esters and isothiocyanates. These protocols are designed to be comparable and provide a solid foundation for developing application-specific procedures.
Protocol 1: Protein Labeling with NHS Esters
1. Materials:
-
Protein of interest (in an amine-free buffer like PBS or borate buffer)
-
NHS ester-activated fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
2. Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL in the conjugation buffer.[9]
-
The buffer must be free of primary amines (e.g., Tris) and ammonium salts.
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester solution to achieve a 10-20 fold molar excess relative to the protein.
-
While gently vortexing, add the NHS ester solution dropwise to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determine Degree of Labeling (DOL):
Protocol 2: Protein Labeling with Isothiocyanates (e.g., FITC)
1. Materials:
-
Protein of interest (in an amine-free buffer)
-
Fluorescein isothiocyanate (FITC) or other isothiocyanate-functionalized dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
2. Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free from primary amines.
-
-
Prepare the Isothiocyanate Stock Solution:
-
Dissolve the isothiocyanate dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Prepare this solution fresh.
-
-
Labeling Reaction:
-
Add the isothiocyanate solution to the protein solution to achieve a 50-100 µg of dye per 1 mg of protein.
-
Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with continuous gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the labeled protein using a size-exclusion chromatography column as described for the NHS ester protocol.
-
-
Determine Degree of Labeling (DOL):
-
Calculate the DOL as described in the NHS ester protocol, using the appropriate molar extinction coefficient and correction factor for the specific isothiocyanate dye.
-
Mandatory Visualizations
Chemical Reaction Mechanisms
Caption: Reaction schemes for NHS ester and isothiocyanate labeling of primary amines.
Experimental Workflow for Protein Labeling
References
- 1. What are the 2 methods for labelling antibodies? | TRACER [tracercro.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Endocytosis - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LabelingIn-Depth Guide to Fluorescent Labeling Principles and Influencing Factors [elabscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 11. ulab360.com [ulab360.com]
biological activity of 2-Amidinothiophene hydrochloride modified proteins
A Comparative Guide to the Biological Activity of Amidinated Proteins
For Researchers, Scientists, and Drug Development Professionals
Initial Scope: This guide was initially intended to focus on the biological activity of proteins modified with 2-Amidinothiophene hydrochloride. However, a comprehensive search of scientific literature and chemical databases did not yield any specific information on the use of this compound as a protein modification reagent.
Revised Scope: In light of the absence of data for the specified compound, this guide has been broadened to provide a comparative overview of protein modification via amidination , a well-established biochemical technique. This guide will compare common amidinating reagents, their effects on protein biology, and provide the necessary experimental context for researchers interested in this class of protein modification.
Amidination is the chemical modification of a primary amine, such as the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein, to form an amidine. This modification is notable for preserving the positive charge of the original amino group, which can be crucial for maintaining protein structure and function.[1][2]
Comparison of Common Protein Amidinating Reagents
The most common class of reagents used for protein amidination are the imidoesters . These reagents react specifically with primary amines at alkaline pH (typically 7-10) to form an amidino linkage.[3] Below is a comparison of several commonly used imidoester reagents.
| Reagent Name | Structure | Spacer Arm Length (Å) | Cleavable? | Key Characteristics & Applications |
| Methyl Acetimidate (MA) | CH₃-C(=NH)-OCH₃ | N/A (monofunctional) | No | A simple, non-crosslinking reagent used for charge preservation and structural studies.[4] |
| Dimethyl Adipimidate (DMA) | H₃CO-C(=NH)-(CH₂)₄-C(=NH)-OCH₃ | 8.6 | No | A homobifunctional, membrane-permeable crosslinker used for studying protein-protein interactions and quaternary structure.[3] |
| Dimethyl Pimelimidate (DMP) | H₃CO-C(=NH)-(CH₂)₅-C(=NH)-OCH₃ | 9.2 | No | Similar to DMA but with a slightly longer spacer arm, offering more flexibility for crosslinking.[3] |
| Dimethyl Suberimidate (DMS) | H₃CO-C(=NH)-(CH₂)₆-C(=NH)-OCH₃ | 11.0 | No | A widely used crosslinker for fixing protein complexes for analysis by SDS-PAGE and mass spectrometry.[3] |
| Diethyl Suberthioimidate | H₅C₂O-C(=NH)-(CH₂)₆-C(=NH)-OC₂H₅ | ~11.0 | No | A novel thioimidate crosslinker that also preserves the native basicity of modified amines.[2] |
| Dimethyl 3,3'-dithiobispropionimidate (DTBP) | H₃CO-C(=NH)-CH₂-CH₂-S-S-CH₂-CH₂-C(=NH)-OCH₃ | 11.9 | Yes (Disulfide bond) | A cleavable crosslinker, allowing for the separation of crosslinked proteins by reducing agents (e.g., DTT). Useful for identifying interaction partners.[3] |
Impact of Amidination on Protein Biological Activity
The primary advantage of amidination is the retention of positive charge at the site of modification, which often translates to minimal perturbation of the protein's native structure and function.[1][3] However, the biological effects can be context-dependent:
-
Enzyme Activity: For many enzymes, amidination of lysine residues not involved in the active site can preserve catalytic activity. However, if a critical lysine in the active site is modified, a loss of activity can be expected.
-
Protein-Protein Interactions: Amidination can be used to map interaction interfaces. Modification of lysine residues at a binding interface can disrupt the interaction, providing evidence for the involvement of those residues in binding. Crosslinking with bifunctional amidinating reagents can covalently trap interacting partners for identification.[2]
-
Protein Stability: By preserving charge, amidination is less likely to cause drastic changes in protein folding and stability compared to modifications that neutralize the charge of lysine, such as acetylation.[5]
-
Antibody Activity: Studies have shown that the effects of amidination on antibody activity can vary, depending on the extent of modification and the location of the modified lysine residues.[1]
Experimental Protocols
General Protocol for Protein Amidination with an Imidoester Reagent
This protocol provides a general framework. Optimal conditions (e.g., reagent concentration, pH, reaction time) should be determined empirically for each specific protein.
Materials:
-
Purified protein in a primary amine-free buffer (e.g., PBS, HEPES, Borate).
-
Imidoester reagent (e.g., DMS, DTBP).
-
Reaction Buffer: 0.2 M triethanolamine or borate buffer, pH 8.0-9.0.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the imidoester reagent in the Reaction Buffer. Imidoesters are susceptible to hydrolysis and should not be stored in solution.[3]
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved imidoester to the protein solution. The optimal molar ratio depends on the protein concentration and the number of accessible primary amines.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any excess imidoester reagent.
-
Downstream Analysis: The modified protein can be purified from excess reagent and byproducts by dialysis or size-exclusion chromatography. The extent of modification can be assessed by mass spectrometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction mechanism of protein amidination using an imidoester reagent.
Caption: A typical experimental workflow for the amidination of a protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilizing effect of amino acids on protein and colloidal dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: Amine-Reactive vs. Cysteine-Reactive Strategies
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis and therapeutic development, the covalent attachment of specific labels—such as fluorophores, biotin, or therapeutic payloads—is a cornerstone technique. The choice of labeling chemistry is critical and dictates the specificity, efficiency, and ultimate success of the experiment. While a multitude of labeling reagents exist, this guide provides a comparative analysis of two of the most prevalent strategies: the targeting of primary amines (e.g., on lysine residues) and the targeting of thiol groups (on cysteine residues).
Due to the limited availability of specific quantitative data for 2-Amidinothiophene hydrochloride in peer-reviewed literature, this guide will focus on the well-characterized and widely adopted classes of amine-reactive N-hydroxysuccinimide (NHS) esters and cysteine-reactive maleimides. This comparison will provide a robust framework for selecting the appropriate labeling strategy for your research needs.
Quantitative Performance Comparison
The efficiency of a labeling reaction is a key determinant of its utility. The following table summarizes typical quantitative performance metrics for NHS ester and maleimide labeling chemistries.
| Parameter | Amine-Reactive (NHS Esters) | Cysteine-Reactive (Maleimides) | Data Source(s) |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) | [1][2] |
| Typical Labeling Efficiency | Variable; dependent on pH and protein concentration | 70–90% | [3] |
| Optimal Reaction pH | 7.2–8.5 | 6.5–7.5 | [1] |
| Reaction Speed | 0.5–4 hours at RT or 4°C | ~30 minutes at room temperature | [1][4] |
| Key Competing Reaction | Hydrolysis of the NHS ester | Oxidation of cysteine thiols | [1] |
| Specificity | Can label multiple lysine residues | Highly specific for free cysteines | [2][3] |
Experimental Methodologies
Detailed and reproducible protocols are essential for successful protein labeling. Below are representative protocols for both amine-reactive and cysteine-reactive labeling strategies.
Protocol 1: Amine-Reactive Labeling with NHS Esters
This protocol provides a general framework for labeling proteins via primary amines using an NHS ester reagent.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is at the optimal pH of 7.2-8.5.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a stock concentration typically 10-fold higher than the desired final reaction concentration.[5]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio may need to be determined empirically.[5]
-
Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or 4°C. The reaction is typically faster at room temperature but may have a higher rate of NHS-ester hydrolysis.[1]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Remove excess, unreacted label and byproducts by running the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[6]
Protocol 2: Cysteine-Reactive Labeling with Maleimides
This protocol outlines the steps for labeling proteins via free cysteine residues using a maleimide-functionalized reagent.
Materials:
-
Protein of interest containing at least one free cysteine
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 2-Mercaptoethanol or DTT)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Reduction (if necessary): To ensure the target cysteine residues are in their reduced, thiol state, pre-treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Note that DTT must be removed prior to labeling as it will react with the maleimide. TCEP does not need to be removed.[3][4]
-
Buffer Exchange: If DTT was used, remove it by buffer exchange into a reaction buffer at pH 6.5-7.5.[3]
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.[4]
-
Incubation: Incubate the reaction for approximately 30 minutes to 2 hours at room temperature.[3][4]
-
Quenching: Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol or DTT to scavenge any unreacted maleimide.
-
Purification: Purify the labeled protein from excess label and quenching reagents using size-exclusion chromatography.[3]
Visualizing the Workflows and Pathways
To better illustrate the processes described, the following diagrams outline the experimental workflows and the underlying chemical reactions.
Caption: A generalized workflow for protein labeling experiments.
Caption: Chemical pathways for amine and cysteine-reactive labeling.
Conclusion
The choice between targeting amines or cysteines for protein labeling depends heavily on the protein and the desired outcome.
-
Amine-reactive labeling with NHS esters is a robust method suitable for most proteins, as lysine residues are generally abundant and surface-exposed. However, this can lead to a heterogeneous population of labeled proteins, which may be undesirable for certain applications.
-
Cysteine-reactive labeling with maleimides offers high specificity, particularly for proteins with a single, accessible cysteine residue or for those engineered to contain one at a specific site. This site-specific labeling is often crucial for functional studies where the position of the label is critical.
Researchers should consider the number and location of targetable residues on their protein of interest, the potential for the label to interfere with protein function, and the required homogeneity of the final product when selecting a labeling strategy. The protocols and comparative data presented here serve as a guide to making an informed decision for successful protein conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
2-Amidinothiophene Hydrochloride: A Comparative Review of a Niche Thiophene Derivative
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 2-amidinothiophene hydrochloride and its applications. Due to the limited specific data available for this compound, this review also explores the broader class of amidinothiophene derivatives and compares their potential with the well-studied 2-aminothiophene scaffold.
Introduction
Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, with the 2-aminothiophene scaffold being a particularly privileged structure. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a derivative featuring an amidine functional group, represents a more niche area of study. While direct experimental data on this specific salt is scarce in publicly available literature, its chemical structure suggests potential for biological activity, drawing parallels with other known amidine- and thiophene-containing therapeutic agents. This guide will synthesize the available information on the synthesis and potential applications of amidinothiophenes, drawing comparisons with the broader and more extensively researched class of 2-aminothiophenes.
Synthesis of Amidinothiophenes
Direct synthesis routes for this compound are not well-documented in peer-reviewed literature. However, a plausible and common method for the synthesis of amidines from nitriles is the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate Pinner salt (an imino ester hydrochloride), which can then be treated with ammonia to yield the corresponding amidine hydrochloride.
Hypothetical Synthesis of this compound via the Pinner Reaction
A likely synthetic pathway to this compound would start from 2-cyanothiophene. The Pinner reaction provides a two-step process to convert the nitrile group to an amidine.
Step 1: Formation of the Pinner Salt
2-Cyanothiophene is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride gas. This reaction forms the ethyl imidate hydrochloride salt, commonly known as a Pinner salt.
Step 2: Aminolysis to the Amidine Hydrochloride
The intermediate Pinner salt is then reacted with ammonia to replace the ethoxy group with an amino group, yielding this compound.
Caption: Plausible synthesis of this compound via the Pinner reaction.
Biological Applications of Amidinothiophene Derivatives
While specific studies on this compound are lacking, research on other amidinothiophene derivatives provides insight into their potential therapeutic applications.
A notable study reported the synthesis and biological evaluation of 2,5-bis(4-amidinophenyl)thiophene derivatives as inhibitors of the botulinum neurotoxin serotype A (BoNT/A) metalloprotease.[7] Botulinum neurotoxins are highly potent toxins that cause the paralytic illness botulism. The light chain of BoNT/A is a zinc metalloprotease that is a key target for the development of inhibitors.
The study identified 2,5-bis(4-amidinophenyl)thiophene as a lead inhibitor with a Ki of 10.88 µM. Further synthetic modifications led to the development of more potent analogs with Ki values in the submicromolar range.[7]
Caption: Inhibition of Botulinum Neurotoxin A by an amidinothiophene derivative.
Comparison with 2-Aminothiophene Derivatives
The 2-aminothiophene scaffold is a versatile building block in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. In the absence of direct data for this compound, a comparison with the well-established activities of 2-aminothiophenes can help to infer its potential pharmacological profile.
| Biological Activity | 2-Aminothiophene Derivatives | Amidinothiophene Derivatives (Predicted/Observed) |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[8] | Amidine derivatives of 3,4-ethylenedioxythiophene show encouraging antibacterial activity, particularly against Gram-positive bacteria, by binding to the DNA minor groove.[9] |
| Anti-inflammatory | Derivatives such as tinoridine have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[4] | The amidine group can influence interactions with biological targets, but specific anti-inflammatory data is lacking. |
| Enzyme Inhibition | Potent inhibitors of various kinases, including FLT3. | 2,5-bis(4-amidinophenyl)thiophene derivatives are potent inhibitors of the BoNT/A metalloprotease.[7] |
| Receptor Modulation | Positive allosteric modulators of the GLP-1 receptor, with potential for treating type 2 diabetes. | The basicity of the amidine group could facilitate interactions with receptor sites, but specific data is unavailable. |
Experimental Protocols
As no specific experimental data for this compound was found, this section details a general experimental protocol for the Pinner reaction, which is a plausible method for its synthesis.
General Procedure for the Pinner Reaction to Synthesize an Amidine Hydrochloride
Materials:
-
2-Cyanothiophene
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia gas or a solution of ammonia in an appropriate solvent
Procedure:
-
Formation of the Pinner Salt: A solution of 2-cyanothiophene in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then typically stirred at a low temperature for several hours. The Pinner salt (ethyl 2-thienylimidate hydrochloride) often precipitates from the solution and can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
-
Formation of the Amidine Hydrochloride: The isolated Pinner salt is suspended in a suitable anhydrous solvent and treated with a source of ammonia. The reaction mixture is stirred, often at room temperature, until the reaction is complete (monitored by techniques such as TLC or NMR). The final product, this compound, can then be isolated and purified by crystallization.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion and Future Perspectives
This compound remains a largely unexplored compound in the scientific literature. While its existence is confirmed, a significant gap in knowledge regarding its synthesis, biological activity, and potential applications persists. Based on the established chemistry of the Pinner reaction, a plausible synthetic route from 2-cyanothiophene can be proposed.
The biological activities of related amidinothiophene derivatives, particularly as enzyme inhibitors, suggest that this compound could be a valuable scaffold for further investigation in drug discovery. Its structural similarity to the extensively studied 2-aminothiophenes also hints at a potentially rich pharmacology.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent pharmacological screening against a variety of biological targets, including proteases, kinases, and receptors, would be crucial to uncover its therapeutic potential. Comparative studies with analogous 2-aminothiophene derivatives would provide valuable structure-activity relationship insights and could pave the way for the development of novel therapeutic agents based on the thiophene core.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and structure-activity relationship of amidine derivatives of 3,4-ethylenedioxythiophene as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Aminothiophene Derivatives as Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leishmaniasis remains a significant global health problem with limited therapeutic options, often hampered by toxicity and emerging resistance. The 2-aminothiophene scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs. This guide presents a comparative analysis of the in vitro efficacy of lead 2-aminothiophene derivatives against Leishmania parasites, alongside a review of their proposed mechanisms of action and detailed experimental protocols.
Performance Comparison
The following tables summarize the in vitro activity of selected 2-aminothiophene derivatives against Leishmania amazonensis and other species, compared to standard antileishmanial drugs.
Table 1: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against Leishmania amazonensis
| Compound | IC50 (μM) - Promastigotes | EC50 (μM) - Amastigotes | Cytotoxicity (CC50 in μM on murine macrophages) | Selectivity Index (SI = CC50/EC50) | Reference |
| SB-44 | 7.37 | 15.82 | >100 | >6.32 | [1] |
| SB-83 | 3.37 | 18.5 | >100 | >5.40 | [1] |
| SB-200 | 3.65 | 20.09 | >100 | >4.98 | [1] |
| Meglumine antimoniate | 87.7 | - | - | - | [2] |
| Amphotericin B | 0.04 | 0.08 | 1.5 | 18.75 | [2] |
Table 2: Antileishmanial Activity of SB-200 against Various Leishmania Species (Promastigotes)
| Leishmania Species | IC50 (μM) | Reference |
| L. braziliensis | 4.25 | [3][4] |
| L. major | 4.65 | [3][4] |
| L. infantum | 3.96 | [3][4] |
Mechanism of Action: A Dual Approach
Research suggests that 2-aminothiophene derivatives employ a multi-pronged attack against Leishmania parasites, primarily through the inhibition of trypanothione reductase (TR) and the induction of apoptosis .[1][5]
Inhibition of Trypanothione Reductase
Trypanothione reductase is a crucial enzyme in the parasite's defense against oxidative stress, making it an attractive drug target.[6][7] Docking studies suggest that 2-aminothiophene derivatives can bind to the active site of TR, thereby disrupting the parasite's redox balance.[1]
Caption: Inhibition of the Trypanothione Reductase pathway by 2-aminothiophene derivatives.
Induction of Apoptosis
Studies have shown that compounds like SB-44, SB-83, and SB-200 can induce apoptosis-like cell death in Leishmania promastigotes.[1][5] This programmed cell death is characterized by phosphatidylserine externalization and DNA fragmentation.[1]
Caption: Proposed apoptotic pathway in Leishmania induced by 2-aminothiophene derivatives.
Experimental Protocols
The following are generalized protocols for the in vitro assessment of antileishmanial activity, based on methodologies described in the cited literature.
In Vitro Antileishmanial Activity against Promastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the promastigote stage of Leishmania.
Methodology:
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 25°C.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
The serially diluted compound is added to the wells.
-
Plates are incubated for 72 hours at 25°C.
-
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT or resazurin reduction assay.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antileishmanial Activity against Amastigotes
Objective: To determine the 50% effective concentration (EC50) of a compound against the intracellular amastigote stage of Leishmania.
Methodology:
-
Macrophage Culture: A macrophage cell line (e.g., J774.A1) is cultured in a suitable medium and seeded into 96-well plates.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes for 24 hours. Non-internalized parasites are removed by washing.
-
Compound Treatment: The test compound, serially diluted, is added to the infected macrophages and incubated for 72 hours.
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by a quantitative method like qPCR.
-
Data Analysis: The EC50 value is calculated by comparing the number of amastigotes in treated versus untreated cells.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., murine macrophages or Vero cells) is seeded into 96-well plates.
-
Compound Treatment: The serially diluted compound is added to the cells and incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT).
-
Data Analysis: The CC50 value is calculated from the dose-response curve.
Caption: General workflow for in vitro antileishmanial drug screening.
Conclusion
The presented data highlights the significant potential of 2-aminothiophene derivatives as a promising class of antileishmanial agents. The lead compounds demonstrate potent activity against both promastigote and amastigote forms of Leishmania, often with favorable selectivity indices. Their dual mechanism of action, targeting both a critical enzyme and inducing programmed cell death, suggests a lower likelihood of resistance development. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound class, including 2-Amidinothiophene hydrochloride, is warranted to advance these promising findings towards clinical application.
References
- 1. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2-Amidinothiophene Hydrochloride and Alternatives in PARP Inhibition Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of 2-Amidinothiophene hydrochloride, a novel thiophene derivative, against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to limited publicly available data on this compound, this guide serves as a template for its evaluation, incorporating experimental data from well-characterized alternatives.
Introduction to PARP Inhibition and the Role of Novel Compounds
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has established PARP inhibitors as a vital class of targeted therapies for various cancers.
This compound represents a novel chemical entity within the broader class of thiophene derivatives, which are known to possess diverse biological activities. While specific data on its mechanism of action is emerging, its structural features suggest a potential role as a PARP inhibitor. This guide outlines the necessary assays and provides a comparative analysis with leading PARP inhibitors to facilitate its evaluation.
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro assays, comparing the hypothetical performance of this compound with established PARP inhibitors, Olaparib and Talazoparib.
Table 1: In Vitro PARP1 Enzymatic Inhibition
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | Data Not Available | HT Universal Colorimetric PARP Assay Kit | Hypothetical |
| Olaparib | 1.5 | Recombinant human PARP1 | [1] |
| Talazoparib | 0.4 | Recombinant human PARP1 | [1] |
Table 2: Cellular PARP Activity Inhibition in HeLa Cells
| Compound | EC50 (nM) | Assay Conditions | Reference |
| This compound | Data Not Available | PARP-Glo™ Assay | Hypothetical |
| Olaparib | 2.1 | Whole-cell extract | [1] |
| Talazoparib | 0.3 | Whole-cell extract | [1] |
Table 3: Cytotoxicity in BRCA-Deficient Cancer Cell Lines (MDA-MB-436)
| Compound | IC50 (nM) | Assay Conditions | Reference |
| This compound | Data Not Available | 72h incubation, CellTiter-Glo® | Hypothetical |
| Olaparib | 10 | 72h incubation | [1] |
| Talazoparib | 0.5 | 72h incubation | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
PARP1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1.
Methodology:
-
Assay Kit: HT Universal Colorimetric PARP Assay Kit (Trevigen).
-
Procedure:
-
Recombinant human PARP1 enzyme is incubated with a histone-coated 96-well plate.
-
A reaction cocktail containing biotinylated PAR, activated DNA, and varying concentrations of the test compound (e.g., this compound, Olaparib, Talazoparib) is added.
-
The plate is incubated to allow for the poly-ADP-ribosylation of histones.
-
The reaction is stopped, and the wells are washed.
-
Streptavidin-horseradish peroxidase (HRP) is added to detect the incorporated biotinylated PAR.
-
A colorimetric substrate (TACS-Sapphire™) is added, and the absorbance is measured at 630 nm.
-
IC50 values are calculated from the dose-response curves.
-
Cellular PARP Activity Assay
Objective: To measure the inhibition of PARP activity within a cellular context.
Methodology:
-
Assay Kit: PARP-Glo™ Account Management System (Promega).
-
Procedure:
-
HeLa cells are seeded in a 96-well plate and allowed to attach overnight.
-
Cells are treated with varying concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Cells are permeabilized, and a reaction mix containing a PARP substrate (NAD+) and a luciferase-based detection reagent is added.
-
The amount of remaining NAD+ is inversely proportional to PARP activity and is quantified by the luminescence signal.
-
EC50 values are determined from the resulting dose-response curves.
-
Cytotoxicity Assay in BRCA-Deficient Cells
Objective: To assess the selective killing of cancer cells with deficient homologous recombination repair.
Methodology:
-
Cell Line: MDA-MB-436 (human breast cancer cell line with BRCA1 mutation).
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Procedure:
-
MDA-MB-436 cells are seeded in a 96-well plate and incubated for 24 hours.
-
Cells are treated with a serial dilution of the test compounds.
-
After 72 hours of incubation, the CellTiter-Glo® reagent is added to the wells.
-
The plate is agitated to lyse the cells, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
IC50 values are calculated to determine the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2-Amidinothiophene Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amidinothiophene hydrochloride (also known as 2-Iminothiolane hydrochloride or Traut's Reagent), a compound frequently used for introducing sulfhydryl groups into molecules. Adherence to these protocols is critical for laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling.[1][2] Before beginning any disposal procedure, it is crucial to be familiar with the following information and to be wearing the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][2] Wear eye and face protection.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2] |
Incompatible Materials: Store and handle this chemical away from strong oxidizing agents. It is also noted to be moisture-sensitive.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] The primary directive is to dispose of the contents and container at an approved waste disposal plant.[1][2] The following steps provide a general operational plan for laboratory settings.
1. Personal Protective Equipment (PPE) Confirmation:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If dust formation is unavoidable or if working outside a fume hood, a NIOSH-approved respirator may be necessary.
2. Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as weighing paper, gloves, and disposable labware, must also be placed in the designated hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[2]
3. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
List all contents, including "this compound" and any solvents or other chemicals present.
-
Indicate the approximate concentrations and volumes.
-
Affix the appropriate hazard symbols (e.g., irritant, health hazard).
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][2]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this chemical in standard trash or via the sanitary sewer system.[2]
Emergency Spill Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as described above.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-Amidinothiophene hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amidinothiophene hydrochloride (CAS No. 482376-51-2 or 18621-53-9) was found in publicly available resources. The following information is a general guide based on the known hazards of structurally similar compounds, such as thiophene derivatives and amine hydrochlorides. This guide is not a substitute for a substance-specific risk assessment, which must be conducted by qualified personnel before any handling or use of this chemical. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the analysis of related thiophene compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation. Thiophene derivatives can also be harmful if swallowed. The hydrochloride salt form suggests the potential for the release of hydrogen chloride gas upon decomposition. The amidino group imparts strong basic properties.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | Prevents skin contact with the chemical. |
| Body Protection | Lab coat, long-sleeved clothing. For larger quantities, consider a chemical-resistant apron. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary. | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling this compound and clearly label it.
-
Assemble all necessary equipment and reagents before starting the experiment.
2. Handling the Chemical:
-
Wear the appropriate PPE as outlined in Table 1.
-
Avoid generating dust. If the compound is a powder, handle it with care.
-
Use a spatula or other appropriate tools to transfer the chemical. Avoid pouring.
-
Keep the container tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
Unused or waste this compound should be considered hazardous chemical waste.
-
Contaminated materials (e.g., gloves, absorbent pads, weighing paper) should also be disposed of as hazardous waste.
2. Container Management:
-
Collect all waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste" and the chemical name.
-
Do not mix with other waste streams unless instructed to do so by your EHS department.
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
For hydrochloride salts of organic compounds, neutralization with a suitable base under controlled conditions may be a possible treatment method prior to disposal, but this should only be performed by trained personnel following a validated procedure.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationships in the safety protocol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
